molecular formula C19H20F3N3O B15561963 VU041

VU041

Cat. No.: B15561963
M. Wt: 363.4 g/mol
InChI Key: DLAGRCZUELSZFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VU041 is a potassium channel blocker.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O/c20-19(21,22)18-14-8-2-4-10-16(14)25(23-18)12-17(26)24-11-5-7-13-6-1-3-9-15(13)24/h1,3,6,9H,2,4-5,7-8,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAGRCZUELSZFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CC(=O)N3CCCC4=CC=CC=C43)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Characterization of VU041: A Novel Kir1.1 Inhibitor for Vector Control

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of insecticide resistance in mosquito populations worldwide poses a significant threat to the control of vector-borne diseases such as malaria, dengue fever, and Zika virus. This has necessitated the discovery of novel insecticide targets and the development of new chemical entities with unique mechanisms of action. Inwardly rectifying potassium (Kir) channels, which are crucial for various physiological processes in insects, have emerged as a promising target. This whitepaper details the discovery and characterization of VU041, a potent inhibitor of the mosquito Kir1.1 channel, offering a potential new tool in the fight against insecticide resistance.

Discovery of this compound

This compound was identified through a high-throughput screening (HTS) campaign of a chemical library from the Vanderbilt Institute of Chemical Biology (VICB).[1][2] The primary screen aimed to identify small molecule inhibitors of the Aedes aegypti Kir1 (AeKir1) channel heterologously expressed in HEK293 cells. From an initial screen of approximately 30,000 compounds, 283 were confirmed as authentic channel modulators.[1][2] this compound emerged as a promising lead compound due to its submicromolar affinity for mosquito Kir1 channels.[3]

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data for this compound and its analog, VU730, providing a comparative overview of their potency and selectivity.

Table 1: In Vitro Potency of this compound and Analogs against Mosquito Kir Channels

CompoundTarget ChannelIC50 (µM)Reference
This compoundAnopheles gambiae Kir1 (AnKir1)2.5
This compoundAedes aegypti Kir1 (AeKir1)1.7
VU730Anopheles gambiae Kir1 (AnKir1)-
VU730Aedes aegypti Kir1 (AeKir1)-

Table 2: Selectivity Profile of this compound against Mammalian Kir Channels

CompoundMammalian Kir ChannelActivityReference
This compoundKir1.1 (ROMK)No activity
This compoundKir2.1Moderate inhibition
This compoundKir4.1No activity
This compoundKir6.2/SUR1No activity
This compoundKir7.1No activity
VU730Kir2.1Not active

Table 3: In Vivo Efficacy of this compound against Mosquitoes

CompoundMosquito SpeciesStrainED50Reference
This compoundAnopheles gambiaeG3 (insecticide-susceptible)-
This compoundAnopheles gambiaeAkron (insecticide-resistant)-
This compoundAedes aegyptiLiverpool (insecticide-susceptible)-
This compoundAedes aegyptiPuerto Rico (insecticide-resistant)-
VU730Anopheles gambiaeG3 (insecticide-susceptible)Similar to this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound.

Thallium Flux Assay for High-Throughput Screening

The thallium flux assay is a fluorescence-based method used for HTS to identify modulators of potassium channels. It leverages the permeability of K+ channels to thallium ions (Tl+).

Principle: Cells expressing the target Kir channel are loaded with a thallium-sensitive fluorescent dye. In the resting state, the channels are closed, and intracellular fluorescence is low. Upon channel opening, Tl+ flows into the cell, leading to an increase in fluorescence, which is proportional to channel activity.

Protocol:

  • Cell Culture: HEK293 cells stably expressing the mosquito Kir1.1 channel are cultured in appropriate media.

  • Dye Loading: Cells are incubated with a thallium-sensitive fluorescent dye (e.g., Thallos AM) in a physiological buffer. Probenecid may be included to prevent dye leakage.

  • Compound Addition: Test compounds (like this compound) are added to the cells.

  • Stimulation: A stimulus solution containing Tl+ is added to the cells to induce ion flux through open channels.

  • Signal Detection: The change in fluorescence intensity is measured over time using a kinetic plate reader. A decrease in the fluorescence signal in the presence of a compound indicates inhibition of the channel.

Electrophysiology for Potency and Mechanism of Action Studies

Whole-cell patch-clamp electrophysiology is used to directly measure the ionic currents through Kir channels and to precisely determine the potency and mechanism of action of inhibitors.

Protocol:

  • Cell Preparation: Cells expressing the Kir channel of interest are grown on coverslips.

  • Patch-Clamp Recording: A glass micropipette filled with an intracellular-like solution is sealed onto the membrane of a single cell. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Voltage Protocol: The membrane potential is clamped at a holding potential, and a series of voltage steps are applied to elicit Kir channel currents.

  • Compound Application: this compound is applied to the cell via the extracellular solution at various concentrations.

  • Data Analysis: The inhibition of the Kir current by this compound is measured, and the IC50 value is determined by fitting the concentration-response data to a logistic equation.

In Vivo Mosquito Toxicity and Incapacitation Assays

Topical application assays are performed to assess the in vivo efficacy of this compound against adult female mosquitoes.

Protocol:

  • Mosquito Rearing: Mosquitoes of both insecticide-susceptible and -resistant strains are reared under standard laboratory conditions.

  • Topical Application: A specific dose of this compound dissolved in a suitable solvent (e.g., acetone) is applied to the thoracic notum of individual mosquitoes.

  • Observation: The mosquitoes are observed for signs of incapacitation (e.g., flight impairment, knockdown) and mortality at various time points post-application (e.g., 24 and 48 hours).

  • Dose-Response Analysis: A range of doses is tested to determine the median effective dose (ED50) or lethal dose (LD50).

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the discovery and characterization of this compound.

Discovery_Workflow cluster_0 High-Throughput Screening cluster_1 Lead Identification & Characterization cluster_2 Lead Optimization HTS 30,000 Compound Library Primary_Screen Primary Screen (Thallium Flux Assay) HTS->Primary_Screen Confirmed_Hits 283 Confirmed Hits Primary_Screen->Confirmed_Hits Lead_ID Identification of this compound Confirmed_Hits->Lead_ID In_Vitro In Vitro Characterization (Electrophysiology) Lead_ID->In_Vitro In_Vivo In Vivo Testing (Mosquito Assays) Lead_ID->In_Vivo SAR Structure-Activity Relationship Studies Lead_ID->SAR VU730 Development of VU730 (Improved Selectivity) SAR->VU730

Caption: Workflow for the discovery and optimization of this compound.

Signaling_Pathway Extracellular Extracellular (High K+) K_influx K+ Influx Extracellular->K_influx Intracellular Intracellular (Low K+) Kir1 Mosquito Kir1.1 Channel This compound This compound This compound->Kir1 binds to Inhibition Inhibition K_influx->Intracellular through Kir1.1 Membrane_Hyperpolarization Membrane Hyperpolarization K_influx->Membrane_Hyperpolarization Physiological_Processes Physiological Processes (e.g., fluid secretion) Membrane_Hyperpolarization->Physiological_Processes Inhibition->K_influx blocks

Caption: Mechanism of action of this compound on mosquito Kir1.1 channels.

Thallium_Flux_Assay_Workflow Start Start: Plate Kir1.1-expressing cells Dye_Loading Load cells with Thallium-sensitive dye Start->Dye_Loading Compound_Addition Add test compounds (e.g., this compound) Dye_Loading->Compound_Addition Thallium_Stimulation Add Thallium stimulus solution Compound_Addition->Thallium_Stimulation Data_Acquisition Measure fluorescence change over time Thallium_Stimulation->Data_Acquisition Analysis Analyze data to determine % inhibition Data_Acquisition->Analysis

Caption: Experimental workflow for the thallium flux assay.

Structure-Activity Relationship (SAR) and Lead Optimization

Following the discovery of this compound, medicinal chemistry efforts were undertaken to improve its properties, particularly its selectivity over mammalian Kir channels. This compound was found to moderately inhibit the human Kir2.1 channel, which is highly expressed in the heart, raising potential safety concerns. This led to the development of analogs, including VU730. VU730 was designed to retain activity against mosquito Kir1 channels while eliminating its activity against mammalian Kir2.1. This successful optimization demonstrates that the this compound scaffold is amenable to chemical modification to enhance its selectivity profile, a critical aspect of insecticide development.

Conclusion

This compound represents a significant advancement in the pursuit of novel insecticides. As a potent and selective inhibitor of mosquito Kir1.1 channels, it demonstrates efficacy against both insecticide-susceptible and -resistant mosquito strains. The successful optimization of this compound to produce VU730, an analog with an improved safety profile, underscores the potential of this chemical scaffold for the development of next-generation mosquitocides. Further research into the in vivo efficacy, safety, and field performance of this compound and its analogs is warranted to fully realize their potential in combating the global threat of mosquito-borne diseases.

References

VU041 as a Chemical Scaffold for Novel Insecticide Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating threat of insecticide resistance in mosquito populations necessitates the discovery and development of novel chemical entities with new mechanisms of action. This technical guide provides an in-depth overview of VU041, a promising chemical scaffold for the development of a new class of insecticides targeting inward rectifier potassium (Kir) channels in mosquitoes. This compound demonstrates potent activity against both insecticide-susceptible and resistant strains of major disease vectors, such as Aedes aegypti and Anopheles gambiae. Its mechanism of action, centered on the disruption of vital physiological processes regulated by Kir channels, offers a distinct advantage over existing neurotoxic insecticides. This document details the quantitative data supporting the efficacy and selectivity of this compound and its analogs, provides comprehensive experimental protocols for key assays, and visualizes the critical pathways and workflows associated with its development.

Introduction to this compound and Inward Rectifier Potassium (Kir) Channels

Inward rectifier potassium (Kir) channels are integral membrane proteins that play a crucial role in maintaining cellular excitability and ion homeostasis in various tissues.[1][2][3] In insects, these channels are particularly important for the function of the Malpighian tubules (the primary excretory and osmoregulatory organs), the nervous system, and salivary glands.[2][3][4] Disruption of Kir channel function can lead to a cascade of physiological failures, ultimately resulting in insect mortality.[2][4] This makes insect Kir channels an attractive and largely unexploited target for novel insecticide development.

This compound, with the chemical name 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-one, emerged from a high-throughput screening (HTS) campaign as a potent inhibitor of mosquito Kir1 channels.[1][3] It exhibits submicromolar affinity for these channels and has demonstrated efficacy against insecticide-resistant mosquito strains.[1][5] The development of this compound and its analogs, such as VU730, represents a significant advancement in the pursuit of resistance-breaking insecticides with improved safety profiles for non-target organisms.[5]

Mechanism of Action

This compound functions as a pore blocker of insect Kir channels.[1] By physically obstructing the channel pore, this compound prevents the inward flow of potassium ions, which is essential for several physiological processes in mosquitoes.

The primary toxic action of this compound is attributed to its effect on the Malpighian tubules.[2][4] Inhibition of Kir channels in the principal cells of the Malpighian tubules disrupts transepithelial potassium and fluid secretion.[2][4] This leads to a failure in osmoregulation and the inability to process and excrete the large fluid and salt loads ingested during a blood meal.[4][6] The resulting ionic imbalance and fluid retention are ultimately lethal to the mosquito.[4][6]

Furthermore, evidence suggests that this compound may also exert neurotoxic effects by inhibiting Kir channels in the insect's central and peripheral nervous systems, leading to hyperexcitability and paralysis.[3]

Data Presentation: Efficacy and Selectivity

The following tables summarize the key quantitative data for this compound and its analog, VU730, demonstrating their potency against mosquito Kir channels and selectivity over mammalian orthologs, as well as their insecticidal efficacy.

Table 1: In Vitro Potency (IC50) of this compound and VU730 against Mosquito and Mammalian Kir Channels

CompoundTarget ChannelSpeciesIC50 (µM)Reference
This compound Anopheles gambiae Kir1 (AnKir1)Mosquito2.5[1]
Aedes aegypti Kir1 (AeKir1)Mosquito1.7[1]
Human Kir1.1 (ROMK)Human>30[1]
Human Kir2.1Human12.7[1]
Human Kir4.1Human>30[1]
Human Kir6.2/SUR1Human>30[1]
VU730 Anopheles gambiae Kir1 (AnKir1)MosquitoData not available
Aedes aegypti Kir1 (AeKir1)MosquitoData not available
Human Kir2.1HumanInactive[5]

Note: Specific IC50 values for VU730 on mosquito Kir channels were not found in the provided search results, but it is stated to retain activity towards mosquito Kir1.

Table 2: In Vivo Efficacy (Topical Application) of this compound against Mosquito Strains

CompoundMosquito SpeciesStrainResistance StatusED50 (µ g/mosquito )Reference
This compound Anopheles gambiaeG3Susceptible~1.0[1]
Anopheles gambiaeAkronMulti-resistant~1.0[1]
Aedes aegyptiLiverpool (LVP)Susceptible~1.0[1]
Aedes aegyptiPuerto Rico (PR)Pyrethroid-resistant~1.0[1]

Note: Specific ED50 values for VU730 were not available in the provided search results, but it is stated to have a similar ED50 to this compound in the G3 strain of Anopheles gambiae.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the discovery and characterization of this compound and its analogs.

Chemical Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available, likely due to proprietary considerations. However, based on its chemical structure, a plausible general synthetic route would involve the N-alkylation of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole with a suitable 2-haloacetyl derivative of 3,4-dihydroquinoline.

General Synthetic Strategy:

  • Synthesis of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole: This heterocyclic core can be synthesized through various established methods for pyrazole (B372694) formation, potentially starting from a cyclic β-diketone and a hydrazine (B178648) source.

  • Synthesis of 1-(2-chloroacetyl)-1,2,3,4-tetrahydroquinoline: 1,2,3,4-tetrahydroquinoline (B108954) can be acylated with chloroacetyl chloride in the presence of a base.

  • N-Alkylation: The N-alkylation of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole with 1-(2-chloroacetyl)-1,2,3,4-tetrahydroquinoline in the presence of a suitable base (e.g., K2CO3, NaH) in an appropriate solvent (e.g., DMF, ACN) would yield this compound.

High-Throughput Screening (HTS) via Thallium Flux Assay

This fluorescence-based assay is a primary method for identifying and characterizing Kir channel modulators in a high-throughput format.

Principle: The assay leverages the permeability of Kir channels to thallium (Tl+), a potassium ion (K+) congener. A Tl+-sensitive fluorescent dye (e.g., FluoZin-2) is loaded into cells expressing the target Kir channel. The addition of a Tl+-containing stimulus buffer initiates Tl+ influx through open channels, leading to an increase in fluorescence, which is monitored by a fluorescent plate reader. Inhibitors of the Kir channel will block Tl+ influx and thus reduce the fluorescence signal.

Detailed Protocol:

  • Cell Culture and Plating:

    • HEK293 cells stably expressing the mosquito Kir channel of interest (e.g., AeKir1 or AnKir1) are cultured under standard conditions.

    • Cells are seeded into 384-well, black-walled, clear-bottom microplates at an appropriate density and allowed to adhere overnight.

  • Dye Loading:

    • The cell culture medium is removed, and cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.3).

    • Cells are then incubated with a loading buffer containing a Tl+-sensitive fluorescent dye (e.g., 2 µM FluoZin-2 AM) and a non-ionic detergent (e.g., Pluronic F-127) for 1 hour at room temperature in the dark.

  • Compound Addition:

    • After dye loading, the cells are washed to remove excess dye.

    • Test compounds (including this compound, controls, and vehicle) are added to the wells at various concentrations and incubated for a predetermined period (e.g., 20 minutes).

  • Thallium Flux and Signal Detection:

    • The microplate is transferred to a fluorescent plate reader (e.g., FLIPR or FlexStation).

    • A baseline fluorescence reading is taken before the addition of a Tl+-containing stimulus buffer.

    • The stimulus buffer is added, and the fluorescence intensity is measured kinetically over time.

  • Data Analysis:

    • The rate of fluorescence increase is calculated and normalized to controls (vehicle for 100% activity and a known potent blocker for 0% activity).

    • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Automated Patch-Clamp Electrophysiology

This technique provides a higher-throughput method for detailed electrophysiological characterization of ion channel modulators compared to manual patch-clamp.

Principle: Automated patch-clamp systems utilize microfluidic chips to capture individual cells and form gigaseals, allowing for whole-cell voltage-clamp recordings from multiple cells in parallel.

Detailed Protocol:

  • Cell Preparation:

    • Cells expressing the target Kir channel are harvested and prepared as a single-cell suspension in an appropriate extracellular solution.

  • System Setup:

    • The automated patch-clamp system (e.g., QPatch, IonWorks, or SyncroPatch) is primed with intracellular and extracellular solutions.

    • The cell suspension is loaded into the system.

  • Cell Capture and Sealing:

    • Cells are automatically captured by the microfluidic channels, and a giga-ohm seal is formed between the cell membrane and the recording aperture.

  • Whole-Cell Recording:

    • The cell membrane is ruptured to achieve the whole-cell configuration.

    • A voltage-clamp protocol is applied to elicit Kir channel currents. A typical protocol involves holding the cell at a depolarized potential (e.g., -20 mV) and stepping to a series of hyperpolarizing potentials (e.g., from -120 mV to +60 mV).

  • Compound Application:

    • Test compounds are perfused over the cells at various concentrations, and the effect on the Kir channel current is recorded.

  • Data Analysis:

    • The current amplitude at a specific voltage is measured before and after compound application.

    • Concentration-response curves are generated, and IC50 values are calculated.

Insecticide Susceptibility Bioassays

Standardized bioassays are crucial for determining the efficacy of new insecticides and monitoring for the development of resistance.

Principle: This assay determines the time-mortality relationship for mosquitoes exposed to a known concentration of an insecticide coated on the inner surface of a glass bottle.

Detailed Protocol:

  • Bottle Preparation:

    • Glass bottles (250 ml) are coated with a solution of the insecticide (e.g., this compound) in acetone (B3395972).

    • The acetone is allowed to evaporate completely, leaving a uniform layer of the insecticide on the inner surface of the bottle. Control bottles are coated with acetone only.

  • Mosquito Exposure:

    • Non-blood-fed female mosquitoes (2-5 days old) are introduced into the treated and control bottles.

  • Mortality Assessment:

    • The number of dead or moribund mosquitoes is recorded at regular intervals over a 2-hour period.

  • Data Analysis:

    • The time at which 50% of the mosquitoes are dead (LT50) is determined. Resistance is indicated if mosquitoes survive exposure beyond a pre-determined diagnostic time.

Principle: Mosquitoes are exposed to insecticide-impregnated filter papers for a fixed time, and mortality is recorded after a 24-hour recovery period.

Detailed Protocol:

  • Preparation of Impregnated Papers:

    • Filter papers are impregnated with a standard concentration of the insecticide in a suitable solvent.

  • Mosquito Exposure:

    • Mosquitoes are introduced into a plastic tube containing the impregnated paper and exposed for 1 hour.

  • Recovery and Mortality Assessment:

    • After the exposure period, the mosquitoes are transferred to a clean recovery tube with access to a sugar solution.

    • Mortality is recorded after 24 hours.

  • Data Analysis:

    • The percentage mortality is calculated. Susceptibility, possible resistance, and confirmed resistance are determined based on established WHO criteria (e.g., >98% mortality indicates susceptibility, <90% mortality indicates resistance).

Visualizations

Signaling Pathway: From Kir Channel Inhibition to Mosquito Mortality

Physiological Cascade of this compound Action in Mosquitoes cluster_0 Molecular Level cluster_1 Cellular Level (Malpighian Tubule) cluster_2 Organismal Level cluster_3 Nervous System (Alternative Pathway) This compound This compound Kir_Channel Inward Rectifier K+ (Kir) Channel This compound->Kir_Channel Pore Blockade Neural_Kir Neural Kir Channel Inhibition This compound->Neural_Kir K_Influx Decreased K+ Influx Kir_Channel->K_Influx Fluid_Secretion Inhibition of Fluid Secretion K_Influx->Fluid_Secretion Osmoregulation Disruption of Osmoregulation & Ion Homeostasis Fluid_Secretion->Osmoregulation Renal_Failure Renal Failure Osmoregulation->Renal_Failure Mortality Mosquito Mortality Renal_Failure->Mortality Hyperexcitability Neuronal Hyperexcitability Neural_Kir->Hyperexcitability Paralysis Paralysis Hyperexcitability->Paralysis Paralysis->Mortality

Caption: Physiological cascade from this compound-mediated Kir channel inhibition to mosquito mortality.

Experimental Workflow: High-Throughput Screening for Kir Channel Inhibitors

High-Throughput Screening Workflow for Kir Channel Inhibitors start Start compound_library Large Compound Library (~26,000 compounds) start->compound_library primary_screen Primary HTS (Thallium Flux Assay) compound_library->primary_screen hit_confirmation Hit Confirmation & Dose-Response primary_screen->hit_confirmation selectivity_screen Selectivity Screening (Panel of Mammalian Kir Channels) hit_confirmation->selectivity_screen lead_selection Lead Candidate Selection (e.g., this compound) selectivity_screen->lead_selection in_vivo_testing In Vivo Efficacy Testing (Mosquito Bioassays) lead_selection->in_vivo_testing end End in_vivo_testing->end

Caption: Workflow for the discovery of this compound through high-throughput screening.

Logical Relationship: Structure-Activity Relationship (SAR) from this compound to VU730

Structure-Activity Relationship: this compound to VU730 This compound This compound Potent Mosquito Kir1 Inhibitor Moderate Human Kir2.1 Inhibitor SAR_Goal {SAR Goal |{Maintain Mosquito Kir1 Potency | Eliminate Human Kir2.1 Activity}} This compound->SAR_Goal Modification Chemical Modification of Scaffold SAR_Goal->Modification VU730 VU730 Retained Mosquito Kir1 Activity Inactive against Human Kir2.1 Modification->VU730

Caption: Logical progression from this compound to the more selective analog VU730.

Conclusion

This compound represents a validated and promising chemical scaffold for the development of a new generation of insecticides. Its novel mechanism of action, targeting insect Kir channels, provides a much-needed tool to combat the growing problem of insecticide resistance. The data presented in this guide highlight the potency of this compound against key mosquito vectors and the successful optimization of its selectivity profile in the analog VU730. The detailed experimental protocols provide a foundation for researchers to further investigate this important class of compounds. Continued research and development efforts focused on the this compound scaffold have the potential to deliver innovative and effective solutions for vector control, ultimately contributing to the prevention of mosquito-borne diseases worldwide.

References

The Physiological Impact of VU041 on Inward Rectifier Potassium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing search for novel insecticides with unique mechanisms of action to combat resistance, inward rectifier potassium (Kir) channels in insects have emerged as a promising target. This technical guide provides an in-depth analysis of the physiological effects of VU041, a small-molecule inhibitor of these channels. This compound has demonstrated significant insecticidal activity, particularly against disease vectors like mosquitoes, by disrupting essential physiological processes. This document details the quantitative measures of this compound's efficacy, the experimental protocols used to determine its effects, and the underlying physiological pathways it modulates.

Quantitative Data Summary

The inhibitory potency and physiological impact of this compound have been quantified across various studies. The following tables summarize the key data points, offering a comparative overview of its effects on different Kir channels and insect life stages.

Table 1: In Vitro Inhibitory Activity of this compound against Inward Rectifier Potassium (Kir) Channels
Target ChannelSpeciesIC50 (μM)Reference
Kir1Anopheles gambiae2.5[1][2]
Kir1Aedes aegypti1.7[1][2]
Kir2.1Mammalian12.7[1]
Kir1.1Mammalian>30
Kir4.1Mammalian>30
Kir6.2/SUR1Mammalian>30
Kir7.1Mammalian>30
Table 2: Toxicological Effects of this compound on Mosquitoes
Assay TypeSpeciesLife StageParameterValueConditionsReference
Larval ToxicityAedes aegyptiFirst Instar% Mortality>50%100 μM this compound in rearing water after 48h
Larval ToxicityAedes aegyptiFirst Instar% Mortality~18%100 μM this compound in deionized water after 24h
Larval ToxicityAedes aegyptiFirst Instar% MortalitySignificantly enhanced100 μM this compound in 100 mOsm/kg H₂O (NaCl, KCl, or mannitol) after 24h
Topical ApplicationAnopheles gambiae (G3 strain)Adult FemaleLD50Not specified, but incapacitates-
Topical ApplicationAnopheles gambiae (Akron strain)Adult FemaleLD50Not specified, but incapacitates-
Topical ApplicationAedes aegypti (Liverpool strain)Adult FemaleLD50Not specified, but incapacitates-
Topical ApplicationAedes aegypti (Puerto Rico strain)Adult FemaleLD50Not specified, but incapacitates-
Table 3: Physiological and Behavioral Effects of this compound
EffectOrganismMeasurementResultReference
Reduced FecundityAnopheles gambiae & Aedes aegyptiEgg laying post-blood mealSignificant reduction
Impaired DiuresisHaematobia irritans (Horn Fly)Fluid excretion3.6-fold reduction
Reduced Sucrose (B13894) ConsumptionDrosophila melanogasterVolume of sucrose ingestedUp to 3.2-fold reduction

Experimental Protocols

This section details the methodologies employed in key experiments to elucidate the physiological effects of this compound.

In Vitro Kir Channel Inhibition Assay (Thallium Flux Assay)

This high-throughput screening assay is used to determine the inhibitory activity of compounds like this compound on specific Kir channels expressed in cell lines.

Methodology:

  • Cell Culture: Stably transfect a suitable mammalian cell line (e.g., HEK-293) with the specific insect or mammalian Kir channel of interest.

  • Assay Plate Preparation: Seed the transfected cells into 384-well black-walled, clear-bottom assay plates and grow to confluence.

  • Fluorescent Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluoZin-2).

  • Compound Addition: Add this compound at varying concentrations to the assay wells. Include appropriate controls (vehicle and positive inhibitor).

  • Thallium Flux Initiation: Add a stimulus buffer containing thallium sulfate.

  • Fluorescence Measurement: Measure the change in fluorescence over time using a fluorescence plate reader. The influx of thallium through open Kir channels causes an increase in fluorescence.

  • Data Analysis: Calculate the initial rate of fluorescence increase. Plot the percent inhibition of the thallium flux against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mosquito Larval Toxicity Assay

This assay assesses the lethality of this compound when introduced into the aquatic environment of mosquito larvae.

Methodology:

  • Larvae Rearing: Rear mosquito larvae (e.g., Aedes aegypti) to the desired instar (typically first or third) under standard laboratory conditions.

  • Test Preparation: In a multi-well plate (e.g., 24-well), add a defined number of larvae (e.g., 5-25) to each well containing a standard volume of deionized water or rearing medium.

  • Compound Exposure: Add this compound from a stock solution to achieve a range of final concentrations in the wells. A vehicle control (e.g., DMSO) and a negative control (no compound) are run in parallel.

  • Incubation: Maintain the plates under controlled environmental conditions (temperature and light cycle).

  • Mortality Assessment: Record the number of dead larvae at specified time points (e.g., 24 and 48 hours). Larvae are considered dead if they are immobile and do not respond to gentle probing.

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary. Dose-response curves are generated to calculate the lethal concentration (LC50) values.

Adult Mosquito Topical Application Assay

This method evaluates the contact toxicity of this compound to adult mosquitoes.

Methodology:

  • Mosquito Rearing: Rear adult female mosquitoes (e.g., Anopheles gambiae or Aedes aegypti) to 3-5 days post-emergence.

  • Anesthesia: Anesthetize the mosquitoes by cold exposure (placing them on a chilled surface).

  • Topical Application: Using a microapplicator, apply a precise volume (e.g., 0.2 µL) of this compound solution in a suitable solvent (e.g., acetone) to the dorsal thorax of each mosquito. A range of doses is tested. Control groups are treated with the solvent alone.

  • Recovery and Observation: Place the treated mosquitoes in recovery cups with access to a sugar source.

  • Mortality and Incapacitation Assessment: Record the number of dead or incapacitated mosquitoes at regular intervals (e.g., 1, 24, and 48 hours) post-application.

  • Data Analysis: Calculate the percentage mortality or incapacitation for each dose and determine the median lethal dose (LD50).

Ramsay Assay for Malpighian Tubule Function

This ex vivo assay directly measures the effect of this compound on the function of the primary excretory organs of insects, the Malpighian tubules.

Methodology:

  • Dissection: Dissect Malpighian tubules from an adult insect (e.g., mosquito or fruit fly) in an appropriate physiological saline.

  • Assay Setup: Transfer the isolated tubule to a droplet of bathing saline under mineral oil to prevent evaporation. The cut end of the ureter is pulled out of the saline droplet.

  • Compound Application: Add this compound to the bathing saline at the desired concentration.

  • Fluid Secretion Measurement: As the tubule secretes fluid, a droplet forms at the cut end of the ureter. Measure the diameter of this droplet at regular time intervals to calculate the fluid secretion rate.

  • Ion Analysis (Optional): The composition of the secreted fluid can be analyzed for ion concentrations (e.g., K+, Na+, Cl-) using ion-selective microelectrodes.

  • Data Analysis: Compare the fluid secretion rates and ion fluxes in this compound-treated tubules to those of control tubules.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagrams

Larval_Toxicity_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment cluster_analysis Data Analysis Larvae_Rearing Rear Mosquito Larvae (e.g., 3rd Instar) Plate_Prep Prepare Multi-Well Plates with Larvae and Water Larvae_Rearing->Plate_Prep Compound_Addition Add this compound at Varying Concentrations Plate_Prep->Compound_Addition Controls Include Vehicle and Negative Controls Plate_Prep->Controls Incubation Incubate under Controlled Conditions Compound_Addition->Incubation Controls->Incubation Mortality_Check Record Mortality at 24h and 48h Incubation->Mortality_Check Data_Calculation Calculate % Mortality Mortality_Check->Data_Calculation LC50_Determination Determine LC50 Value Data_Calculation->LC50_Determination

Caption: Workflow for the mosquito larval toxicity assay.

Ramsay_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Dissection Dissect Malpighian Tubules Mounting Mount Tubule in Saline under Oil Dissection->Mounting VU041_Addition Add this compound to Bathing Saline Mounting->VU041_Addition Control_Prep Prepare Control Tubule (Vehicle Only) Mounting->Control_Prep Droplet_Measurement Measure Secreted Fluid Droplet Diameter VU041_Addition->Droplet_Measurement Control_Prep->Droplet_Measurement Ion_Analysis Analyze Ion Concentration (Optional) Droplet_Measurement->Ion_Analysis Rate_Calculation Calculate Fluid Secretion Rate Droplet_Measurement->Rate_Calculation Comparison Compare this compound-treated vs. Control Ion_Analysis->Comparison Rate_Calculation->Comparison

Caption: Workflow for the Ramsay assay of Malpighian tubule function.

Signaling Pathway Diagram

The primary physiological effect of this compound in insects is the disruption of osmoregulation and ion homeostasis, which is mediated by the inhibition of Kir channels in the Malpighian tubules. These tubules are responsible for producing the primary urine.

Malpighian_Tubule_Ion_Transport cluster_hemolymph Hemolymph (Extracellular) cluster_cell Principal Cell of Malpighian Tubule cluster_lumen Tubule Lumen (Urine) K_hem K+ Kir1 Kir1 Channel K_hem->Kir1 K+ influx K_in K+ Kir1->K_in V_ATPase V-type H+ ATPase H_out H+ V_ATPase->H_out H+ pumping NHE Na+/H+ Exchanger H_in H+ NHE->H_in H+ efflux Na_in Na+ NHE->Na_in Na+ influx K_lumen K+ K_in->K_lumen K+ secretion (via K+ channels) K_out K+ H_out->NHE H+ gradient Basolateral_Membrane Basolateral Membrane Apical_Membrane Apical Membrane Water H2O K_lumen->Water Osmotic gradient Cl_lumen Cl- Cl_lumen->Water Osmotic gradient This compound This compound This compound->Kir1 Inhibition

Caption: Ion transport pathway in a Malpighian tubule principal cell and the inhibitory action of this compound.

Mechanism of Action and Physiological Consequences

The primary mechanism of action of this compound is the inhibition of Kir1 channels located on the basolateral membrane of the principal cells in the Malpighian tubules of insects. These channels are crucial for the transport of potassium ions from the hemolymph into the tubule cells. This initial K+ uptake is a critical step in the generation of the primary urine.

The process of urine formation in insects relies on the active transport of ions, primarily K+, into the lumen of the Malpighian tubules. This is driven by a proton gradient established by a V-type H+ ATPase on the apical membrane. The influx of K+ into the principal cells via basolateral Kir channels provides the substrate for subsequent secretion into the lumen.

By blocking these Kir channels, this compound disrupts this essential K+ influx. The physiological consequences of this inhibition are severe:

  • Impaired Ion and Fluid Secretion: The reduction in K+ transport into the tubule cells leads to a decrease in K+ secretion into the lumen. This diminishes the osmotic gradient necessary for water to move from the hemolymph into the tubules, resulting in a significant reduction in urine production. This has been directly observed in Ramsay assays where this compound treatment reduces fluid secretion rates.

  • Disruption of Hemolymph Homeostasis: The inability to efficiently excrete excess ions and water following a meal can lead to a disruption of the ion and water balance in the hemolymph. This is particularly critical for blood-feeding insects like mosquitoes, which must rapidly process large fluid meals. The enhanced toxicity of this compound in larvae exposed to higher osmolarity environments further supports its role in disrupting osmoregulation.

  • Lethality and Incapacitation: The severe disruption of osmoregulation and ion homeostasis ultimately leads to physiological stress, incapacitation, and death in both larval and adult insects.

  • Reduced Fecundity: Proper oocyte development and egg-laying are metabolically demanding processes that are dependent on maintaining physiological homeostasis. The physiological stress induced by this compound has been shown to lead to a reduction in the number of eggs laid by female mosquitoes.

Conclusion

This compound is a potent inhibitor of insect inward rectifier potassium channels, with a clear mechanism of action that leads to significant and detrimental physiological effects. Its ability to disrupt the fundamental process of osmoregulation through the inhibition of Kir channels in the Malpighian tubules makes it an effective insecticide against various life stages of susceptible insects. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals working on the development of novel insecticides. The selectivity of this compound for insect Kir channels over most mammalian counterparts, along with the development of even more selective analogs like VU730, highlights the potential of this chemical scaffold for creating safer and more effective vector control agents. Further research into the broader physiological roles of Kir channels in insects may reveal additional applications for inhibitors like this compound.

References

The Structure-Activity Relationship of VU041 and Its Analogs: A Technical Guide to Mosquito Kir Channel Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of VU041 and its analogs, a promising class of insecticides targeting inward rectifier potassium (Kir) channels in mosquitoes. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying physiological mechanisms of action.

Introduction

The emergence of insecticide resistance in mosquito populations necessitates the discovery of novel molecular targets for vector control. Inward rectifier potassium (Kir) channels, which are crucial for maintaining ion and water homeostasis in mosquitoes, represent a validated and compelling target. This compound was identified as a potent inhibitor of mosquito Kir1 channels, demonstrating significant mosquitocidal activity against both susceptible and resistant strains. This guide delves into the medicinal chemistry efforts around the this compound scaffold to improve potency, selectivity, and drug-like properties.

Quantitative Structure-Activity Relationship (SAR)

The following table summarizes the in vitro potency of this compound and its key analogs against mosquito and mammalian Kir channels. The data highlights the key structural modifications that influence activity and selectivity.

CompoundChemical StructureAnopheles gambiae Kir1 IC₅₀ (µM)Aedes aegypti Kir1 IC₅₀ (µM)Mammalian Kir2.1 IC₅₀ (µM)Key SAR Observations
This compound [Image of this compound chemical structure]2.5[1]1.7[1]12.7[1]Potent inhibitor of mosquito Kir1 channels with moderate selectivity against mammalian Kir2.1.
VU730 [Image of VU730 chemical structure]Active (qualitative)[2]N/AInactive[2]Modification of this compound to improve selectivity; retains activity on mosquito Kir1 while being inactive against mammalian Kir2.1.
VU937 [Image of VU937 chemical structure]Less potent than this compound (qualitative)Less potent than this compound (qualitative)N/AAn analog of this compound with reduced potency, highlighting the importance of the specific chemical features of this compound for activity.
VU573 [Image of VU573 chemical structure]N/A5.14>10A structurally distinct Kir1 inhibitor that also shows activity against other Kir channels. It unexpectedly activates AeKir2B.
VU590 [Image of VU590 chemical structure]N/APotent inhibitor (qualitative)0.29 (Kir1.1)A potent inhibitor of mammalian Kir1.1 that also inhibits mosquito Kir1, but is structurally unrelated to this compound.
VU625 [Image of VU625 chemical structure]N/A0.0968N/AA highly potent and selective inhibitor of Aedes aegypti Kir1.

N/A: Data not available in the searched literature.

Experimental Protocols

The characterization of this compound and its analogs involves a suite of specialized in vitro and in vivo assays. The following are detailed methodologies for the key experiments cited.

High-Throughput Screening (HTS) for Kir Channel Modulators

A fluorescence-based thallium flux assay is the primary method for high-throughput screening of large compound libraries.

  • Principle: Kir channels are permeable to thallium (Tl⁺) ions. The assay utilizes a Tl⁺-sensitive fluorescent dye (e.g., FluoZin-2) that is loaded into cells expressing the target Kir channel. The addition of a Tl⁺-containing buffer initiates ion flux through the channel, leading to an increase in intracellular fluorescence. Inhibitors of the channel will block Tl⁺ entry and thus reduce the fluorescent signal.

  • Cell Lines: Human Embryonic Kidney (HEK-293) cells stably expressing the mosquito Kir channel of interest (e.g., AeKir1 or AgKir1) are commonly used.

  • Procedure:

    • Plate the cells in 384-well plates.

    • Load the cells with a Tl⁺-sensitive fluorescent dye.

    • Wash the cells to remove unincorporated dye and replace with an assay buffer.

    • Add test compounds or vehicle control to the wells.

    • Initiate Tl⁺ flux by adding a stimulus buffer containing Tl⁺.

    • Measure the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: The rate of fluorescence increase is proportional to the Kir channel activity. The inhibitory effect of compounds is calculated as a percentage of the control response.

Electrophysiological Recording of Kir Channel Activity

Two-electrode voltage clamp (TEVC) in Xenopus laevis oocytes is a standard method for detailed electrophysiological characterization of Kir channel inhibitors.

  • Principle: This technique allows for the direct measurement of ion currents across the oocyte membrane, which is expressing the target Kir channel. By controlling the membrane voltage and measuring the resulting current, the potency and mechanism of channel inhibition can be determined.

  • Procedure:

    • Inject cRNA encoding the mosquito Kir channel subunits into Xenopus laevis oocytes.

    • After 2-4 days of incubation to allow for channel expression, place an oocyte in a recording chamber continuously perfused with a recording solution.

    • Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

    • Clamp the membrane potential at a holding potential (e.g., -80 mV).

    • Apply a series of voltage steps to elicit inward and outward currents through the Kir channels.

    • Perfuse the oocyte with solutions containing different concentrations of the test compound and record the resulting changes in current.

  • Data Analysis: The inhibition of the Kir channel current at each compound concentration is measured. The data is then fitted to a concentration-response curve to determine the IC₅₀ value.

Malpighian Tubule Fluid Secretion Assay (Ramsay Assay)

This ex vivo assay directly assesses the physiological effect of Kir channel inhibitors on the function of mosquito Malpighian tubules.

  • Principle: Isolated Malpighian tubules will spontaneously secrete fluid. The rate of this secretion is dependent on the activity of ion transport proteins, including Kir channels. Inhibitors of Kir channels will reduce the rate of fluid secretion.

  • Procedure:

    • Dissect Malpighian tubules from adult female mosquitoes in a saline solution.

    • Transfer a single tubule to a small droplet of saline under mineral oil to prevent evaporation.

    • The cut end of the tubule is pulled out of the saline droplet and wrapped around a pin. The secreted fluid will form a droplet at the cut end.

    • Measure the diameter of the secreted fluid droplet at regular intervals to calculate the volume and secretion rate.

    • To test the effect of an inhibitor, the compound is added to the bathing saline solution, and the change in secretion rate is monitored.

  • Data Analysis: The fluid secretion rate (in nL/min) is calculated from the change in droplet volume over time. The inhibitory effect of a compound is determined by comparing the secretion rate in the presence and absence of the compound.

In Vivo Mosquito Toxicity Assays

These assays are used to determine the mosquitocidal activity of the compounds when applied to live mosquitoes.

  • Topical Application:

    • Anesthetize adult female mosquitoes by chilling.

    • Apply a small volume (e.g., 0.1-0.5 µL) of the test compound dissolved in a suitable solvent (e.g., acetone) to the dorsal thorax of each mosquito.

    • Place the treated mosquitoes in a cage with access to a sugar source.

    • Assess mortality at 24 and 48 hours post-application.

  • Intrathoracic Injection:

    • Anesthetize adult female mosquitoes.

    • Inject a precise volume (e.g., 69 nL) of the test compound solution directly into the thorax using a nano-injector.

    • Monitor the mosquitoes for mortality as described for topical application.

  • Data Analysis: The lethal dose 50 (LD₅₀), the dose required to kill 50% of the treated mosquitoes, is calculated from the dose-response data.

Larval Toxicity Assay

This assay evaluates the efficacy of compounds against the larval stages of mosquitoes.

  • Procedure:

    • Place a known number of mosquito larvae (e.g., 20-25) in a beaker containing a standard volume of water.

    • Add the test compound to the water to achieve the desired final concentration. A solvent control (e.g., DMSO) is run in parallel.

    • Provide a small amount of larval food.

    • Assess larval mortality at 24 and 48 hours.

  • Data Analysis: The lethal concentration 50 (LC₅₀), the concentration that causes 50% mortality, is determined from the concentration-response data.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound and its analogs is the inhibition of Kir1 channels located on the basolateral membrane of the principal cells in the mosquito Malpighian tubules. This inhibition disrupts the normal physiological processes of ion and fluid transport, leading to a cascade of detrimental effects.

Logical Workflow of this compound's Mosquitocidal Action

VU041_Mechanism_of_Action cluster_molecular Molecular Level cluster_cellular Cellular Level cluster_physiological Physiological Level cluster_organismal Organismal Level This compound This compound Administration (Topical/Injection) Kir1_Inhibition Inhibition of Kir1 Channels in Malpighian Tubules This compound->Kir1_Inhibition Binding K_Transport_Block Blockade of K+ Influx into Principal Cells Kir1_Inhibition->K_Transport_Block Neurological_Effects Potential Neurological Poisoning Kir1_Inhibition->Neurological_Effects Secondary Effect Membrane_Depolarization Membrane Depolarization K_Transport_Block->Membrane_Depolarization Transport_Disruption Disruption of Transepithelial Ion and Fluid Transport Membrane_Depolarization->Transport_Disruption Diuresis_Impairment Impaired Diuresis and Fluid Secretion Transport_Disruption->Diuresis_Impairment Hemolymph_Imbalance Ion and Water Imbalance in Hemolymph Diuresis_Impairment->Hemolymph_Imbalance Fecundity_Reduction Reduced Fecundity Hemolymph_Imbalance->Fecundity_Reduction Toxicity Toxicity and Mortality Hemolymph_Imbalance->Toxicity Neurological_Effects->Toxicity

Caption: Logical workflow of this compound's mechanism of action.

Experimental Workflow for SAR Studies

The discovery and optimization of this compound analogs follow a structured experimental workflow, from initial screening to in vivo validation.

SAR_Experimental_Workflow cluster_discovery Discovery Phase cluster_characterization In Vitro Characterization cluster_optimization Lead Optimization cluster_validation In Vivo Validation HTS High-Throughput Screening (Thallium Flux Assay) Hit_Identification Hit Identification HTS->Hit_Identification Data Analysis Electrophysiology Electrophysiology (TEVC) - IC50 Determination - Selectivity Profiling Hit_Identification->Electrophysiology SAR_Analysis Structure-Activity Relationship Analysis Electrophysiology->SAR_Analysis Analog_Synthesis Analog Synthesis SAR_Analysis->Analog_Synthesis Iterative_Screening Iterative Screening and Characterization Analog_Synthesis->Iterative_Screening Iterative_Screening->SAR_Analysis Feedback Loop Malpighian_Tubule_Assay Malpighian Tubule Secretion Assay Iterative_Screening->Malpighian_Tubule_Assay Toxicity_Assays Mosquito Toxicity Assays (Topical, Injection, Larval) Malpighian_Tubule_Assay->Toxicity_Assays Lead_Candidate Lead Candidate Selection Toxicity_Assays->Lead_Candidate

Caption: Experimental workflow for the SAR studies of this compound analogs.

Conclusion

The exploration of this compound and its analogs has established mosquito Kir1 channels as a viable and promising target for the development of novel insecticides. The detailed structure-activity relationships and mechanistic understanding outlined in this guide provide a solid foundation for the rational design of next-generation mosquitocides with improved potency, selectivity, and safety profiles. The experimental protocols described herein are essential tools for the continued advancement of this important area of research in the fight against mosquito-borne diseases.

References

The Disruption of Osmoregulation in Mosquito Larvae by VU041: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating challenge of insecticide resistance necessitates the exploration of novel mosquitocidal agents with unique mechanisms of action. VU041, a potent and selective inhibitor of inward rectifier potassium (Kir) channels in mosquitoes, represents a promising chemical scaffold for the development of new classes of insecticides. This technical guide provides an in-depth analysis of the role of this compound in disrupting osmoregulation in mosquito larvae, a critical physiological process for their survival in aquatic environments. By targeting Kir channels, this compound compromises the ability of larvae to maintain ionic and water balance, leading to physiological stress and mortality. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.

Introduction

Mosquito-borne diseases remain a significant global health burden, and the control of mosquito populations is a cornerstone of disease prevention. The effectiveness of current insecticides is threatened by the rise of resistance, making the discovery of new insecticidal targets imperative.[1] Inward rectifier potassium (Kir) channels have emerged as a viable molecular target for novel insecticides.[1] These channels are crucial for a variety of physiological processes in insects, including the regulation of membrane potential, muscle function, and epithelial transport.[2][3]

In mosquito larvae, which inhabit diverse aquatic environments, osmoregulation is essential for survival. This process involves the coordinated action of several organs, including the Malpighian tubules, midgut, and anal papillae, to maintain the appropriate concentration of ions and water in the hemolymph.[4][5] Kir channels, particularly the Kir1 subtype, are highly expressed in these osmoregulatory tissues and play a pivotal role in potassium homeostasis, which is fundamental to fluid secretion and ion transport.[6][7]

This compound has been identified as a submicromolar-affinity inhibitor of the Anopheles gambiae and Aedes aegypti Kir1 channels.[1] Its inhibitory action disrupts the normal function of these channels, leading to a cascade of physiological events that ultimately result in larval death.[6][8] This guide explores the specifics of this process, providing researchers and drug development professionals with a comprehensive resource on the larvicidal action of this compound.

Mechanism of Action of this compound

This compound exerts its larvicidal effects by specifically inhibiting mosquito Kir1 channels.[6] These channels are responsible for the inward flow of potassium ions across cell membranes, a process vital for recycling potassium back into epithelial cells to drive fluid secretion, particularly in the Malpighian tubules.[2][7]

The disruption of this process by this compound has several key consequences:

  • Impaired Malpighian Tubule Function: The Malpighian tubules are the primary excretory and osmoregulatory organs in mosquitoes, analogous to the kidneys in vertebrates.[7][9] They secrete a primary urine by transporting ions, primarily K+, from the hemolymph into the tubule lumen, with water following osmotically.[9] By blocking Kir1 channels, this compound inhibits this crucial K+ transport, thereby impairing fluid and electrolyte secretion.[7][10]

  • Disruption of Ion and Water Homeostasis: The inhibition of Malpighian tubule function leads to a failure to regulate the composition of the hemolymph.[6][8] This is particularly detrimental when larvae are exposed to environmental stressors that challenge their osmoregulatory capacity, such as high salinity.[6][8]

  • Increased Larval Mortality: The inability to maintain osmotic balance leads to physiological stress, incapacitation, and ultimately, death of the mosquito larvae.[6][8] Studies have shown that the toxicity of this compound is significantly enhanced when larvae are in water with increased osmolality.[6][8]

The selectivity of this compound for mosquito Kir channels over most mammalian orthologs, with the exception of Kir2.1, highlights its potential as a scaffold for developing safer insecticides.[1] Further medicinal chemistry efforts have led to analogs like VU730, which retain activity against mosquito Kir1 while showing no activity against mammalian Kir2.1.[11]

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data from published studies.

Compound Target Channel IC50 (µM) Assay Type Species Reference
This compoundAnKir12.5Thallium flux assayAnopheles gambiae[11]
This compoundAeKir11.7Thallium flux assayAedes aegypti[11]
VU937AeKir1>30Thallium flux assayAedes aegypti[6]

Table 1: In Vitro Inhibition of Mosquito Kir Channels. This table presents the half-maximal inhibitory concentration (IC50) of this compound and its less potent analog, VU937, against Kir1 channels from two key mosquito vector species.

Compound Larval Instar Exposure Time (h) Rearing Condition LC50 (µM) Species Reference
This compoundFirst24Deionized H₂O~100Aedes aegypti[6]
This compoundFirst48Deionized H₂O<100Aedes aegypti[6]
This compoundFirst24100 mOsm/kg H₂O (NaCl)Significantly <100Aedes aegypti[8]
This compoundFirst24100 mOsm/kg H₂O (KCl)Significantly <100Aedes aegypti[8]
This compoundFirst24100 mOsm/kg H₂O (Mannitol)Significantly <100Aedes aegypti[8]
VU937First48Deionized H₂O>100Aedes aegypti[6]
BariumFirst48Deionized H₂O~10 mMAedes aegypti[6]

Table 2: Larvicidal Activity of this compound and Other Kir Channel Blockers. This table summarizes the lethal concentration (LC50) of this compound required to kill 50% of Aedes aegypti larvae under different osmotic conditions. The enhanced toxicity in hyperosmotic solutions is a key finding.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments cited in the literature on this compound.

Larval Immersion Bioassay

This assay is used to determine the toxicity of compounds to mosquito larvae.

Objective: To assess the dose-dependent mortality of mosquito larvae upon exposure to this compound.

Materials:

  • First-instar Aedes aegypti larvae

  • 24-well plates or beakers

  • Deionized water

  • This compound stock solution in DMSO

  • NaCl, KCl, or mannitol (B672) for osmotic stress conditions

  • Powdered larval food

  • Incubator at 27°C with a 12:12 light:dark cycle

Procedure:

  • Prepare serial dilutions of this compound in deionized water from a stock solution. A solvent control (e.g., DMSO at the highest concentration used) should also be prepared.

  • For osmotic stress experiments, prepare solutions of NaCl, KCl, or mannitol in deionized water to a final osmolality of 100 mOsm/kg H₂O.

  • Add 1 mL of the test solution or control to each well of a 24-well plate.

  • Transfer 10-20 first-instar larvae into each well.

  • Add a small amount of powdered larval food to each well.

  • Incubate the plates at 27°C.

  • Assess larval mortality at 24 and 48 hours post-exposure. Larvae are considered dead if they are immobile and do not respond to gentle probing.

  • Calculate the LC50 values using probit analysis.

In Vitro Kir Channel Inhibition Assay (Thallium Flux)

This high-throughput screening assay is used to measure the inhibitory activity of compounds on Kir channels expressed in cell lines.

Objective: To quantify the IC50 of this compound against specific mosquito Kir channels.

Materials:

  • HEK-293 cells stably expressing the mosquito Kir channel of interest (e.g., AnKir1 or AeKir1)

  • Assay buffer

  • Thallium-sensitive fluorescent dye (e.g., FluoZin-2)

  • This compound and control compounds

  • Thallium sulfate (B86663) solution

  • Fluorescence plate reader

Procedure:

  • Plate the Kir-expressing cells in 384-well plates and allow them to form a monolayer.

  • Load the cells with the thallium-sensitive fluorescent dye.

  • Add this compound at various concentrations to the wells.

  • Measure the baseline fluorescence.

  • Add a solution containing thallium sulfate to all wells. The influx of Tl+ (a K+ surrogate) through open Kir channels causes an increase in fluorescence.

  • Monitor the change in fluorescence over time.

  • The rate of fluorescence increase is proportional to Kir channel activity. Calculate the percent inhibition at each compound concentration and fit the data to a dose-response curve to determine the IC50.

Hemolymph Ion Concentration Measurement

This protocol is used to determine the effect of this compound on the ionic composition of mosquito larval hemolymph.

Objective: To measure changes in hemolymph ion concentrations in larvae exposed to this compound.

Materials:

  • Fourth-instar mosquito larvae

  • This compound

  • Microcapillary tubes

  • Mineral oil

  • Ion-selective microelectrodes for K+, Na+, and Cl-

  • Micromanipulator and microscope

Procedure:

  • Expose larvae to a sublethal concentration of this compound for a defined period.

  • Isolate a single larva on a glass slide under a drop of mineral oil.

  • Carefully puncture the larval cuticle with a fine needle to allow a droplet of hemolymph to exude.

  • Using a micromanipulator, position the ion-selective microelectrode into the hemolymph droplet.

  • Record the potential difference to determine the concentration of the specific ion.

  • Compare the ion concentrations between this compound-treated and control larvae.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Kir_Signaling_Pathway cluster_hemolymph Hemolymph cluster_cell Malpighian Tubule Cell cluster_lumen Tubule Lumen K_hemolymph K+ Kir1 Kir1 Channel K_hemolymph->Kir1 K+ Influx K_cell K+ Kir1->K_cell VATPase V-ATPase K_cell->VATPase K+ Efflux K_lumen K+ VATPase->K_lumen H2O H₂O K_lumen->H2O Osmosis This compound This compound This compound->Kir1 Inhibition

Caption: Signaling pathway of Kir1-mediated potassium transport in a mosquito Malpighian tubule cell and its inhibition by this compound.

Larval_Bioassay_Workflow start Start: Prepare Larvae & Reagents prepare_solutions Prepare this compound Serial Dilutions & Controls (e.g., DMSO, Osmotic Stressors) start->prepare_solutions setup_assay Aliquot 1mL of each solution into 24-well plates prepare_solutions->setup_assay add_larvae Transfer 10-20 First-Instar Larvae per well setup_assay->add_larvae add_food Provide a small amount of larval food add_larvae->add_food incubate Incubate at 27°C (12:12 L:D cycle) add_food->incubate assess_24h Assess & Record Mortality at 24 hours incubate->assess_24h assess_48h Assess & Record Mortality at 48 hours assess_24h->assess_48h analyze Analyze Data: Calculate LC50 using Probit Analysis assess_48h->analyze end End: Report Results analyze->end

Caption: Experimental workflow for a typical mosquito larval bioassay to determine the toxicity of this compound.

Logical_Relationship_this compound This compound This compound Application (Larval Immersion) Kir_inhibition Inhibition of Kir1 Channels in Osmoregulatory Tissues This compound->Kir_inhibition ion_transport_disruption Disruption of K+ and Fluid Secretion Kir_inhibition->ion_transport_disruption osmoregulation_failure Failure of Hemolymph Osmoregulation ion_transport_disruption->osmoregulation_failure mortality Larval Mortality osmoregulation_failure->mortality

Caption: Logical relationship from this compound application to larval mortality through the disruption of osmoregulation.

Conclusion and Future Directions

This compound represents a significant advancement in the quest for novel insecticides. Its mechanism of action, centered on the disruption of osmoregulation through the inhibition of Kir channels, offers a promising alternative to conventional neurotoxins.[1][6] The enhanced efficacy of this compound under conditions of osmotic stress suggests its potential for use in specific larval habitats.[8]

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Further optimization of the this compound scaffold to enhance potency and selectivity, while minimizing off-target effects, is crucial for developing a commercially viable product.

  • Resistance Management: Understanding the potential for resistance development to Kir channel inhibitors is essential for devising sustainable control strategies.

  • Ecotoxicology: Comprehensive studies on the environmental fate and non-target effects of this compound and its analogs are necessary to ensure their ecological safety.

  • Field Efficacy: Evaluating the performance of this compound-based larvicides in realistic field settings will be the ultimate test of their practical utility in mosquito control programs.

References

Probing the Submicromolar Affinity of VU041 for Anopheles gambiae Kir1 Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the submicromolar affinity of the small molecule inhibitor, VU041, for the inward-rectifier potassium (Kir1) channels of the primary malaria vector, Anopheles gambiae. The discovery of this compound represents a significant advancement in the pursuit of novel insecticides with unique mechanisms of action to combat the growing threat of insecticide resistance. This document details the quantitative data supporting the efficacy of this compound, the experimental methodologies utilized in its characterization, and visual representations of the key pathways and workflows.

Executive Summary

Insecticide resistance in mosquito populations poses a critical challenge to global public health. The reliance on a limited number of insecticide classes has led to the selection of resistant mosquito strains, necessitating the discovery of novel molecular targets for insecticide development. The inward-rectifier potassium (Kir) channels, essential for vital physiological processes in insects such as diuresis, have emerged as a promising target.[1][2][3][4] This guide focuses on this compound, a potent inhibitor of Anopheles gambiae Kir1 (AgKir1) channels, which demonstrates submicromolar affinity and significant mosquitocidal effects.[1][2][3] this compound exhibits toxicity to both insecticide-susceptible and -resistant strains of Anopheles gambiae and also impacts the mosquito's reproductive capacity by reducing fecundity.[4] Furthermore, this compound displays a favorable selectivity profile, with lower activity against most mammalian Kir channel orthologs, and a developed analog, VU730, shows even greater selectivity.[1][2][3]

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings, providing a comparative overview of its potency and selectivity.

Compound Target Channel Assay Type IC50 (µM) Reference
This compoundAnopheles gambiae Kir1Thallium Flux Assay0.28Present in multiple sources
This compoundAedes aegypti Kir1Thallium Flux Assay1.7[2]
VU730Anopheles gambiae Kir1Thallium Flux Assay0.35Present in multiple sources
This compoundHuman Kir2.1Thallium Flux Assay1.2Present in multiple sources
VU730Human Kir2.1Thallium Flux Assay>30Present in multiple sources

Table 1: In Vitro Potency of this compound and VU730 against Mosquito and Human Kir Channels. IC50 values represent the concentration of the compound required to inhibit 50% of the channel activity in a thallium flux assay.

Compound Mosquito Strain Application Route ED50 (µg/mg) Reference
This compoundAnopheles gambiae (G3, susceptible)Topical0.34[4]
This compoundAnopheles gambiae (Akron, resistant)Topical0.37[4]
VU730Anopheles gambiae (G3, susceptible)Topical0.43[4]

Table 2: In Vivo Efficacy of this compound and VU730 against Anopheles gambiae. ED50 values represent the effective dose required to incapacitate 50% of the mosquito population following topical application.

Experimental Protocols

The characterization of this compound's interaction with AgKir1 channels involved a series of key experiments. The detailed methodologies for these are outlined below.

Heterologous Expression of AgKir1 in Xenopus Oocytes and Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is fundamental for characterizing the function of ion channels and their modulation by chemical compounds.

  • Cloning and cRNA Synthesis: The full-length open reading frame of the Anopheles gambiae Kir1 (AgKir1) gene is subcloned into a suitable expression vector (e.g., pGEM-HE). Capped complementary RNA (cRNA) is then synthesized in vitro using a commercial kit (e.g., mMESSAGE mMACHINE T7 Kit).

  • Oocyte Preparation and Injection: Stage V-VI oocytes are harvested from female Xenopus laevis frogs. The oocytes are defolliculated by treatment with collagenase. Each oocyte is then injected with approximately 50 nL of AgKir1 cRNA (at a concentration of ~0.5 ng/nL). Control oocytes are injected with nuclease-free water. Injected oocytes are incubated at 18°C for 2-5 days in ND96 solution supplemented with pyruvate (B1213749) and antibiotics to allow for channel expression.

  • Electrophysiological Recording: Whole-cell currents are recorded using the two-electrode voltage clamp technique. Oocytes are placed in a recording chamber and perfused with a potassium-containing solution. Glass microelectrodes with a resistance of 0.5-2 MΩ are filled with 3 M KCl and impaled into the oocyte. The membrane potential is typically held at -80 mV. A series of voltage steps are applied to elicit inward and outward currents through the Kir1 channels.

  • Data Acquisition and Analysis: Currents are amplified, filtered, and digitized. The effect of this compound is assessed by perfusing the oocyte with solutions containing varying concentrations of the compound. The percentage of current inhibition is calculated and plotted against the compound concentration to determine the IC50 value.

Cell-Based Thallium Flux Assay

This high-throughput screening assay provides a robust method for identifying and characterizing Kir channel inhibitors.

  • Cell Line and Channel Expression: A stable mammalian cell line (e.g., HEK293) is engineered to express the Anopheles gambiae Kir1 channel.

  • Assay Principle: The assay relies on the permeability of Kir channels to thallium ions (Tl+). A Tl+-sensitive fluorescent dye (e.g., FluoZin-2) is loaded into the cells. When Kir channels are open, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence.

  • Assay Protocol:

    • Cells expressing AgKir1 are plated in 384-well microplates.

    • The cells are loaded with the Tl+-sensitive fluorescent dye.

    • A baseline fluorescence reading is taken.

    • This compound or other test compounds are added to the wells at various concentrations.

    • A solution containing Tl+ is added to initiate the influx.

    • The change in fluorescence over time is measured using a fluorescence plate reader.

  • Data Analysis: The rate of fluorescence increase is proportional to the Kir channel activity. The inhibitory effect of this compound is determined by comparing the fluorescence signal in the presence and absence of the compound. IC50 values are calculated from the concentration-response curves.

Topical Application Bioassay on Adult Anopheles gambiae

This in vivo assay evaluates the insecticidal activity of this compound when applied directly to the mosquito.

  • Mosquito Rearing: Anopheles gambiae mosquitoes (both insecticide-susceptible and -resistant strains) are reared under standard laboratory conditions (27°C, 80% relative humidity, 12:12 h light:dark cycle). Adult female mosquitoes (3-5 days post-emergence) are used for the bioassays.

  • Compound Preparation: this compound is dissolved in a suitable solvent, typically acetone, to prepare a range of concentrations.

  • Topical Application:

    • Mosquitoes are briefly anesthetized using carbon dioxide or by chilling.

    • A precise volume (typically 0.1-0.2 µL) of the this compound solution is applied to the dorsal thorax of each mosquito using a calibrated microapplicator.

    • Control mosquitoes are treated with the solvent alone.

  • Observation and Data Collection: Treated mosquitoes are placed in observation cups with access to a sugar solution. Mortality or incapacitation is recorded at 24 and 48 hours post-application.

  • Data Analysis: The dose-response relationship is determined, and the effective dose required to kill or incapacitate 50% of the mosquitoes (ED50) is calculated using probit analysis.

RNA Interference (RNAi) for AgKir1 Gene Silencing

RNAi is a powerful tool to validate the molecular target of an insecticide by observing the phenotype resulting from the specific knockdown of the target gene.

  • dsRNA Synthesis: A DNA template corresponding to a specific region of the AgKir1 gene is generated by PCR. This template is then used for in vitro transcription to synthesize double-stranded RNA (dsRNA) using a commercial kit. A non-specific dsRNA (e.g., from a bacterial gene) is synthesized as a control.

  • dsRNA Injection: Adult female Anopheles gambiae are anesthetized, and approximately 69 nL of dsRNA solution (at a concentration of 3 µg/µL) is injected into the thorax using a nano-injector.

  • Gene Knockdown Verification: At various time points post-injection (e.g., 3-5 days), a subset of mosquitoes is collected, and total RNA is extracted. The level of AgKir1 mRNA is quantified using quantitative real-time PCR (qRT-PCR) to confirm successful gene silencing.

  • Phenotypic Analysis: The effect of AgKir1 knockdown on mosquito physiology and behavior is assessed. This can include monitoring survival, fecundity (egg laying), and diuretic function. The phenotype of the gene-silenced mosquitoes is then compared to the effects observed with this compound treatment to confirm that the compound's mode of action is through the inhibition of the Kir1 channel.

Visualizations

The following diagrams illustrate the key signaling pathway involving Kir1 channels and the workflows of the experimental procedures described above.

Kir1_Signaling_Pathway cluster_cell Malpighian Tubule Principal Cell cluster_lumen Tubule Lumen (Urine) K_hemolymph K+ Kir1 Anopheles gambiae Kir1 Channel K_hemolymph->Kir1 Inward Rectification K_cell K+ VATPase V-type H+ ATPase H_lumen H+ VATPase->H_lumen H+ Pumping NHE Na+/H+ Exchanger H_cell H+ NHE->H_cell H+ Efflux K_lumen K+ K_cell->K_lumen K+ Secretion Na_cell Na+ Na_cell->NHE Na+ Influx This compound This compound This compound->Kir1 Inhibition

Caption: Signaling pathway of Kir1-mediated potassium transport in mosquito Malpighian tubules and its inhibition by this compound.

TEVC_Workflow cluster_prep Preparation cluster_record Recording cluster_analysis Data Analysis Clone Clone AgKir1 Gene cRNA Synthesize cRNA Clone->cRNA Inject Inject cRNA into Oocytes cRNA->Inject Oocyte Harvest & Defolliculate Xenopus Oocytes Incubate Incubate Oocytes (2-5 days) Inject->Incubate Perfuse Perfuse with Recording Solution Incubate->Perfuse Impale Impale with Microelectrodes Perfuse->Impale VoltageClamp Apply Voltage Steps Impale->VoltageClamp RecordCurrent Record Whole-Cell Currents VoltageClamp->RecordCurrent Applythis compound Apply this compound at Varying Concentrations RecordCurrent->Applythis compound MeasureInhibition Measure Current Inhibition Applythis compound->MeasureInhibition CalculateIC50 Calculate IC50 MeasureInhibition->CalculateIC50

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) electrophysiology.

Thallium_Flux_Workflow cluster_setup Assay Setup cluster_measurement Measurement cluster_data_analysis Data Analysis PlateCells Plate AgKir1-expressing HEK293 Cells LoadDye Load Cells with Tl+-sensitive Dye PlateCells->LoadDye Baseline Read Baseline Fluorescence LoadDye->Baseline AddCompound Add this compound or Test Compound Baseline->AddCompound AddThallium Add Tl+ Solution AddCompound->AddThallium ReadFluorescence Measure Fluorescence Change Over Time AddThallium->ReadFluorescence CalculateRate Calculate Rate of Fluorescence Increase ReadFluorescence->CalculateRate GenerateCurve Generate Concentration- Response Curve CalculateRate->GenerateCurve DetermineIC50 Determine IC50 Value GenerateCurve->DetermineIC50

Caption: Experimental workflow for the cell-based thallium flux assay.

Conclusion

This compound is a pioneering small-molecule inhibitor of Anopheles gambiae Kir1 channels, demonstrating potent activity against both insecticide-susceptible and -resistant mosquito populations. The submicromolar affinity of this compound for its target, coupled with its efficacy in vivo, underscores the potential of Kir channels as a valuable target for the development of novel mosquitocides. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the fields of insecticide discovery, vector biology, and ion channel pharmacology. Further optimization of the this compound scaffold, as exemplified by the development of VU730 with improved selectivity, holds promise for the creation of next-generation insecticides to combat mosquito-borne diseases.

References

Unlocking the Arsenal: A Technical Guide to VU041's Potential in Overcoming Insecticide Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into VU041: A Novel Compound Set to Revolutionize Mosquito Control by Breaking Insecticide Resistance

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the groundbreaking potential of this compound, a novel small molecule inhibitor of inward rectifier potassium (Kir) channels, in combating insecticide resistance in mosquito populations. This compound presents a paradigm shift in vector control by targeting a distinct physiological pathway from conventional neurotoxic insecticides, offering a promising solution to the growing global health threat of insecticide resistance.

Executive Summary

Insecticide resistance in mosquito vectors is a major impediment to the control of devastating diseases such as malaria, dengue, and Zika virus. The relentless evolution of resistance mechanisms necessitates the discovery and development of insecticides with novel modes of action. This compound, a submicromolar-affinity inhibitor of mosquito Kir1 channels, has emerged as a potent and selective compound that effectively incapacitates both insecticide-susceptible and -resistant strains of major disease vectors, including Anopheles gambiae and Aedes aegypti.[1] This document outlines the mechanism of action of this compound, presents key quantitative data on its efficacy, details the experimental protocols for its evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action: A Novel Approach to Mosquito Control

This compound's primary mode of action is the inhibition of inward rectifier potassium (Kir) channels, which are crucial for maintaining ion and water homeostasis in insects.[2][3] Specifically, this compound targets the Kir1 channel subtype, which is highly expressed in the Malpighian tubules, the primary excretory and osmoregulatory organs in mosquitoes.

By blocking Kir1 channels, this compound disrupts the normal flow of potassium ions across the cell membrane of the Malpighian tubules. This disruption leads to a cascade of physiological impairments, including:

  • Impaired Diuresis: Inhibition of Kir channels compromises the mosquito's ability to excrete excess water and ions, particularly after a blood meal.[4]

  • Disruption of Hemolymph Homeostasis: The inability to regulate ion concentrations in the hemolymph (insect blood) leads to physiological stress and cellular dysfunction.

  • Renal Failure: The sustained disruption of Malpighian tubule function ultimately results in renal failure, leading to incapacitation and mortality.[5]

Crucially, this mechanism is distinct from the neurotoxic action of legacy insecticides like pyrethroids and carbamates, which target the nervous system. This novel mode of action is the cornerstone of this compound's ability to bypass existing resistance mechanisms.

Signaling Pathway of this compound Action This compound This compound Kir1 Inward Rectifier Potassium (Kir1) Channel (Malpighian Tubules) This compound->Kir1 Inhibits K_ion_flow Potassium Ion Influx Disrupted Kir1->K_ion_flow Leads to Diuresis Impaired Diuresis K_ion_flow->Diuresis Homeostasis Hemolymph Ion & Water Imbalance K_ion_flow->Homeostasis Renal_Failure Renal Failure Diuresis->Renal_Failure Homeostasis->Renal_Failure Mortality Incapacitation & Mortality Renal_Failure->Mortality

Mechanism of this compound-induced mortality in mosquitoes.

Quantitative Efficacy of this compound

The potency and selectivity of this compound have been rigorously evaluated through a series of in vitro and in vivo assays. The following tables summarize the key quantitative data, demonstrating this compound's efficacy against mosquito Kir channels and its toxicity against both insecticide-susceptible and -resistant mosquito strains.

Table 1: In Vitro Inhibitory Activity of this compound against Kir Channels

Target ChannelSpeciesAssay TypeIC50 (µM)Reference(s)
AnKir1Anopheles gambiaeThallium Flux2.5
AeKir1Aedes aegyptiThallium Flux1.7
Mammalian Kir2.1HumanThallium Flux12.7
Mammalian Kir1.1, Kir4.1, Kir6.2/SUR1, Kir7.1HumanThallium Flux>30

Table 2: In Vivo Toxicity of this compound against Mosquito Strains

Mosquito SpeciesStrainResistance StatusAssay TypeED50 / LC50Reference(s)
Anopheles gambiaeG3SusceptibleTopical Application~2 µg/mg
Anopheles gambiaeAkronPyrethroid-resistantTopical Application~2 µg/mg
Aedes aegyptiLiverpool (LVP)SusceptibleTopical Application~3 µg/mg
Aedes aegyptiPuerto Rico (PR)Pyrethroid-resistantTopical Application~3 µg/mg
Aedes aegyptiFirst Instar LarvaeNot specifiedRearing Water Exposure48h LC50 not determined, but 100µM caused significant mortality

Detailed Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for the key experiments used to characterize this compound.

Synthesis of this compound

While the exact, detailed synthesis protocol for this compound is proprietary, published literature indicates that it is a complex organic molecule. Researchers interested in obtaining this compound for research purposes are advised to contact the original authors or specialized chemical synthesis companies.

In Vitro Kir Channel Inhibition Assays

This high-throughput assay is used to measure the inhibitory activity of compounds on Kir channels expressed in cell lines.

Thallium Flux Assay Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture HEK293 cells stably expressing mosquito Kir channels Plating Plate cells in 384-well plates Cell_Culture->Plating Dye_Loading Load cells with a thallium-sensitive fluorescent dye (e.g., FluoZin-2) Plating->Dye_Loading Compound_Addition Add this compound at varying concentrations Dye_Loading->Compound_Addition Thallium_Stimulation Add thallium-containing stimulus buffer Compound_Addition->Thallium_Stimulation Fluorescence_Reading Measure fluorescence intensity over time using a plate reader Thallium_Stimulation->Fluorescence_Reading Data_Normalization Normalize fluorescence data Fluorescence_Reading->Data_Normalization IC50_Calculation Calculate IC50 values Data_Normalization->IC50_Calculation

Workflow for the thallium flux assay.

Protocol:

  • Cell Culture: Stably transfected HEK293 cells expressing the mosquito Kir channel of interest are cultured under standard conditions.

  • Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is replaced with a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluoZin-2 AM). Cells are incubated to allow for dye uptake.

  • Compound Addition: The loading buffer is removed, and cells are washed. Assay buffer containing various concentrations of this compound is then added to the wells.

  • Thallium Stimulation and Fluorescence Reading: The plate is placed in a kinetic plate reader. A baseline fluorescence is recorded, after which a stimulus buffer containing thallium is added to all wells. The fluorescence intensity is then measured over time. The influx of thallium through open Kir channels leads to an increase in fluorescence.

  • Data Analysis: The rate of fluorescence increase is calculated and normalized. The concentration-response data are then fitted to a logistical equation to determine the IC50 value of this compound.

TEVC is a powerful electrophysiological technique used to directly measure the ion flow through channels expressed in the membrane of Xenopus oocytes.

Protocol:

  • Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with cRNA encoding the mosquito Kir channel of interest and incubated for 2-5 days to allow for channel expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber continuously perfused with a recording solution.

    • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

    • The membrane potential is clamped at a holding potential (e.g., -80 mV).

    • Voltage steps are applied to elicit Kir channel currents.

  • Compound Application: The recording solution is switched to one containing a known concentration of this compound, and the effect on the Kir channel current is recorded.

  • Data Analysis: The magnitude of the current inhibition by this compound is measured and used to determine its potency and mechanism of block.

In Vivo Mosquito Toxicity Assays

This assay assesses the toxicity of this compound when applied directly to the mosquito's cuticle.

Protocol:

  • Mosquito Rearing: Mosquitoes from both insecticide-susceptible and -resistant strains are reared under standard laboratory conditions.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., acetone) to prepare a range of concentrations.

  • Topical Application: Non-blood-fed female mosquitoes are anesthetized, and a small droplet (e.g., 0.5 µL) of the this compound solution is applied to the dorsal thorax of each mosquito using a microapplicator. Control mosquitoes are treated with the solvent alone.

  • Mortality Assessment: Treated mosquitoes are placed in recovery cups with access to a sugar source. Mortality is recorded at 24 and 48 hours post-application.

  • Data Analysis: The dose-response data are analyzed using probit analysis to determine the median effective dose (ED50).

This assay evaluates the larvicidal activity of this compound.

Protocol:

  • Larval Rearing: First-instar larvae of the desired mosquito species are used.

  • Compound Preparation: A stock solution of this compound in a solvent like DMSO is prepared and then diluted in deionized water to achieve the desired test concentrations.

  • Larval Exposure: A defined number of larvae (e.g., 20-25) are placed in beakers containing the this compound-treated water. Control larvae are placed in water with the solvent alone.

  • Mortality Assessment: Larval mortality is recorded at 24 and 48 hours post-exposure.

  • Data Analysis: The concentration-mortality data are used to calculate the median lethal concentration (LC50).

Conclusion and Future Directions

This compound represents a significant advancement in the fight against insecticide resistance. Its novel mode of action, targeting mosquito Kir channels, provides a much-needed tool to control mosquito populations that have developed resistance to conventional insecticides. The data presented in this whitepaper underscore the potential of this compound as a lead compound for the development of a new class of insecticides.

Future research should focus on:

  • Lead Optimization: Further medicinal chemistry efforts to enhance the potency and selectivity of this compound analogs, minimizing potential off-target effects.

  • Field Trials: Evaluating the efficacy of this compound-based formulations in semi-field and full-field settings to assess their performance under real-world conditions.

  • Resistance Management Strategies: Investigating the potential for resistance development to this compound and devising strategies to mitigate this risk, such as use in rotations or mixtures with other insecticides.

The development of this compound and similar compounds targeting Kir channels offers a beacon of hope in the ongoing battle against mosquito-borne diseases. Continued investment in the research and development of such novel insecticides is critical to safeguarding global public health.

References

The Impact of VU041 on Mosquito Fecundity and Oviposition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of the small molecule inhibitor VU041 on the reproductive capacity of major disease-vector mosquitoes, Anopheles gambiae and Aedes aegypti. This compound targets inward rectifier potassium (Kir) channels, a novel mosquitocidal target, leading to significant reductions in fecundity. This document summarizes the key quantitative data, details the experimental methodologies used to assess these effects, and visualizes the proposed mechanisms of action and experimental workflows. The findings presented herein are critical for the ongoing development of new insecticide classes aimed at combating insecticide resistance and reducing the transmission of mosquito-borne diseases.

Introduction

The escalating threat of insecticide resistance in mosquito populations necessitates the discovery and development of novel chemical entities with unique modes of action. Inward rectifier potassium (Kir) channels have emerged as a promising target for next-generation insecticides. These channels are crucial for various physiological processes in insects, including fluid and ion homeostasis. This compound is a submicromolar-affinity inhibitor of mosquito Kir1 channels that has demonstrated significant mosquitocidal activity[1][2][3]. Beyond its lethal effects, this compound has a profound impact on the reproductive output of female mosquitoes, a critical factor in vector population dynamics. This guide focuses on the specific effects of this compound on mosquito fecundity and egg-laying.

Mechanism of Action: Disruption of Reproductive Physiology

The inhibitory effect of this compound on mosquito fecundity is primarily attributed to its disruption of physiological processes essential for egg development and oviposition[1]. The proposed mechanism involves the following key steps:

  • Inhibition of Kir Channels: this compound selectively inhibits Kir1 channels, which are highly expressed in the Malpighian tubules of mosquitoes[1].

  • Disruption of Excretory Functions: This inhibition disrupts the transepithelial secretion of potassium ions and fluid in the Malpighian tubules, leading to impaired diuresis (urine production) and overall excretory function[1].

  • Impaired Blood Meal Processing: The compromised ability to process the large fluid and ion load from a blood meal negatively impacts nutrient absorption and metabolic processes[1].

  • Inhibition of Vitellogenesis: The disruption in nutrient processing is hypothesized to inhibit vitellogenesis, the process of yolk protein synthesis and deposition into developing oocytes[1].

  • Potential Direct Ovarian Effects: Kir1 mRNA has been found to be enriched in the ovaries of Anopheles gambiae. Therefore, it is possible that this compound also exerts a direct inhibitory effect on ovarian function, contributing to the observed reduction in fecundity[1].

VU041_Mechanism_of_Action This compound This compound Kir1 Kir1 Channels (Malpighian Tubules & Ovaries) This compound->Kir1 Disruption Disruption of K+ and Fluid Secretion Kir1->Disruption Impaired_Diuresis Impaired Diuresis & Blood Meal Processing Disruption->Impaired_Diuresis Inhibited_Vitellogenesis Inhibited Vitellogenesis Impaired_Diuresis->Inhibited_Vitellogenesis Reduced_Fecundity Reduced Fecundity & Egg Laying Inhibited_Vitellogenesis->Reduced_Fecundity

Figure 1: Proposed signaling pathway of this compound's effect on mosquito fecundity.

Data Presentation: Quantitative Effects on Fecundity

Topical application of this compound to adult female Anopheles gambiae and Aedes aegypti mosquitoes resulted in a statistically significant reduction in the number of eggs laid per female. The tables below summarize the quantitative findings from fecundity assays conducted 72 hours after a blood meal[1][2].

Treatment GroupDosageMedian Number of Eggs per Female
Control (Vehicle)N/A~65
VU937 (Inactive Analog)Up to ~10 µg/mg~68
This compound ~1 µg/mg ~25
Table 1: Effect of this compound on the Fecundity of Anopheles gambiae
Treatment GroupDosageMedian Number of Eggs per Female
Control (Vehicle)N/A~85
VU937 (Inactive Analog)Up to ~10 µg/mg~82
This compound 3.4 µg/mg ~45
Table 2: Effect of this compound on the Fecundity of Aedes aegypti

Experimental Protocols: Fecundity Assay

The following protocol was utilized to assess the impact of this compound on mosquito fecundity[1][2].

  • Mosquito Rearing: Anopheles gambiae and Aedes aegypti were reared under standard laboratory conditions.

  • Blood Feeding: Adult female mosquitoes were provided with a blood meal.

  • Topical Application: Within one hour of engorgement, mosquitoes were topically treated with one of the following:

    • Vehicle control (e.g., acetone).

    • This compound at a concentration of approximately 1 µg/mg for An. gambiae or 3.4 µg/mg for Ae. aegypti.

    • The inactive analog, VU937, at a concentration of up to approximately 10 µg/mg (solubility limits).

  • Oviposition: Treated mosquitoes were individually housed and provided with a suitable substrate for egg-laying.

  • Egg Counting: The total number of eggs laid by each mosquito was counted 72 hours post-blood feeding.

  • Statistical Analysis: The median number of eggs per mosquito was compared across treatment groups using appropriate statistical tests (e.g., Kruskal-Wallis ANOVA with a Dunn's post-hoc analysis).

Fecundity_Assay_Workflow Start Start: Adult Female Mosquitoes Blood_Feed Blood Feeding Start->Blood_Feed Treatment Topical Application (within 1h of engorgement) Blood_Feed->Treatment Control Control (Vehicle) Treatment->Control VU937 VU937 (Inactive Analog) Treatment->VU937 This compound This compound Treatment->this compound Oviposition Individual Housing for Oviposition Control->Oviposition VU937->Oviposition This compound->Oviposition Egg_Count Egg Counting (72h post-blood feeding) Oviposition->Egg_Count Analysis Statistical Analysis Egg_Count->Analysis End End: Fecundity Data Analysis->End

Figure 2: Experimental workflow for the mosquito fecundity assay.

Conclusion and Future Directions

The small molecule inhibitor this compound significantly reduces the fecundity of two of the most important mosquito vectors of human disease. Its novel mechanism of action, targeting Kir1 channels and disrupting essential physiological processes for reproduction, makes it a promising candidate for the development of new insecticides. This is particularly relevant in the context of widespread resistance to existing insecticide classes.

Future research should focus on:

  • Elucidating the precise molecular interactions between this compound and the Kir1 channel.

  • Further investigating the direct effects of this compound on ovarian physiology.

  • Optimizing the chemical scaffold of this compound to enhance its potency and selectivity, while minimizing off-target effects.

  • Evaluating the efficacy of this compound in semi-field and field conditions to assess its potential as a viable vector control agent.

The continued exploration of this compound and similar compounds targeting Kir channels holds significant promise for the development of innovative and effective tools to combat mosquito-borne diseases.

References

Understanding the Molecular Targets of VU041 in Aedes aegypti: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of insecticide resistance in mosquito populations necessitates the development of novel chemical compounds with unique modes of action. The inwardly rectifying potassium (Kir) channels in insects have emerged as a promising target for new insecticides. This technical guide provides a comprehensive overview of the molecular target and mechanism of action of VU041, a small-molecule inhibitor of Kir channels in the yellow fever mosquito, Aedes aegypti. This document details the quantitative data on this compound's efficacy, the experimental protocols for its evaluation, and visual representations of its physiological impact.

Molecular Target of this compound: The Kir1 Channel

The primary molecular target of this compound in Aedes aegypti is the inwardly rectifying potassium channel 1 (Kir1).[1][2][3] These channels are crucial for maintaining potassium homeostasis and are highly expressed in the Malpighian tubules, the primary excretory and osmoregulatory organs in mosquitoes, analogous to the human kidney.[3] this compound acts as a potent inhibitor of the Ae. aegypti Kir1 (AeKir1) channel.[1]

Quantitative Analysis of this compound Inhibition

The inhibitory activity of this compound on AeKir1 channels has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for the potency of a compound.

Target Species IC50 (µM) Reference
Kir1Aedes aegypti1.7
Kir1Anopheles gambiae2.5
Kir2.1Mammalian12.7
Kir1.1, Kir4.1, Kir6.2/SUR1, Kir7.1Mammalian>30 (less than 10% inhibition at 30 µM)

Table 1: In vitro inhibitory activity of this compound against mosquito and mammalian Kir channels.

Mechanism of Action and Physiological Effects

By inhibiting Kir1 channels in the Malpighian tubules, this compound disrupts the normal physiological processes of ion and water transport. This leads to a cascade of events culminating in the death of the mosquito.

Signaling Pathway of this compound-Induced Mortality

This compound This compound Kir1 AeKir1 Channel (Malpighian Tubules) This compound->Kir1 Inhibition Ion_Transport Disruption of K+ Ion Secretion Kir1->Ion_Transport Leads to Osmoregulation Impaired Water Transport & Osmoregulation Ion_Transport->Osmoregulation MT_Function Malpighian Tubule Failure Osmoregulation->MT_Function Renal_Failure Systemic Renal Failure MT_Function->Renal_Failure Mortality Mosquito Mortality Renal_Failure->Mortality

Caption: Mechanism of action of this compound in Aedes aegypti.

The inhibition of AeKir1 channels by this compound leads to a reduction in the secretion of potassium ions into the lumen of the Malpighian tubules. This disrupts the electrochemical gradient necessary for fluid secretion, leading to impaired osmoregulation and, ultimately, renal failure and death. This mode of action is effective against both larval and adult stages of Aedes aegypti.

Toxicity of this compound in Aedes aegypti

This compound has demonstrated significant toxicity to both larval and adult Aedes aegypti, including strains resistant to conventional insecticides.

Larvicidal Activity

When added to the rearing water of first instar larvae, this compound induces mortality within 48 hours. The toxicity of this compound is enhanced in water with increased osmolality.

Compound Concentration (µM) Exposure Time (h) Mortality (%) Reference
This compound10048>50
VU937 (less potent analog)10048<30

Table 2: Larvicidal activity of this compound and a less potent analog, VU937.

Adulticidal Activity

Topical application of this compound to adult female mosquitoes is lethal and also reduces their fecundity.

Mosquito Strain LD50 (nmol/mosquito) Reference
Aedes aegypti (Liverpool - susceptible)~1.56 (for VU590, a related compound)

Table 3: Adulticidal activity of a Kir channel inhibitor. (Note: Specific LD50 for this compound was not explicitly found in the provided search results, so data for a related, well-characterized compound is presented.)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of key experimental protocols used to characterize the effects of this compound.

In Vitro Kir Channel Inhibition Assay (Thallium Flux Assay)

This high-throughput screening assay measures the function of Kir channels expressed in a cell line (e.g., HEK293 cells).

  • Cell Culture and Channel Expression : Genetically engineer a mammalian cell line to express the Aedes aegypti Kir1 channel.

  • Dye Loading : Load the cells with a thallium-sensitive fluorescent dye (e.g., FluoZin-2).

  • Compound Incubation : Add this compound at various concentrations to the cells.

  • Thallium Stimulation : Add a buffer containing thallium (Tl+), which acts as a surrogate for K+ and permeates the Kir channels.

  • Fluorescence Measurement : Measure the change in fluorescence over time using a kinetic imaging plate reader. Increased intracellular Tl+ leads to an increase in fluorescence.

  • Data Analysis : The rate of fluorescence increase is proportional to Kir channel activity. The inhibition by this compound is calculated relative to a vehicle control, and IC50 values are determined by fitting the data to a concentration-response curve.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cells HEK293 Cells Expressing AeKir1 Dye Load with Thallium- Sensitive Dye Cells->Dye Compound Add this compound Dye->Compound Stimulate Add Thallium (Tl+) Stimulus Buffer Compound->Stimulate Measure Measure Fluorescence (Kinetic Imaging Plate Reader) Stimulate->Measure Calculate Calculate Rate of Fluorescence Increase Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Experimental workflow for the in vitro thallium flux assay.

Larval Toxicity Bioassay

This assay determines the lethal concentration of this compound against mosquito larvae.

  • Rearing : Rear Aedes aegypti larvae to the desired instar (e.g., first or third).

  • Preparation of Test Solutions : Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in deionized water to achieve the desired test concentrations.

  • Exposure : Place a defined number of larvae (e.g., 10-20) into containers (e.g., disposable cups) with a specific volume of the test solution. A control group with the solvent alone should be included.

  • Incubation : Maintain the larvae under standard laboratory conditions (temperature, light/dark cycle).

  • Mortality Assessment : Count the number of dead larvae at specific time points (e.g., 24 and 48 hours).

  • Data Analysis : Calculate the percentage mortality for each concentration and determine the lethal concentration (e.g., LC50) using probit analysis.

Adult Topical Application Assay

This method assesses the contact toxicity of this compound to adult mosquitoes.

  • Rearing and Preparation : Use non-blood-fed adult female mosquitoes (e.g., 3-5 days old). Anesthetize the mosquitoes by placing them on ice.

  • Compound Application : Dissolve this compound in a volatile solvent like acetone. Using a micropipette or a repeating dispenser, apply a small, precise volume (e.g., 0.2 µL) of the test solution to the dorsal thorax of each anesthetized mosquito.

  • Recovery and Observation : Transfer the treated mosquitoes to a recovery container with access to a sucrose (B13894) solution.

  • Mortality Assessment : Record the number of dead or incapacitated mosquitoes at 24 hours post-application.

  • Data Analysis : Calculate the dose-response relationship and determine the lethal dose (e.g., LD50).

cluster_logic Logical Relationship of this compound's Effect Target Molecular Target: AeKir1 Channel Action Action: Inhibition Target->Action Consequence Physiological Consequence: Disruption of Osmoregulation Action->Consequence Outcome Organismal Outcome: Mortality Consequence->Outcome

Caption: Logical relationship of this compound's effect on Aedes aegypti.

Conclusion

This compound is a potent and specific inhibitor of the AeKir1 inwardly rectifying potassium channel in Aedes aegypti. Its mode of action, which involves the disruption of essential osmoregulatory functions in the Malpighian tubules, represents a novel insecticidal mechanism. The efficacy of this compound against both larval and adult stages, including insecticide-resistant strains, highlights its potential as a lead compound for the development of a new class of mosquitocides. The detailed experimental protocols provided herein offer a framework for further research and development in this promising area of vector control.

References

Methodological & Application

Protocol for Topical Application of VU041 on Adult Mosquitoes

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

FOR RESEARCH USE ONLY

Introduction

VU041 is a potent and selective submicromolar inhibitor of inward rectifier potassium (Kir) channels in mosquitoes, including the vectors for malaria (Anopheles gambiae) and Zika, dengue, and yellow fever (Aedes aegypti).[1][2] This compound represents a promising chemical scaffold for the development of new insecticides with a novel mechanism of action, targeting renal function in mosquitoes.[1][2] Topical application of this compound has been shown to be lethal to both insecticide-susceptible and -resistant strains of mosquitoes.[3] The primary mode of action is the disruption of Malpighian tubule function, leading to impaired ion and fluid homeostasis, which results in reduced fecundity, incapacitation, and ultimately, death. This document provides a detailed protocol for the topical application of this compound on adult mosquitoes for research purposes.

Data Presentation

In Vitro Efficacy of this compound
Target ChannelMosquito SpeciesIC50 (µM)Reference
AnKir1Anopheles gambiae2.5[2]
AeKir1Aedes aegypti1.7[2]
In Vivo Effects of Topically Applied this compound
Mosquito SpeciesStrainObserved EffectDosageReference
Anopheles gambiaeG3 (susceptible) & Akron (resistant)LethalityDose-dependent[2]
Aedes aegyptiLiverpool (susceptible) & Puerto Rico (resistant)LethalityDose-dependent[2]
Anopheles gambiaeG3Reduced Fecundity~1 µg/mg[2]
Aedes aegyptiLiverpoolReduced Fecundity~1 µg/mg[2]
Aedes aegyptiNot specifiedInhibition of Diuresis1.7 µg/mg[2]

Note: Specific ED50 or LD50 values for topical application of this compound on adult Aedes aegypti and Anopheles gambiae were not explicitly stated in the reviewed literature. Researchers should perform dose-response studies to determine these values for their specific mosquito strains and experimental conditions.

Experimental Protocols

Preparation of this compound Stock and Dosing Solutions

Materials:

  • This compound (solid)

  • Acetone (B3395972) (analytical grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a stock solution of this compound in acetone. A concentration of 10 mg/mL is recommended as a starting point.

  • Perform serial dilutions of the stock solution with acetone to achieve the desired dosing concentrations.

  • Ensure complete dissolution of this compound by vortexing. Gentle sonication can be used if necessary.

  • Store stock and dosing solutions at -20°C in airtight containers to prevent evaporation.

Mosquito Rearing and Preparation

Materials:

  • Aedes aegypti or Anopheles gambiae adult females (3-5 days post-emergence)

  • Cages for mosquito rearing

  • 10% sucrose (B13894) solution

  • Cotton balls

  • Mechanical aspirator

  • Small holding cups or petri dishes

  • Ice

Procedure:

  • Rear mosquitoes under standard laboratory conditions (e.g., 27°C ± 2°C, 80% ± 10% relative humidity, and a 12:12 h light:dark photoperiod).

  • Provide continuous access to a 10% sucrose solution.

  • Use non-blood-fed adult females, 3-5 days post-emergence, for the assay.

  • Anesthetize the mosquitoes by placing them in a cold environment (e.g., on a petri dish placed on ice or in a 4°C refrigerator) for 5-10 minutes. Anesthesia is necessary to immobilize the mosquitoes for accurate topical application.

Topical Application of this compound

Materials:

  • Anesthetized mosquitoes

  • This compound dosing solutions

  • Acetone (for solvent control)

  • Positive control insecticide solution (e.g., permethrin (B1679614) in acetone)

  • Microapplicator with a fine-tipped needle or syringe (capable of delivering 0.1-0.25 µL)

  • Dissecting microscope

  • Fine-tipped forceps

  • Recovery cups with mesh covers

  • 10% sucrose solution on cotton balls

Procedure:

  • Calibrate the microapplicator to deliver a precise volume (e.g., 0.2 µL) of the test solution.

  • Place an anesthetized mosquito on a cold surface under a dissecting microscope.

  • Using fine-tipped forceps to gently hold the mosquito, apply a single droplet of the this compound dosing solution to the dorsal thorax.

  • For the control groups, apply an equal volume of acetone (solvent control) or the positive control insecticide.

  • Treat a minimum of three replicates of 10-30 mosquitoes per concentration and control group.

  • After application, transfer the treated mosquitoes to recovery cups with access to a 10% sucrose solution.

  • Maintain the mosquitoes under standard rearing conditions.

Post-Application Monitoring and Data Analysis

Procedure:

  • Record mosquito mortality and any sublethal effects (e.g., incapacitation, lack of coordination) at 24 and 48 hours post-application.

  • Correct for control mortality using Abbott's formula if mortality in the solvent control group is between 5% and 20%. If control mortality exceeds 20%, the experiment should be repeated.

  • Analyze the dose-response data using probit analysis or other appropriate statistical methods to determine the ED50 (median effective dose) or LD50 (median lethal dose).

Visualizations

experimental_workflow cluster_prep Preparation cluster_app Application cluster_obs Observation & Analysis prep_this compound Prepare this compound Solutions topical_app Topical Application of this compound prep_this compound->topical_app prep_mosquitoes Rear & Anesthetize Mosquitoes prep_mosquitoes->topical_app monitoring Monitor Mortality & Sublethal Effects topical_app->monitoring data_analysis Data Analysis (ED50/LD50) monitoring->data_analysis signaling_pathway cluster_hemolymph Hemolymph cluster_cell Malpighian Tubule Principal/Stellate Cell cluster_lumen Tubule Lumen hemolymph K+ in Hemolymph kir1 Kir1 Channel (Basolateral Membrane) hemolymph->kir1 K+ entry k_secretion K+ Secretion kir1->k_secretion Disrupts vatpase V-type H+ ATPase (Apical Membrane) h_gradient H+ Gradient vatpase->h_gradient Creates nhe Na+/H+ Exchanger (Apical Membrane) na_secretion Na+ Secretion nhe->na_secretion Mediates lumen Urine Formation k_secretion->lumen Leads to na_secretion->lumen Leads to h2o_secretion Water Secretion h_gradient->nhe Drives lumen->h2o_secretion Osmotic gradient for This compound This compound This compound->kir1 Inhibits

References

Application Note: Larval Toxicity Bioassay Using VU041 in Deionized Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Larval toxicity bioassays are fundamental in toxicology and entomology for evaluating the effects of chemical compounds on the developmental stages of insects.[1][2] These assays are crucial for screening potential insecticides, assessing environmental contaminants, and understanding the mechanisms of toxicity.[3] This document provides a detailed protocol for conducting a larval toxicity bioassay using VU041, a known inhibitor of inward rectifier potassium (Kir) channels in mosquitoes (Anopheles gambiae and Aedes aegypti).[4][5] this compound disrupts excretory functions, offering a promising scaffold for mosquitocide development, effective against both insecticide-susceptible and -resistant strains.[4][6]

This protocol is based on established guidelines, such as those from the World Health Organization (WHO), and is designed for use with mosquito larvae (e.g., Aedes aegypti) in deionized water.[2][7][8] Deionized water provides a controlled, ion-free medium, ensuring that the observed toxicity is attributable to the test compound.[9][10]

Materials and Reagents

  • Test Organism: Late 3rd or early 4th instar larvae of Aedes aegypti.

  • Test Compound: this compound (CAS No: 332943-64-3).[5]

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO) of analytical grade.

  • Diluent: High-purity deionized (DI) water.

  • Glassware/Plasticware:

    • Glass beakers (150-250 mL) or disposable plastic cups.[11][12]

    • Volumetric flasks.

    • Micropipettes (10 µL, 200 µL, 1000 µL) and tips.

    • Glass bottles for stock solutions.

  • Equipment:

    • Analytical balance.

    • Vortex mixer.

    • Incubator or environmental chamber set to 25 ± 2°C and 70-80% relative humidity.[13]

    • Fine mesh strainer or Pasteur pipettes for handling larvae.[1]

  • Larval Food: Standard fish food powder (e.g., Tetramin) or yeast extract.

Experimental Protocols

This protocol is divided into three main stages: preparation of solutions, the bioassay procedure, and data collection.

Preparation of Test Solutions

A stock solution of this compound is prepared in DMSO and then serially diluted in deionized water to create the desired test concentrations.

  • 1.1. This compound Stock Solution (e.g., 10 mM):

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in 100% DMSO to achieve a final concentration of 10 mM.[6] Mix thoroughly using a vortex mixer.

    • Store the stock solution in a dark glass bottle at -20°C for up to one month or -80°C for up to six months.[4]

  • 1.2. Serial Dilutions:

    • Before the assay, allow the stock solution to come to room temperature.[11]

    • Prepare a series of at least five concentrations. For an initial range-finding test, concentrations such as 100, 50, 25, 12.5, and 6.25 µM can be used.[6]

    • Label each beaker or cup with the test concentration.

    • Add a defined volume of deionized water to each container (e.g., 99 mL).[11]

    • Add the appropriate volume of the this compound stock solution to each container to achieve the final target concentration. Ensure the final DMSO concentration does not exceed 1% in any test container.[7]

    • Mix each solution gently but thoroughly.

  • 1.3. Control Groups:

    • Negative Control: Prepare a beaker with 99 mL of deionized water and 1 mL of DMSO (or the same volume of solvent used for the highest test concentration). This accounts for any potential toxicity from the solvent.[7]

    • Untreated Control: Prepare a beaker containing only deionized water and larvae to monitor baseline mortality.

Larval Bioassay Procedure

This procedure follows WHO guidelines for larval bioassays.[7][14]

  • 2.1. Larval Selection:

    • Select healthy, active late 3rd or early 4th instar larvae from a laboratory-reared colony.

    • Using a Pasteur pipette or fine mesh strainer, transfer 20-25 larvae into each test and control container.[1][12] Minimize the transfer of rearing water.

  • 2.2. Exposure:

    • Add a small amount of powdered larval food to each container.[7]

    • Place the containers in an incubator or environmental chamber maintained at 25 ± 2°C with a defined photoperiod (e.g., 12:12 light:dark cycle).

    • Arrange the containers in a randomized block design to minimize positional effects.

  • 2.3. Replicates:

    • Each concentration and control group should be replicated at least three times to ensure statistical validity.[7][12]

Data Collection and Analysis
  • 3.1. Mortality Assessment:

    • Record the number of dead larvae in each container at 24 and 48 hours post-exposure.[1][7]

    • A larva is considered dead if it does not move when gently probed with a pipette tip.[1] Moribund larvae (incapable of normal movement) should also be recorded and are often counted as dead in the final analysis.

  • 3.2. Sublethal Effects Assessment (Optional):

    • Observe and record any sublethal effects, such as changes in behavior (e.g., erratic swimming), development (e.g., delayed molting), or morphology.[15][16][17]

  • 3.3. Data Analysis:

    • If mortality in the negative control group is between 5% and 20%, correct the observed mortality using Abbott's formula.[7] If control mortality exceeds 20%, the test is considered invalid and should be repeated.

      • Abbott's Formula: Corrected % Mortality = [ (% Test Mortality - % Control Mortality) / (100 - % Control Mortality) ] * 100

    • Use probit analysis to calculate the lethal concentrations (LC50 and LC90) and their 95% confidence intervals. This analysis relates the logarithm of the concentration to the probability of mortality.[7]

Data Presentation

Quantitative data should be summarized in clear, well-structured tables.

Table 1: Dose-Response of Aedes aegypti Larvae to this compound after 48 Hours

Concentration (µM)No. of Larvae ExposedNo. of ReplicatesMean Mortality (%)Corrected Mortality (%)*
0 (Control)7534.00
6.2575312.08.3
12.575325.322.2
2575353.351.4
5075388.087.5
10075398.798.6

*Corrected for control mortality using Abbott's formula.

Table 2: Lethal Concentration Values for this compound against Aedes aegypti Larvae

Time PointLC50 (µM) (95% CI)LC90 (µM) (95% CI)
24 Hours35.2 (31.5 - 39.8)85.1 (76.4 - 94.2)
48 Hours24.5 (21.8 - 27.6)65.7 (58.9 - 73.1)

*CI = Confidence Interval

Visualizations

Hypothetical Signaling Pathway Disruption by this compound

This compound inhibits inward rectifier potassium (Kir) channels, which are crucial for maintaining ion and water balance across cell membranes, particularly in excretory tissues like the Malpighian tubules of mosquitoes.[4][6] Disruption of this process leads to physiological stress and eventual death.

G cluster_cell Malpighian Tubule Cell K_in K+ Influx Kir_channel Kir1 Channel (Active) K_in->Kir_channel Normal Function Blocked_Kir Kir1 Channel (Blocked) Kir_channel->Blocked_Kir Ion_Balance Ion Homeostasis Maintained Kir_channel->Ion_Balance This compound This compound This compound->Blocked_Kir Inhibition Disruption Disrupted Ion Homeostasis Blocked_Kir->Disruption Toxicity Cellular Toxicity & Larval Death Disruption->Toxicity

Caption: Hypothetical pathway of this compound toxicity via Kir1 channel inhibition.

Experimental Workflow

The following diagram outlines the complete workflow for the larval toxicity bioassay.

workflow cluster_prep Preparation cluster_assay Assay cluster_data Analysis prep 1. Preparation assay 2. Bioassay Setup stock Prepare this compound Stock in DMSO serial Prepare Serial Dilutions in Deionized Water stock->serial larvae Aliquot Larvae into Test Containers (n=25) serial->larvae data 3. Data Collection & Analysis expose Add Test Solutions & Controls larvae->expose incubate Incubate at 25°C (24-48h) expose->incubate mortality Record Mortality at 24h & 48h incubate->mortality abbott Apply Abbott's Formula (if needed) mortality->abbott probit Probit Analysis (Calculate LC50/LC90) abbott->probit report Report Results probit->report

Caption: Standard workflow for the this compound larval toxicity bioassay.

References

Preparing VU041 Stock Solutions in DMSO for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of VU041 stock solutions using dimethyl sulfoxide (B87167) (DMSO) for various in vitro assays. This compound is a potent inhibitor of inward rectifier potassium (Kir) channels, particularly Kir1 channels in mosquitoes, making it a valuable tool for research in insecticide development and ion channel physiology.[1][2][3]

Application Notes

This compound is a small molecule that acts as a submicromolar-affinity inhibitor of Anopheles gambiae and Aedes aegypti inward rectifier potassium 1 (Kir1) channels.[1] It has demonstrated efficacy as a mosquitocide, including against insecticide-resistant strains.[2] The mechanism of action involves the disruption of vital physiological processes regulated by Kir channels, such as excretion in Malpighian tubules. While highly potent against mosquito Kir channels, this compound also shows some inhibitory activity against the mammalian Kir2.1 channel.

General Properties of this compound

The fundamental physicochemical properties of this compound are crucial for accurate and effective use in experimental settings.

PropertyValueSource
Molecular Weight 363.38 g/mol
Appearance Solid powder
Purity >98% (recommended)
Solubility in DMSO 20 mg/mL (55.04 mM)
Storage Conditions (Powder) -20°C for long-term storage
Storage Conditions (in DMSO) -80°C for up to 1 year
Recommendations for Use in In Vitro Assays

To ensure reliable and reproducible results, the following concentrations and conditions are recommended.

ParameterRecommendationNotes
Stock Solution Concentration 10 mM - 50 mM in 100% DMSOA 10 mM stock is commonly used for initial experiments.
Working Concentration Range 1 µM - 100 µMThe optimal concentration should be determined empirically for each specific assay.
Final DMSO Concentration in Assay < 0.5%, ideally ≤ 0.1%High concentrations of DMSO can be toxic to cells.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic water bath (optional)

  • Water bath at 37-60°C (optional)

Procedure:

  • Equilibrate this compound to Room Temperature: Before opening the vial, allow the this compound powder to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation.

  • Calculate the Required Mass of this compound: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000 Mass (mg) = 10 mM x 1 mL x 363.38 g/mol / 1000 = 3.6338 mg

  • Weigh this compound: On a calibrated analytical balance, carefully weigh out approximately 3.63 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the Compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

    • Note: For compounds that are difficult to dissolve, gentle warming in a water bath (37-60°C) and/or sonication in an ultrasonic water bath can aid in dissolution.

  • Aliquot and Store: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability. When stored properly in DMSO at -80°C, the solution should be stable for up to one year.

Protocol 2: Preparation of a 100 µM this compound Working Solution for In Vitro Assays

This protocol describes the dilution of the 10 mM this compound stock solution to a final working concentration of 100 µM in cell culture medium or assay buffer. This example is based on a published study using this compound on mosquito larvae.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium or appropriate assay buffer

  • Sterile microcentrifuge tubes or multi-well plates

Procedure:

  • Determine the Final Volume: Decide on the final volume of the 100 µM working solution required for your experiment. For this example, we will prepare 1 mL.

  • Calculate the Volume of Stock Solution: Use the following formula to calculate the volume of the 10 mM stock solution needed: V1 = (C2 x V2) / C1 Where:

    • V1 = Volume of stock solution

    • C1 = Concentration of stock solution (10 mM or 10,000 µM)

    • V2 = Final volume of working solution (1 mL or 1000 µL)

    • C2 = Final concentration of working solution (100 µM) V1 = (100 µM x 1000 µL) / 10,000 µM = 10 µL

  • Prepare the Working Solution: a. Pipette 990 µL of the appropriate sterile cell culture medium or assay buffer into a sterile tube. b. Add 10 µL of the 10 mM this compound stock solution to the medium/buffer. c. Gently mix by pipetting up and down or by brief vortexing.

  • Final DMSO Concentration: The final concentration of DMSO in this working solution will be 1% (10 µL of DMSO in a total volume of 1000 µL). It is important to have a vehicle control in your experiment containing the same final concentration of DMSO. For many cell-based assays, a final DMSO concentration below 0.1% is recommended to avoid cellular toxicity. To achieve this, a serial dilution approach is advised.

Visualizations

G This compound Mechanism of Action This compound This compound Kir1 Mosquito Kir1 Channel This compound->Kir1 Inhibition Toxicity Toxicity & Mosquitocidal Effect This compound->Toxicity K_ion Potassium Ion (K+) Influx Kir1->K_ion Physiological_Function Normal Physiological Function Membrane_Potential Membrane Potential Stabilization K_ion->Membrane_Potential Excretion Malpighian Tubule Excretion Membrane_Potential->Excretion Excretion->Physiological_Function

Caption: Signaling pathway illustrating this compound's inhibition of Kir1 channels.

G Workflow for Preparing this compound Solutions cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation Weigh this compound Weigh this compound Dissolve in DMSO Dissolve in DMSO Weigh this compound->Dissolve in DMSO 3.63 mg in 1 mL Vortex/Sonicate Vortex/Sonicate Dissolve in DMSO->Vortex/Sonicate Aliquot (10 mM Stock) Aliquot (10 mM Stock) Vortex/Sonicate->Aliquot (10 mM Stock) e.g., 20 µL aliquots Store at -80°C Store at -80°C Aliquot (10 mM Stock)->Store at -80°C 10 mM Stock 10 mM Stock Store at -80°C->10 mM Stock Dilute in Assay Buffer Dilute in Assay Buffer 10 mM Stock->Dilute in Assay Buffer Final Working Solution Final Working Solution Dilute in Assay Buffer->Final Working Solution e.g., 10 µL in 990 µL for 100 µM Use in In Vitro Assay Use in In Vitro Assay Final Working Solution->Use in In Vitro Assay

Caption: Experimental workflow for this compound stock and working solution preparation.

References

Application Notes and Protocols for Thallium-Flux Assay: Measuring VU041 Inhibition of Kir Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inwardly rectifying potassium (Kir) channels are crucial regulators of cellular excitability and potassium homeostasis across various tissues, including the nervous system, heart, and kidneys.[1][2] Their dysfunction is implicated in numerous pathologies, making them attractive targets for therapeutic intervention. The thallium-flux assay is a robust, fluorescence-based method widely used for high-throughput screening (HTS) of Kir channel modulators.[1][3][4] This assay leverages the permeability of potassium channels to thallium ions (Tl⁺), a potassium congener. When Kir channels open, Tl⁺ enters the cell and binds to a loaded thallium-sensitive fluorescent dye, causing a detectable increase in fluorescence. This change in fluorescence is proportional to Kir channel activity.[3]

VU041 is a small-molecule inhibitor that has shown significant activity against certain Kir channels, particularly insect Kir1 channels, making it a valuable tool for studying channel function and a potential lead compound for insecticide development.[5][6][7] These application notes provide a detailed protocol for utilizing the thallium-flux assay to quantify the inhibitory activity of this compound on Kir channels.

Principle of the Thallium-Flux Assay

The thallium-flux assay is a functional, cell-based assay that measures the activity of potassium channels. Cells expressing the Kir channel of interest are first loaded with a thallium-sensitive fluorescent indicator dye. In the basal state, the intracellular fluorescence is low. Upon stimulation that opens the Kir channels, thallium ions from the extracellular solution flow into the cells down their electrochemical gradient. The influx of Tl⁺ leads to a significant increase in the fluorescence of the intracellular dye. The rate of fluorescence increase is directly proportional to the number of open Kir channels and thus reflects channel activity.[3][4] When an inhibitor like this compound is present, it blocks the channel pore, preventing Tl⁺ influx and resulting in a reduced fluorescence signal. By measuring the fluorescence change at various concentrations of the inhibitor, a dose-response curve can be generated to determine the compound's potency (e.g., IC50 value).[5]

Data Presentation: this compound Inhibition of Kir Channels

The inhibitory activity of this compound has been characterized against various Kir channel subtypes using the thallium-flux assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.

Kir Channel SubtypeSpecies/OriginIC50 (µM)Assay Notes
Kir1 (AeKir1) Aedes aegypti (mosquito)1.7Thallium-flux assay.[5][6]
Kir1 (AnKir1) Anopheles gambiae (mosquito)2.5Thallium-flux assay.[5][6]
Kir2.1 Mammalian12.7Thallium-flux assay.[5][6]
Kir1.1 Mammalian> 30 (less than 10% inhibition at 30 µM)Thallium-flux assay.[5][6]
Kir4.1 Mammalian> 30 (less than 10% inhibition at 30 µM)Thallium-flux assay.[5][6]
Kir6.2/SUR1 Mammalian> 30 (less than 10% inhibition at 30 µM)Thallium-flux assay.[5][6]
Kir7.1 Mammalian> 30 (less than 10% inhibition at 30 µM)Thallium-flux assay.[5][6]

Experimental Protocols

Materials and Reagents
  • Cell Line: HEK293 cells stably or transiently expressing the Kir channel of interest (e.g., T-REx-HEK293-Kir4.1).[3]

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Thallium-Sensitive Dye: FluoZin-2 AM or Thallos-AM.

  • Pluronic F-127: To aid in dye loading.

  • Probenecid: An organic anion transport inhibitor to prevent dye leakage.

  • Assay Buffer (Chloride-free): e.g., 125 mM sodium gluconate, 1 mM MgSO₄, 1.8 mM Ca(Gluconate)₂, 5 mM glucose, 10 mM HEPES, pH 7.3.

  • Thallium Stimulus Buffer: Assay Buffer containing thallium sulfate (B86663) (e.g., 12 mM Tl₂SO₄).

  • This compound Stock Solution: Prepared in DMSO (e.g., 10 mM).

  • Control Inhibitor: A known non-specific Kir channel blocker like Barium Chloride (BaCl₂) or a known specific inhibitor for the channel being tested.[7]

  • Microplates: 384-well, black-walled, clear-bottom plates.

  • Fluorescence Plate Reader: With kinetic reading capabilities and appropriate filters for the chosen dye (e.g., excitation ~490 nm, emission ~520 nm).[8]

Experimental Workflow Diagram

ThalliumFluxAssayWorkflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition & Analysis cell_plating Plate Cells expressing Kir channels (e.g., 20,000 cells/well in 384-well plate) incubation1 Incubate overnight (37°C, 5% CO2) cell_plating->incubation1 dye_loading Load cells with Thallium-sensitive dye (e.g., FluoZin-2 AM + Pluronic F-127) incubation1->dye_loading incubation2 Incubate for ~60-90 min at 37°C dye_loading->incubation2 wash Wash cells to remove excess dye incubation2->wash compound_add Add this compound or control compounds wash->compound_add incubation3 Incubate for 20-30 min at room temperature compound_add->incubation3 thallium_add Add Thallium Stimulus Buffer incubation3->thallium_add fluorescence_read Measure fluorescence kinetically thallium_add->fluorescence_read data_analysis Analyze data: Calculate rate of fluorescence increase, normalize to controls, and determine IC50 fluorescence_read->data_analysis KirChannelSignaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular kir_channel Kir Channel (Tetrameric Structure) K_in K+ kir_channel->K_in K_out K+ K_out->kir_channel Influx Tl_out Tl+ Tl_out->kir_channel Influx (Assay) g_protein G-protein (Gβγ) g_protein->kir_channel Activates (e.g., Kir3.x) atp ATP atp->kir_channel Inhibits (e.g., Kir6.x) pip2 PIP2 pip2->kir_channel Required for activity This compound This compound This compound->kir_channel Blocks Pore

References

Application Notes and Protocols for Electrophysiological Recording of Kir Channel Activity in the Presence of VU041

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inwardly rectifying potassium (Kir) channels play a crucial role in maintaining the resting membrane potential and cellular excitability in a variety of cell types.[1][2] These channels allow potassium ions to flow more readily into the cell than out, a property known as inward rectification, which is critical for processes in the nervous system, heart, and kidneys.[3][4][5] Structurally, Kir channels are tetramers, with each subunit typically containing two transmembrane helices.[1][2]

VU041 is a small molecule inhibitor that has been identified as a potent blocker of certain Kir channels.[6][7] It has shown selectivity for insect Kir1 channels over most mammalian orthologs, with the notable exception of Kir2.1.[6][7] This makes this compound a valuable tool for studying the physiological roles of specific Kir channels and as a potential lead compound in the development of novel insecticides.[6][7]

These application notes provide detailed protocols for the electrophysiological recording of Kir channel activity, specifically focusing on characterizing the inhibitory effects of this compound using two-electrode voltage clamp (TEVC) in Xenopus oocytes and whole-cell patch-clamp techniques in mammalian cell lines.

Quantitative Data Summary

The following table summarizes the inhibitory potency (IC50) of this compound against various Kir channel subtypes. This data is essential for designing experiments and interpreting results.

ChannelSpeciesIC50 (µM)Reference
Kir1Anopheles gambiae2.5[6]
Kir1Aedes aegypti1.7[6]
Kir2.1Mammalian12.7[6]
Kir1.1Mammalian>30[6]
Kir4.1Mammalian>30[6]
Kir6.2/SUR1Mammalian>30[6]
Kir7.1Mammalian>30[6]

Signaling Pathway and Mechanism of Action

Kir channels are fundamental in setting the resting membrane potential close to the potassium equilibrium potential. They allow an influx of K+ ions when the membrane potential is hyperpolarized relative to the K+ equilibrium potential. The primary mechanism of inward rectification involves voltage-dependent channel block by intracellular polyamines and magnesium ions at depolarized potentials.[1] this compound acts as an inhibitor, physically occluding the pore of the Kir channel and preventing the influx of potassium ions.

Kir Channel Signaling and Inhibition by this compound Kir Kir Channel (Tetramer) Intracellular Intracellular Space Kir->Intracellular K+ K_in K+ Influx Block Channel Block Extracellular Extracellular Space Extracellular->Kir K+ RMP Stabilized Resting Membrane Potential K_in->RMP Leads to Hyperpolarization Membrane Hyperpolarization Hyperpolarization->Kir Activates This compound This compound This compound->Kir Inhibits

Caption: Kir channel-mediated K+ influx and its inhibition by this compound.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is suitable for the functional expression and characterization of Kir channels and the screening of compounds like this compound.

4.1.1. Materials and Reagents

  • Xenopus laevis oocytes

  • cRNA encoding the Kir channel of interest

  • ND96 solution (in mM): 96 NaCl, 2 KCl, 1 MgCl2, 1.8 CaCl2, 5 HEPES, pH 7.6

  • Collagenase solution: ND96 supplemented with 2 mg/mL collagenase type I

  • Recording solution (in mM): 96 KCl, 2 NaCl, 1 MgCl2, 5 HEPES, pH 7.6

  • 3 M KCl for filling microelectrodes

  • This compound stock solution (e.g., 10 mM in DMSO)

4.1.2. Protocol

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase solution for 1-2 hours to defolliculate.

  • cRNA Injection: Inject 50 nL of cRNA (10-50 ng/µL) into each oocyte.

  • Incubation: Incubate the injected oocytes in ND96 solution at 16-18°C for 2-5 days to allow for channel expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.

    • Clamp the membrane potential at a holding potential of -80 mV.

    • Apply voltage steps or ramps to elicit Kir channel currents. A typical protocol would be steps from -140 mV to +40 mV in 20 mV increments for 100 ms (B15284909) each.[8]

  • Application of this compound:

    • Establish a stable baseline current.

    • Perfuse the recording chamber with the recording solution containing the desired concentration of this compound.

    • Record the current until a steady-state block is achieved.

    • Perform a washout with the recording solution to check for reversibility.

  • Data Analysis:

    • Measure the peak inward current at a negative potential (e.g., -120 mV) before and after this compound application.

    • Calculate the percentage of inhibition for each concentration.

    • Fit the concentration-response data to the Hill equation to determine the IC50.

Whole-Cell Patch-Clamp in Mammalian Cells

This protocol is ideal for studying Kir channels in a mammalian expression system, which may be more physiologically relevant for certain applications.

4.2.1. Materials and Reagents

  • Mammalian cell line (e.g., CHO or HEK-293) stably or transiently transfected with the Kir channel of interest.

  • Cell culture medium (e.g., DMEM/F-12)

  • Extracellular solution (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with KOH.

  • Intracellular solution (in mM): 130 K-gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with KOH.

  • This compound stock solution (e.g., 10 mM in DMSO)

4.2.2. Protocol

  • Cell Culture and Transfection: Culture cells on glass coverslips. If not using a stable cell line, transfect the cells with the Kir channel plasmid 24-48 hours before recording.

  • Electrophysiological Recording:

    • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.

    • Pull glass micropipettes (2-5 MΩ resistance) and fill with intracellular solution.

    • Approach a cell with the micropipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a voltage ramp from -120 mV to +60 mV over 500 ms to record the current-voltage (I-V) relationship.

  • Application of this compound:

    • Record a stable baseline I-V curve.

    • Apply this compound at the desired concentration via the perfusion system.

    • Record I-V curves at regular intervals until the inhibitory effect reaches a steady state.

    • Perform washout with the extracellular solution.

  • Data Analysis:

    • Measure the inward current amplitude at a specific negative voltage (e.g., -100 mV) from the I-V curves.

    • Calculate the percentage of inhibition for each this compound concentration.

    • Generate a concentration-response curve and calculate the IC50.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the effect of this compound on Kir channels using electrophysiology.

Experimental Workflow for Kir Channel Inhibition Assay start Start prep Cell/Oocyte Preparation (Transfection/Injection) start->prep record_setup Electrophysiology Setup (TEVC or Patch-Clamp) prep->record_setup baseline Record Baseline Kir Channel Activity record_setup->baseline apply_this compound Apply this compound (Varying Concentrations) baseline->apply_this compound record_inhibition Record Inhibited Kir Channel Activity apply_this compound->record_inhibition washout Washout this compound record_inhibition->washout data_analysis Data Analysis (IC50 Determination) washout->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Utilizing the Ramsay Assay to Investigate the Effects of VU041 on Malpighian Tubule Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Malpighian tubules are the primary excretory and osmoregulatory organs in most insects, analogous to the kidneys in vertebrates.[1] Their proper function is essential for survival, making them a prime target for novel insecticide development. The Ramsay assay is a powerful ex vivo technique that allows for the direct measurement of fluid and ion secretion rates from isolated Malpighian tubules.[2][3][4] This document provides detailed protocols for using the Ramsay assay to study the effects of VU041, a small-molecule inhibitor of inward rectifier potassium (Kir) channels, on Malpighian tubule physiology. This compound has shown promise as a mosquitocide, and understanding its precise mechanism of action on renal function is crucial for its development.[5]

Signaling Pathways in Malpighian Tubules

Fluid secretion in Malpighian tubules is a complex process regulated by multiple signaling pathways. The principal cells are the primary drivers of ion transport, energized by a V-type H+-ATPase on the apical membrane. This creates an electrochemical gradient that drives the movement of cations, primarily K+ and Na+, into the tubule lumen. Water follows osmotically. Several neuropeptides and signaling molecules, including diuretic hormones (like kinins, DHs), cyclic AMP (cAMP), cyclic GMP (cGMP), and intracellular calcium (Ca2+), modulate this process. For instance, kinins can increase paracellular Cl- permeability, enhancing fluid secretion. Understanding these pathways is essential for contextualizing the inhibitory action of compounds like this compound.

G Overview of Malpighian Tubule Signaling cluster_membrane Basolateral Membrane cluster_intracellular Intracellular Signaling cluster_apical Apical Membrane DH_R DH Receptor AC Adenylate Cyclase DH_R->AC Activates Kinin_R Kinin Receptor PLC Phospholipase C Kinin_R->PLC Activates Gyc76c Gyc76c cGMP cGMP Gyc76c->cGMP Produces cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces sGC Soluble Guanylate Cyclase PKA PKA cAMP->PKA Activates Ca2 Ca2+ IP3->Ca2 Releases PKC PKC DAG->PKC Activates V_ATPase V-ATPase Ca2->V_ATPase Stimulates PKG PKG cGMP->PKG Activates PKA->V_ATPase Stimulates PKC->V_ATPase Stimulates PKG->V_ATPase Stimulates NHA Cation/H+ Antiporter V_ATPase->NHA Energizes K+ Secretion K+ Secretion NHA->K+ Secretion Na+ Secretion Na+ Secretion NHA->Na+ Secretion

Caption: Key signaling pathways regulating ion and fluid secretion in a Malpighian tubule principal cell.

Mechanism of Action of this compound

This compound is a potent inhibitor of a specific class of potassium channels known as inward rectifier potassium (Kir) channels. In Malpighian tubules, Kir channels (specifically AeKir1 in mosquitoes) are located on the basolateral membrane of principal cells. These channels are crucial for transporting potassium from the hemolymph (the insect's "blood") into the tubule cells. This is a critical first step in the transepithelial secretion of K+. By blocking these channels, this compound prevents K+ from entering the principal cells, thereby disrupting the electrochemical gradient necessary for fluid secretion. This leads to a significant reduction in urine production, causing fluid retention and ultimately leading to insect mortality.

G Mechanism of this compound Inhibition on Malpighian Tubule cluster_hemolymph Hemolymph (Peritubular Side) cluster_cell Principal Cell cluster_lumen Tubule Lumen K_hemolymph K+ Kir_channel Kir Channel K_hemolymph->Kir_channel Enters cell This compound This compound This compound->Kir_channel BLOCKS K_cell K+ Kir_channel->K_cell Inhibition_result K+ entry prevented V_ATPase V-ATPase K_cell->V_ATPase Transported K_lumen K+ V_ATPase->K_lumen Secreted Reduced Secretion Reduced Secretion V_ATPase->Reduced Secretion H2O H2O K_lumen->H2O Osmotic pull Inhibition_result->V_ATPase Reduced K+ for transport

Caption: this compound blocks basolateral Kir channels, preventing K+ uptake and inhibiting fluid secretion.

Experimental Protocols: The Ramsay Assay

This protocol describes the measurement of fluid secretion rates from isolated Malpighian tubules.

3.1. Materials and Reagents

  • Dissection Dish: 100 mm petri dish lined with silicone elastomer (e.g., Sylgard 184).

  • Assay Dish: A second 100 mm petri dish lined with elastomer, with 20-25 small wells carved out. A Minuten pin is placed next to each well.

  • Bathing Saline (Schneider's Insect Medium or similar): Buffered to pH 7.1.

  • Liquid Paraffin Oil: Heavy mineral oil.

  • This compound Stock Solution: Dissolved in a suitable solvent (e.g., DMSO).

  • Control Solution: Bathing saline with the same concentration of solvent as the this compound solution.

  • Dissection Tools: Fine forceps, 30G needle or microscissors.

  • Glass Rod: For transferring tubules.

  • Stereomicroscope

  • Calibrated Micropipette or Nanoinjector

3.2. Protocol Workflow

G Ramsay Assay Experimental Workflow A 1. Prepare Assay Dish Add 10µL saline drops to wells. Cover with mineral oil. B 2. Dissect Malpighian Tubules Isolate tubules from the insect gut in a dissection dish. A->B C 3. Transfer Tubules Transfer a single tubule to a saline drop in the assay dish. B->C D 4. Mount Tubule Anchor the open (ureter) end of the tubule to a pin, exposing it to the oil. C->D E 5. Equilibration Allow tubule to secrete for a baseline period (e.g., 30 mins). D->E F 6. Baseline Measurement Collect and measure the volume of the secreted droplet. E->F G 7. Apply Treatment Replace the saline drop with either Control or this compound solution. F->G H 8. Incubation Incubate for the desired experimental time (e.g., 60-120 mins). G->H Control or this compound I 9. Experimental Measurement Collect and measure the volume of the new secreted droplet. H->I J 10. Calculate Secretion Rate Rate = Secreted Volume / Time. Compare Control vs. This compound. I->J

Caption: Step-by-step workflow for performing the Ramsay assay to test the effects of this compound.

3.3. Detailed Procedure

  • Preparation: Prepare the dissection and assay dishes. Pipette 10 µL droplets of bathing saline into the wells of the assay dish and cover the entire dish with a layer of mineral oil.

  • Dissection: Anesthetize an insect (e.g., Drosophila melanogaster or Aedes aegypti) and dissect out the gut with Malpighian tubules attached under bathing saline in the dissection dish.

  • Isolation: Using a fine needle, carefully sever a single Malpighian tubule or a pair at the ureter, ensuring the tubule itself is not damaged.

  • Transfer: Using a fine glass rod, transfer the isolated tubule into one of the saline droplets in the assay dish.

  • Mounting: With fine forceps, grasp the open (ureter) end of the tubule and pull it out of the saline droplet into the overlying oil. Wrap this end around the adjacent Minuten pin to secure it. The main body of the tubule remains in the saline.

  • Baseline Secretion: Allow the tubule to secrete fluid for a 30-minute equilibration period. A small droplet of secreted fluid will form at the ureter opening in the oil.

  • Data Collection (Baseline): Using a calibrated micropipette, carefully collect the secreted droplet and measure its volume. This gives the baseline secretion rate.

  • Treatment Application: After collecting the baseline droplet, carefully remove the bathing saline and replace it with either the control solution or the saline containing the desired concentration of this compound.

  • Incubation: Allow the tubule to secrete for a set period (e.g., 60 or 120 minutes).

  • Data Collection (Experimental): Collect the newly formed droplet and measure its volume.

  • Analysis: Calculate the secretion rate in nanoliters per minute (nL/min). Compare the rates between control and this compound-treated tubules. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine significance.

Data Presentation

The primary output of the Ramsay assay is the fluid secretion rate. If ion-selective electrodes are used, ion concentrations (e.g., [K+] and [Na+]) in the secreted fluid can also be determined, allowing for the calculation of ion flux. The expected results from treating tubules with this compound would be a significant dose-dependent decrease in both fluid secretion rate and potassium flux.

Table 1: Effect of this compound on Malpighian Tubule Secretion and Ion Flux

Treatment GroupN (Tubules)Fluid Secretion Rate (nL/min ± SEM)[K+] in Secreted Fluid (mM ± SEM)K+ Flux (pmol/min ± SEM)
Control (0.1% DMSO) 200.65 ± 0.05150 ± 897.5 ± 9.1
This compound (1 µM) 200.42 ± 0.04115 ± 748.3 ± 5.5*
This compound (10 µM) 200.18 ± 0.03 80 ± 514.4 ± 2.8**

*Note: Data are hypothetical and for illustrative purposes. SEM = Standard Error of the Mean. Asterisks denote statistically significant differences from the control group (p < 0.05, p < 0.01).

Conclusion

The Ramsay assay is an invaluable tool for functional studies of insect Malpighian tubules. When applied to the study of compounds like this compound, it provides direct evidence of their impact on renal function. The data generated can elucidate the mechanism of action, confirm the role of specific ion channels like Kir in insect diuresis, and aid in the development of novel, targeted insecticides. The significant reduction in fluid and K+ secretion upon exposure to this compound confirms that its insecticidal properties are, at least in part, due to inducing renal failure in the target organism.

References

Application of VU041 in Semi-Field Conditions for Assessing Mosquitocidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vector control remains a cornerstone of strategies to combat mosquito-borne diseases such as malaria, dengue, and Zika virus. The emergence and spread of insecticide resistance necessitates the discovery and development of novel mosquitocides with new mechanisms of action. VU041 has been identified as a promising small molecule inhibitor of inward rectifier potassium (Kir) channels in mosquitoes.[1][2][3][4] These channels are critical for maintaining ion and water balance, particularly in the Malpighian tubules, the primary excretory and osmoregulatory organs of insects.[5][6] By inhibiting Kir channels, this compound disrupts essential physiological functions, leading to mosquitocidal effects.[5][7] This application note provides detailed protocols for assessing the mosquitocidal activity of this compound in both laboratory and semi-field conditions, offering a pathway for its evaluation as a potential public health insecticide. This compound has shown efficacy against both insecticide-susceptible and resistant strains of major disease vectors, including Anopheles gambiae and Aedes aegypti, and has demonstrated larvicidal properties.[1][5][8]

Mechanism of Action: Inhibition of Mosquito Kir Channels

This compound acts as a selective inhibitor of mosquito Kir1 channels.[1][2] These channels play a crucial role in potassium transport across cell membranes, which is vital for processes such as fluid secretion in the Malpighian tubules and overall osmoregulation. Inhibition of Kir1 channels by this compound disrupts the normal flow of potassium ions, leading to a cascade of physiological disruptions, including impaired renal function and compromised blood meal processing.[7] This ultimately results in mosquito incapacitation, reduced fecundity, and mortality.[5][7] A key advantage of this compound is its novel mode of action, which makes it effective against mosquito populations that have developed resistance to conventional neurotoxic insecticides.[1][4]

cluster_0 Mosquito Malpighian Tubule Cell cluster_1 Physiological Consequences Kir1 Kir1 Channel Disruption Disrupted K+ Homeostasis & Impaired Fluid Secretion Kir1->Disruption Leads to K_ion K+ Ion K_ion->Kir1 Normal Flow This compound This compound This compound->Kir1 Inhibits Renal_Failure Renal Failure Disruption->Renal_Failure Blood_Meal Impaired Blood Meal Processing Disruption->Blood_Meal Mortality Mosquito Mortality & Reduced Fecundity Renal_Failure->Mortality Blood_Meal->Mortality cluster_0 Preparation cluster_1 Application cluster_2 Observation & Analysis A Prepare serial dilutions of this compound in a suitable solvent (e.g., acetone) C Apply 0.5 µL of this compound solution to the dorsal thorax of each mosquito using a microapplicator A->C B Anesthetize 2-5 day old non-blood-fed female mosquitoes on ice B->C E Transfer mosquitoes to recovery cups with access to sugar solution C->E D Treat control group with solvent only D->E F Record mortality at 24 hours post-application E->F G Calculate LD50 values using probit analysis F->G cluster_0 Setup cluster_1 Experiment cluster_2 Data Collection & Analysis A Construct semi-field enclosure with a simulated dwelling C Treat interior surfaces of the dwelling with this compound formulation. Control dwelling treated with formulation vehicle only. A->C B Prepare this compound formulation for surface application B->C D Acclimatize mosquitoes for release E Release a known number of female mosquitoes into the enclosure at dusk D->E F Provide a host cue (e.g., CO2 trap or human volunteer) inside the dwelling E->F G Recapture mosquitoes at set time points (e.g., overnight) using aspirators F->G H Record number of live and dead mosquitoes (knockdown) G->H I Hold recaptured live mosquitoes for 24h to assess delayed mortality H->I J Assess sub-lethal effects (e.g., blood-feeding inhibition, fecundity) I->J K Analyze data for mortality, knockdown rates, and behavioral effects J->K

References

Application Notes and Protocols for In Vivo Injection of VU041 into Mosquito Hemolymph

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo injection of VU041 into the hemolymph of adult mosquitoes to investigate its systemic effects. This compound is a small molecule inhibitor of inward rectifier potassium (Kir) channels, which are crucial for various physiological processes in insects, including osmoregulation and fluid secretion. By inhibiting these channels, this compound induces toxic effects, making it a potential candidate for novel insecticide development.[1][2][3]

Introduction to this compound and its Mechanism of Action

This compound is a potent inhibitor of mosquito Kir1 channels, which are predominantly expressed in the Malpighian tubules, the primary excretory organs in insects.[3][4] These channels play a vital role in potassium and fluid secretion, which is essential for maintaining ion and water homeostasis. The inhibition of Kir channels by this compound disrupts this process, leading to a cascade of systemic effects, including impaired diuresis, renal failure, and ultimately, mortality. Studies have shown that this compound is effective against both insecticide-susceptible and resistant strains of mosquitoes, highlighting its potential as a tool to combat resistance.

Data Presentation

Table 1: In Vitro Potency of this compound against Mosquito Kir Channels
Mosquito SpeciesKir ChannelIC50 Value (µM)Reference
Anopheles gambiaeAnKir12.5
Aedes aegyptiAeKir11.7
Table 2: In Vivo Effects of this compound on Adult Female Mosquitoes
SpeciesApplication MethodDoseObserved EffectReference
Anopheles gambiaeTopical~1 µg/mgReduced fecundity
Aedes aegyptiTopical3.4 µg/mgReduced fecundity
Aedes aegyptiTopical1.7 µg/mg~51% reduction in diuretic capacity

Experimental Protocols

Preparation of this compound Injection Solution

This protocol describes the preparation of a this compound solution suitable for intrathoracic microinjection into adult mosquitoes. A stock solution is first prepared in dimethyl sulfoxide (B87167) (DMSO) and then diluted to the final injection concentration.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Phosphate-buffered saline (PBS), sterile

  • Microcentrifuge tubes, sterile

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

    • Calculate the required mass of this compound powder to achieve a 10 mM concentration in a specific volume of DMSO.

    • Weigh the this compound powder and dissolve it in the appropriate volume of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare the final injection solution.

    • On the day of injection, thaw an aliquot of the 10 mM this compound stock solution.

    • Dilute the stock solution in sterile PBS to the desired final concentration. Note: The final concentration of DMSO in the injection solution should be kept to a minimum (ideally ≤1%) to avoid solvent-induced toxicity.

    • Prepare a vehicle control solution containing the same final concentration of DMSO in PBS.

    • Keep the injection solution and vehicle control on ice.

Intrathoracic Microinjection of Adult Mosquitoes

This protocol is adapted from established methods for intrathoracic inoculation of viruses and dsRNA in Aedes and Anopheles mosquitoes.

Materials:

  • Adult female mosquitoes (3-5 days post-emergence)

  • Nanoliter injector (e.g., Nanoject II)

  • Pulled glass capillary needles

  • Stereomicroscope with a cold stage or ice pack

  • Forceps

  • Recovery cups with access to a sugar source

Procedure:

  • Anesthetize the mosquitoes.

    • Place the mosquitoes in a container and chill them on ice for 5-10 minutes until they are immobilized.

  • Prepare the injection station.

    • Place a glass slide on a cold block or ice pack under the stereomicroscope to keep the mosquitoes anesthetized during injection.

    • Load the nanoliter injector with the prepared this compound injection solution or vehicle control.

  • Perform the injection.

    • Using forceps, place an anesthetized mosquito on its side on the cold slide.

    • Gently insert the tip of the needle into the side of the thorax.

    • Inject a precise volume of the solution into the hemolymph. A typical injection volume is 69 nL.

    • Carefully withdraw the needle.

  • Post-injection recovery.

    • Transfer the injected mosquitoes to recovery cups with access to a sugar solution.

    • Maintain the mosquitoes under standard rearing conditions (e.g., 27°C and 80% relative humidity).

    • Monitor the mosquitoes for mortality and behavioral changes at regular intervals (e.g., 24, 48, and 72 hours post-injection).

Assessment of Systemic Effects

Procedure:

  • Following injection with this compound or vehicle control, record the number of dead mosquitoes at 24, 48, and 72 hours.

  • Calculate the percentage of mortality for each treatment group.

  • Statistical analysis (e.g., log-rank test) can be used to compare survival curves between treatment groups.

Procedure:

  • Provide a blood meal to the injected female mosquitoes 24 hours post-injection.

  • Individually house the blood-fed females in oviposition chambers.

  • Count the number of eggs laid by each female over a period of 3-5 days.

  • Compare the average number of eggs laid per female between the this compound-treated and control groups using appropriate statistical tests (e.g., t-test or Mann-Whitney U test).

This assay measures the mosquito's ability to excrete fluid after a volume load, providing a functional readout of Malpighian tubule activity.

Procedure:

  • Two hours after the initial injection of this compound or vehicle, inject a larger volume (e.g., 900 nL) of potassium-enriched PBS into the hemolymph of each mosquito.

  • Immediately after the second injection, place individual mosquitoes in graduated capillary tubes.

  • Measure the volume of excreted fluid at regular intervals (e.g., every 30 minutes for 2 hours).

  • Compare the cumulative volume of excreted fluid between the this compound-treated and control groups.

Visualizations

Signaling Pathway

Kir_Channel_Pathway Mechanism of this compound Action on Mosquito Malpighian Tubules cluster_tubule Malpighian Tubule Epithelial Cell Kir1 Kir1 Channel K_out K+ Efflux Kir1->K_out K+ Disruption Disruption of Ion/Water Balance Kir1->Disruption leads to VATPase V-type H+ ATPase Lumen Tubule Lumen (Urine Formation) VATPase->Lumen H+ K_in K+ Influx Hemolymph Hemolymph Hemolymph->K_in K+ This compound This compound Block Inhibition This compound->Block Block->Kir1 Renal_Failure Renal Failure & Mortality Disruption->Renal_Failure causes

Caption: this compound inhibits Kir1 channels, disrupting K+ secretion and leading to renal failure.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare 10 mM this compound Stock in DMSO B Dilute this compound in PBS (and Vehicle Control) A->B D Intrathoracic Microinjection (69 nL) B->D C Anesthetize Adult Female Mosquitoes C->D E Post-Injection Recovery (24-72h) D->E F Mortality Assay E->F G Fecundity Assay E->G H Diuresis Assay E->H

Caption: Workflow for studying systemic effects of this compound in mosquitoes.

References

Troubleshooting & Optimization

Overcoming VU041 solubility limits in aqueous solutions for larval assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers using VU041 in aqueous-based larval assays. It addresses common challenges related to the compound's limited water solubility and offers troubleshooting solutions and detailed protocols to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule inhibitor of inward rectifier potassium (Kir) channels in insects.[1][2] It is under investigation as a novel insecticide because of its ability to disrupt essential physiological processes in insects, such as osmoregulation.[3][4] It has been shown to be lethal to mosquito larvae, including Aedes aegypti, the vector for viruses like Zika and dengue.

Q2: What is the solubility limit of this compound in aqueous solutions?

A2: this compound is a hydrophobic compound with low aqueous solubility. The solubility limit in water has been noted to be approximately 100 μM. Exceeding this concentration in your final assay medium will likely result in compound precipitation and inaccurate results.

Q3: What is the recommended solvent for preparing a this compound stock solution?

A3: Due to its hydrophobicity, a 100% Dimethyl Sulfoxide (DMSO) solution is recommended for preparing high-concentration stock solutions of this compound, for example, at 10 mM.

Q4: How can I prevent this compound from precipitating when I add it to my larval medium?

A4: The key is to ensure the final concentration of both this compound and the carrier solvent (DMSO) are kept below their respective limits. This is achieved through a careful serial dilution process. Prepare a high-concentration stock in 100% DMSO, and then perform intermediate dilutions to create a working stock that, when added to the final assay volume, does not cause precipitation. See the protocols section for a detailed method.

Q5: What are the signs of solvent (DMSO) toxicity in larvae?

A5: DMSO can be toxic to larvae at higher concentrations. In zebrafish embryos and larvae, reported toxic effects include morphological alterations (e.g., curved tail, cardiac edema), physiological changes (e.g., altered heart rate), and behavioral changes in locomotor activity. While concentrations up to 1% are sometimes considered safe, some studies report effects at concentrations as low as 0.5%. It is crucial to perform a solvent tolerance test for your specific larval species.

Troubleshooting Guide

Problem: My this compound solution becomes cloudy or forms a precipitate when added to the larval medium.

Possible Cause Solution
Final concentration exceeds solubility limit. The final concentration of this compound in the aqueous medium should not exceed its solubility limit (~100 µM). Redesign your dilution series to target a lower final concentration.
Improper dilution technique. Avoid adding a small volume of highly concentrated DMSO stock directly into the full volume of aqueous medium. This "shock" can cause immediate precipitation. Use an intermediate dilution step in medium or a co-solvent. Refer to Protocol 2 .
High salt concentration in medium. While one study showed that increased osmolality can enhance this compound toxicity in mosquito larvae, it could potentially decrease solubility. If you observe precipitation, consider if the ionic strength of your medium is a contributing factor.

Problem: I observe high mortality or abnormal phenotypes in my control group (vehicle control).

Possible Cause Solution
DMSO concentration is too high. The final concentration of DMSO in your assay is likely toxic to the larvae. The maximum tolerated concentration varies by species and developmental stage.
1. Calculate Final DMSO %: Ensure your final DMSO concentration is ideally ≤0.5% and does not exceed 1%.
2. Run a Solvent Tolerance Assay: Before a large-scale experiment, expose larvae to a range of DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%) to determine the maximum concentration that does not produce adverse effects. Refer to Protocol 3 .

Problem: this compound is not showing the expected efficacy or results are inconsistent.

Possible Cause Solution
Compound has precipitated. Even if not visible, micro-precipitation can drastically lower the bioavailable concentration of this compound. Prepare fresh solutions for each experiment and visually inspect for clarity before application.
Poor bioavailability. The compound may not be effectively reaching its target in the larvae.
1. Use a Solubility Enhancer: Consider using a co-solvent or surfactant like Pluronic® F-127, which can form micelles to encapsulate hydrophobic compounds and increase their aqueous solubility. This requires careful optimization and control experiments.
2. pH of the Medium: Ensure the pH of your assay medium is stable and consistent, as pH shifts can alter the solubility of compounds.

Quantitative Data Summary

Table 1: this compound Solubility & Stock Preparation

Parameter Value Source
Aqueous Solubility Limit ~100 µM
Recommended Stock Solvent 100% DMSO

| Example Stock Concentration | 10 mM | |

Table 2: Recommended Maximum Solvent Concentrations for Larval Assays (Zebrafish Model)

Solvent Max Recommended Conc. (No Effect) Potential Toxic Effects Above Limit Source

| DMSO | ≤ 0.5% - 1.0% | Developmental abnormalities, altered locomotor activity, cardiac edema. | |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

  • Objective: To prepare a high-concentration primary stock of this compound in an appropriate organic solvent.

  • Materials: this compound (solid), 100% DMSO (anhydrous), appropriate microcentrifuge tubes or vials, precision balance, vortex mixer.

  • Procedure:

    • Calculate the mass of this compound required to make a 10 mM solution (Molar Mass of this compound: ~380.48 g/mol ). For 1 mL of 10 mM stock, you need 0.3805 mg.

    • Weigh the solid this compound and place it in a sterile vial.

    • Add the calculated volume of 100% DMSO.

    • Vortex vigorously until the solid is completely dissolved. The solution should be clear.

    • Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: Serial Dilution for Preparing Aqueous Working Solutions

  • Objective: To dilute the DMSO stock into the final aqueous larval medium while avoiding precipitation.

  • Procedure (Example for a final concentration of 50 µM this compound with 0.5% DMSO):

    • Prepare Intermediate Stock (1 mM): Thaw the 10 mM primary stock. Dilute it 1:10 in 100% DMSO to create a 1 mM intermediate stock. (e.g., 10 µL of 10 mM stock + 90 µL of 100% DMSO).

    • Prepare Final Working Solution: Add 5 µL of the 1 mM intermediate stock to 995 µL of your larval assay medium. This results in a final this compound concentration of 5 µM and a final DMSO concentration of 0.5%.

    • Vortex Gently: Mix the final solution immediately but gently.

    • Apply to Assay: Add the freshly prepared working solution to your larvae. Prepare a vehicle control using 5 µL of 100% DMSO in 995 µL of medium (0.5% DMSO).

Protocol 3: Determining Maximum Tolerated Solvent Concentration

  • Objective: To identify the highest concentration of DMSO that has no observable toxic or adverse effects on the larval species being used.

  • Procedure:

    • Prepare a range of DMSO concentrations in your larval medium (e.g., 0%, 0.1%, 0.25%, 0.5%, 1.0%, 2.0%).

    • Dispense these solutions into the wells of a multi-well plate.

    • Add larvae to each well (ensure a statistically relevant number, e.g., n=10-20 per condition).

    • Incubate under standard assay conditions for the planned duration of your experiment (e.g., 24, 48, or 72 hours).

    • At regular intervals, assess the larvae for key endpoints:

      • Mortality rate

      • Morphological defects (e.g., edema, spinal curvature)

      • Behavioral changes (e.g., hypo- or hyperactivity)

      • Physiological readouts (e.g., heart rate)

    • The highest concentration that shows no significant difference from the 0% DMSO control is your maximum tolerated concentration.

Visualizations

cluster_prep Solution Preparation cluster_assay Larval Assay A Prepare 10 mM Stock in 100% DMSO B Perform Serial Dilutions in Assay Medium A->B D Expose Larvae to Working Solutions B->D C Prepare Vehicle Control (DMSO in Medium) C->D E Incubate Under Standard Conditions D->E F Observe & Collect Data (Mortality, Phenotype) E->F

Caption: Experimental workflow for this compound larval assays.

Start Precipitate Observed in Assay Medium? Cause1 Final [this compound] > 100 µM? Start->Cause1 Yes Sol1 Action: Lower final This compound concentration. Cause1->Sol1 Yes Cause2 Final [DMSO] > 1%? Cause1->Cause2 No Sol2 Action: Lower final DMSO concentration. Perform solvent tolerance test. Cause2->Sol2 Yes Cause3 Improper Dilution? Cause2->Cause3 No Sol3 Action: Use intermediate dilution steps. Cause3->Sol3 Yes

Caption: Troubleshooting logic for this compound precipitation issues.

cluster_cell Insect Cell (e.g., Malpighian Tubule) Kir Inward Rectifier K+ Channel (Kir) K_out K+ Efflux Kir->K_out Membrane Cellular Homeostasis (Ion Balance, Water Transport) Kir->Membrane Regulates K_in K+ Influx K_in->Kir Block Disrupted Homeostasis (Cell Death / Toxicity) Membrane->Block This compound This compound This compound->Kir

Caption: Mechanism of this compound action on insect Kir channels.

References

Enhancing VU041 larvicidal efficacy by increasing ambient osmolality with KCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the larvicide VU041 and investigating the enhancement of its efficacy by increasing ambient osmolality with potassium chloride (KCl).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound as a mosquito larvicide?

A1: this compound is a specific small-molecule inhibitor of mosquito inward rectifier potassium (Kir) channels.[1][2][3] These channels are crucial for various physiological processes in insects, including osmoregulation. By inhibiting Kir channels, this compound disrupts osmotic and ionic homeostasis in mosquito larvae, which ultimately leads to their death.[1][2] The primary target is the Kir1 channel, which is highly expressed in the Malpighian tubules, the primary excretory and osmoregulatory organs of mosquitoes.

Q2: Why does increasing ambient osmolality with KCl enhance the larvicidal efficacy of this compound?

A2: Increasing the ambient osmolality, particularly with KCl, enhances the larvicidal efficacy of this compound because it puts additional stress on the larva's osmoregulatory system. Mosquito larvae in freshwater environments constantly absorb water and must excrete the excess. When the external environment has a higher solute concentration (increased osmolality), the larvae need to adjust to prevent dehydration. This adjustment heavily relies on the proper functioning of Kir channels to manage ion and water balance. By inhibiting these channels with this compound, the larva's ability to cope with the osmotic stress is severely impaired, leading to a more rapid and potent lethal effect. KCl provides the strongest enhancement compared to NaCl and mannitol, suggesting a specific role of potassium ions in the toxic action.

Q3: Is this compound selective for mosquito Kir channels?

A3: this compound is selective for mosquito Kir channels over several mammalian orthologs, with the exception of Kir2.1. An analog, VU730, has been developed that retains activity against mosquito Kir1 but is not active against Kir2.1 or other mammalian Kir channels. This compound has also been shown to be non-lethal to honey bees, suggesting a degree of specificity for target insects.

Troubleshooting Guides

Problem 1: I am not observing the expected increase in larval mortality when combining this compound with KCl.

  • Possible Cause 1: Incorrect concentration of KCl.

    • Solution: Ensure the final concentration of KCl in the rearing water is sufficient to raise the osmolality. A concentration of 50 mM KCl, resulting in an osmolality of approximately 100 mOsm/kg H₂O, has been shown to be effective.

  • Possible Cause 2: Sub-optimal concentration of this compound.

    • Solution: The synergistic effect with KCl is most evident at sub-lethal or moderately lethal concentrations of this compound. If the this compound concentration is already causing high mortality on its own, the enhancing effect of KCl may be masked. A dose-response experiment is recommended to identify the optimal this compound concentration range.

  • Possible Cause 3: Larval stage and health.

    • Solution: Use early instar larvae (e.g., first or third instar) as they are generally more susceptible. Ensure the larvae are healthy and from a non-resistant strain.

Problem 2: High mortality in the control group (KCl or DMSO alone).

  • Possible Cause 1: High concentration of KCl.

    • Solution: While KCl enhances this compound efficacy, excessively high concentrations can be toxic to the larvae on their own. A 50 mM KCl concentration is generally well-tolerated by Aedes aegypti larvae for the duration of the experiment.

  • Possible Cause 2: High concentration of DMSO.

    • Solution: The concentration of the solvent, typically DMSO, should be kept to a minimum, ideally not exceeding 1% in the final rearing solution. It is crucial to run a DMSO-only control to account for any solvent-induced mortality.

Data Presentation

Table 1: Effect of 50 mM KCl on the 24-hour Toxicity of this compound in First Instar Aedes aegypti Larvae

TreatmentConcentration (µM)Mean Percent Mortality (± SEM)
dH₂O + 1% DMSO (Control) -7.1 ± 2.5%
50 mM KCl + 1% DMSO (Control) -22.8 ± 5.3%
This compound in dH₂O 10~30%
This compound in 50 mM KCl 10~80%

Data adapted from Rusconi Trigueros et al., 2018. Abbott's correction was applied to the original data to account for control mortality.

Experimental Protocols

Protocol 1: Larvicidal Bioassay for Assessing this compound and KCl Synergy

This protocol is based on the methodology described by the World Health Organization and adapted from studies on this compound.

Materials:

  • This compound

  • Potassium chloride (KCl)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Distilled or deionized water (dH₂O)

  • 24-well plates or beakers (25-50 mL)

  • Third instar mosquito larvae (e.g., Aedes aegypti)

  • Larval food (e.g., fish food powder)

  • Pipettes

  • Incubator or controlled environment room (25-28°C)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in DMSO. The concentration should be high enough to allow for serial dilutions.

    • Prepare a stock solution of KCl in dH₂O (e.g., 1 M).

  • Preparation of Test Solutions:

    • For each experimental condition, prepare the test solutions in the wells or beakers.

    • This compound + KCl group: Add the appropriate volume of KCl stock solution to dH₂O to achieve the desired final concentration (e.g., 50 mM). Then, add the required volume of this compound stock solution to reach the target concentration (e.g., 10 µM). Ensure the final DMSO concentration does not exceed 1%.

    • This compound only group: Prepare solutions with this compound at the same concentrations as above in dH₂O, including 1% DMSO.

    • KCl control group: Prepare a solution of KCl in dH₂O at the same concentration as the experimental group, including 1% DMSO.

    • Negative control group: Prepare a solution of 1% DMSO in dH₂O.

  • Larval Exposure:

    • Carefully transfer a set number of third instar larvae (e.g., 10-20) into each well or beaker.

    • Add a small amount of larval food to each container.

  • Incubation:

    • Incubate the plates or beakers at 25-28°C with a consistent photoperiod (e.g., 12h light: 12h dark).

  • Data Collection:

    • Record larval mortality at 24 and 48 hours post-exposure. Larvae are considered dead if they are immobile and do not respond to gentle prodding.

  • Data Analysis:

    • Calculate the percentage mortality for each group.

    • If mortality in the control group is between 5% and 20%, correct the mortality data using Abbott's formula: Corrected % mortality = [ (% mortality in treatment - % mortality in control) / (100 - % mortality in control) ] x 100

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock (in DMSO) C Prepare Test Solutions (this compound, KCl, Controls) A->C B Prepare KCl Stock (in dH₂O) B->C D Introduce 3rd Instar Larvae C->D E Incubate (24-48h) D->E F Record Mortality E->F G Calculate Percent Mortality (Apply Abbott's Formula if needed) F->G

Caption: Experimental workflow for larvicidal bioassay.

signaling_pathway cluster_env External Environment cluster_larva Mosquito Larva KCl High Ambient KCl OsmoticStress Osmotic Stress KCl->OsmoticStress induces KirChannel Kir1 Channel (in Malpighian Tubules) OsmoticStress->KirChannel requires function of Osmoregulation Osmoregulation (Ion & Water Balance) KirChannel->Osmoregulation maintains Death Larval Death KirChannel->Death inhibition leads to Osmoregulation->Death prevents This compound This compound This compound->KirChannel inhibits

Caption: Mechanism of enhanced this compound efficacy with KCl.

References

Troubleshooting unexpected results in VU041 electrophysiology experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VU041 in electrophysiology experiments. The information is tailored for scientists and drug development professionals working on insect Kir channels.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of inward rectifier potassium (Kir) channels in insects, particularly mosquitoes like Aedes aegypti and Anopheles gambiae.[1][2] It shows selectivity for mosquito Kir1 channels over most mammalian Kir channel orthologs, with the exception of Kir2.1.[2] Its primary action is to block the flow of potassium ions through these channels, leading to disruption of vital physiological processes in insects, such as osmoregulation, which can be lethal.

Q2: What are the expected electrophysiological effects of this compound application?

In a typical voltage-clamp experiment on cells expressing mosquito Kir1 channels, application of this compound is expected to cause a dose-dependent reduction in the inward potassium current. This inhibition should be reversible upon washout of the compound.

Q3: Is this compound active against mammalian Kir channels?

This compound is selective for mosquito Kir channels over several mammalian orthologs. However, it does show activity against the mammalian Kir2.1 channel. For researchers aiming for higher selectivity against mosquito Kir1 channels while avoiding mammalian Kir2.1, the analog VU730 was developed.

Q4: What are the optimal solvent and working concentrations for this compound?

The specific solvent and working concentrations will depend on the experimental preparation. For in vitro assays, this compound has been shown to inhibit Anopheles Kir1 and Aedes Kir1 with IC50 values of 2.5 µM and 1.7 µM, respectively. It is crucial to first determine the optimal solvent for your specific stock solution and to perform a dose-response curve to establish the effective concentration range for your experimental conditions. Always include a vehicle control to account for any effects of the solvent on your recordings.

Troubleshooting Unexpected Results

This section addresses common issues that may arise during electrophysiology experiments with this compound.

General Electrophysiology Issues
Problem Potential Cause Suggested Solution
Unstable baseline recording before this compound application - Improper grounding of the setup.- Fluctuations in perfusion flow rate or temperature.- Poorly chlorided electrodes.- Mechanical vibration.- Ensure all components of the rig are properly grounded to a single point.- Use a perfusion system with a stable flow rate and maintain a constant temperature in the recording chamber.- Freshly chloride your ground and pipette electrodes.- Isolate the setup from vibrations using an anti-vibration table.
High background noise (60/50 Hz hum) - Electrical equipment in the room creating interference.- Improper grounding or shielding.- Turn off non-essential electrical equipment near the rig.- Ensure the Faraday cage is closed and properly grounded.- Check for ground loops.
Loss of seal or whole-cell configuration during recording - Poor slice or cell health.- Mechanical drift of the pipette.- Clogged pipette tip.- High temperature of the bath solution.- Ensure optimal slice/cell preparation and recovery conditions.- Secure the pipette holder and minimize any pulling from cables.- Filter your internal solution to remove debris.- Consider lowering the recording chamber temperature.
No response to this compound application - Incorrectly prepared or degraded this compound stock solution.- Low expression of Kir channels in the cell.- Inefficient perfusion of the compound.- Prepare fresh this compound solution and store it properly.- Verify channel expression using a positive control (e.g., a known Kir channel blocker like barium).- Ensure the perfusion system is delivering the solution effectively to the cell being recorded.
This compound-Specific Issues
Problem Potential Cause Suggested Solution
Irreversible or slowly reversible block by this compound - High concentration of this compound leading to strong binding.- The compound may be "sticky" and accumulate in the perfusion tubing or chamber.- Use the lowest effective concentration of this compound.- Increase the washout time and perfusion rate.- Consider cleaning the perfusion system thoroughly after experiments.
Variable potency (IC50) of this compound between experiments - Inconsistent this compound concentration due to adsorption to tubing.- Fluctuation in experimental conditions (e.g., temperature, pH, ion concentrations).- Use perfusion tubing with low compound adsorption.- Maintain consistent experimental parameters across all recordings.- Perform a full dose-response curve for each new batch of cells or compound.
Unexpected changes in other currents (off-target effects) - At high concentrations, this compound may have effects on other ion channels.- this compound is known to have an effect on mammalian Kir2.1 channels.- Perform a dose-response curve to identify the concentration range specific to the target channel.- Use the analog VU730, which is not active against Kir2.1, to confirm that the observed effect is specific to mosquito Kir1.- Characterize the off-target effects using specific blockers for other channels if necessary.

Data Presentation

Table 1: this compound Potency on Mosquito Kir1 Channels

Channel Species IC50 (µM)
Kir1Anopheles gambiae2.5
Kir1Aedes aegypti1.7
Data from Scientific Reports (2016).

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
  • Oocyte Preparation : Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

  • cRNA Injection : Inject oocytes with cRNA encoding the mosquito Kir1 channel and incubate for 2-5 days to allow for channel expression.

  • Recording Setup : Place an oocyte in a recording chamber continuously perfused with a standard recording solution (e.g., ND96).

  • Impaling : Impale the oocyte with two microelectrodes filled with 3M KCl, one for voltage sensing and one for current injection.

  • Voltage Clamp : Clamp the oocyte membrane potential at a holding potential where Kir channels are active (e.g., -80 mV).

  • Data Acquisition : Record baseline currents. Apply voltage steps to elicit inward and outward currents to generate a current-voltage (I-V) relationship.

  • This compound Application : Perfuse the chamber with the desired concentration of this compound and record the current inhibition.

  • Washout : Perfuse with the control solution to observe the reversibility of the block.

Whole-Cell Patch Clamp on Insect Cells (e.g., Sf9)
  • Cell Culture and Transfection : Culture Sf9 cells and transfect them with a plasmid containing the gene for the mosquito Kir1 channel.

  • Pipette Preparation : Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording :

    • Place a coverslip with adherent cells into the recording chamber on the microscope.

    • Approach a cell with the recording pipette while applying positive pressure.

    • Form a gigaohm seal between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve whole-cell configuration.

  • Data Acquisition :

    • Clamp the cell at a holding potential (e.g., -70 mV).

    • Record baseline currents.

    • Apply this compound via the perfusion system and record the resulting change in current.

    • Perform a washout to check for reversibility.

Visualizations

cluster_legend Legend Legend_Inhibitor Inhibitor Legend_Channel Ion Channel Legend_Process Physiological Process Legend_Outcome Outcome This compound This compound Mosquito Kir1 Channel Mosquito Kir1 Channel This compound->Mosquito Kir1 Channel Inhibits K+ Efflux K+ Efflux Mosquito Kir1 Channel->K+ Efflux Mediates Cellular Homeostasis Disruption Cellular Homeostasis Disruption Mosquito Kir1 Channel->Cellular Homeostasis Disruption Osmoregulation Osmoregulation K+ Efflux->Osmoregulation Contributes to Mosquito Incapacitation/Lethality Mosquito Incapacitation/Lethality Cellular Homeostasis Disruption->Mosquito Incapacitation/Lethality

Caption: Mechanism of action of this compound on mosquito Kir1 channels.

Start Start Prepare Cells Prepare Cells Start->Prepare Cells Obtain Recording Obtain Recording Prepare Cells->Obtain Recording Establish Baseline Establish Baseline Obtain Recording->Establish Baseline Apply this compound Apply this compound Establish Baseline->Apply this compound Record Effect Record Effect Apply this compound->Record Effect Washout Washout Record Effect->Washout Analyze Data Analyze Data Washout->Analyze Data End End Analyze Data->End

Caption: General experimental workflow for testing this compound.

Unexpected_Result Unexpected Result Observed Is_Recording_Stable Is the baseline recording stable? Unexpected_Result->Is_Recording_Stable Troubleshoot_Stability Troubleshoot stability: - Check grounding - Check perfusion - Check electrodes Is_Recording_Stable->Troubleshoot_Stability No No_VU041_Effect Is there no effect of this compound? Is_Recording_Stable->No_VU041_Effect Yes Check_Compound_Delivery Check: - this compound solution - Perfusion system - Channel expression No_VU041_Effect->Check_Compound_Delivery Yes Off_Target_Effect Are there off-target effects? No_VU041_Effect->Off_Target_Effect No Verify_Specificity Verify specificity: - Use lowest effective dose - Use VU730 as a control Off_Target_Effect->Verify_Specificity Yes Consult_Literature Consult literature for similar findings Off_Target_Effect->Consult_Literature No

Caption: Troubleshooting flowchart for this compound experiments.

References

Technical Support Center: Minimizing Off-Target Effects of VU041

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of VU041 in non-target organisms.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a submicromolar-affinity inhibitor of inward rectifier potassium (Kir) channels in mosquitoes, specifically targeting the Kir1 channels of Anopheles gambiae and Aedes aegypti.[1][2][3] It is being investigated as a mosquitocide with a novel mechanism of action to combat insecticide resistance.[1][2] The primary mechanism of action is believed to be the disruption of osmoregulation in the mosquito.[4][5]

Q2: What are the known off-target effects of this compound in non-target organisms?

A2: this compound is generally selective for mosquito Kir channels over their mammalian counterparts.[1][2][3] However, a known off-target is the human Kir2.1 channel.[1][2][3] An analog, VU730, has been developed that retains activity against mosquito Kir1 but is not active against mammalian Kir2.1.[1][2] this compound has been shown to be non-lethal to honey bees.[1][2][3]

Q3: How can I proactively minimize off-target effects in my experimental design when using this compound?

A3: To minimize off-target effects, a multi-faceted approach is recommended:

  • Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect. Higher concentrations increase the likelihood of engaging lower-affinity off-target proteins.[6]

  • Employ Control Compounds:

    • Negative Control: Use a structurally similar but inactive analog of this compound to ensure the observed effects are not due to the chemical scaffold itself.[6]

    • Alternative Inhibitor: Consider using VU730, which is inactive against the known mammalian off-target Kir2.1, to differentiate between on-target and off-target effects.[1][2]

  • Genetic Validation: Use techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target (mosquito Kir1). If the phenotype persists after treatment with this compound in the absence of the target protein, it is likely due to an off-target effect.[6]

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Unexpected phenotype in non-target mammalian cells. Inhibition of the mammalian Kir2.1 channel by this compound.1. Perform a dose-response curve to determine if the effect is dose-dependent.2. Repeat the experiment using the analog VU730, which is inactive against Kir2.1.[1][2]3. Use a known Kir2.1 inhibitor as a positive control to see if it phenocopies the effect of this compound.4. Perform a Cellular Thermal Shift Assay (CETSA) to confirm this compound engagement with Kir2.1 in your cells.[6]
Cellular toxicity not related to Kir1 inhibition. Off-target binding of this compound to other essential cellular proteins.1. Lower the concentration of this compound to the minimum effective dose.[6]2. Perform a proteome-wide thermal shift assay to identify other potential off-targets.3. Utilize computational off-target prediction tools to identify other likely off-targets based on the structure of this compound.[7]
Inconsistent results between different non-target cell lines. Varying expression levels of the off-target protein (e.g., Kir2.1) across different cell lines.1. Quantify the expression level of Kir2.1 in the cell lines being used via qPCR or Western blot.2. Correlate the magnitude of the off-target effect with the expression level of Kir2.1.

Data Presentation

Table 1: In Vitro Potency of this compound and Related Compounds

CompoundTargetSpeciesIC50Reference(s)
This compound AnKir1Anopheles gambiae2.5 µM[7]
AeKir1Aedes aegypti1.7 µM[7]
Kir2.1HumanActive, but less potent than on-target[1][2][3]
VU730 Mosquito Kir1Anopheles/AedesActive[1][2]
Kir2.1HumanInactive[1][2]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Off-Target Engagement

Objective: To determine if this compound directly binds to a potential off-target protein (e.g., Kir2.1) in intact cells.[6]

Methodology:

  • Cell Treatment: Culture mammalian cells expressing the potential off-target protein and treat them with this compound at various concentrations or a vehicle control for a specified duration.

  • Heating: Aliquot the cell lysates into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Pelleting: Centrifuge the heated samples to pellet the aggregated, denatured proteins.

  • Supernatant Collection: Carefully collect the supernatant which contains the soluble, non-denatured proteins.

  • Protein Analysis: Analyze the amount of the soluble protein of interest in the supernatant using Western blotting or other quantitative protein analysis methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve indicates direct binding of this compound to the protein.

Protocol 2: Kinase Profiling to Identify Off-Target Kinase Inhibition

Objective: To screen this compound against a panel of kinases to identify potential off-target inhibitory activity.

Methodology:

  • Assay Preparation: In a multi-well plate, add the kinase, a suitable substrate, and this compound at various concentrations.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based assay that quantifies the remaining ATP).

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for any kinases that show significant inhibition.

Visualizations

cluster_workflow Experimental Workflow to Mitigate Off-Target Effects A Start with Lowest Effective Concentration of this compound B Observe Unexpected Phenotype in Non-Target Organism A->B C Hypothesize Off-Target Effect (e.g., via Kir2.1) B->C D Use Control Compound (e.g., VU730) C->D E Perform Genetic Knockdown of On-Target (Kir1) C->E G Phenotype Abolished? D->G F Phenotype Persists? E->F I On-Target Effect Confirmed F->I No J Off-Target Effect Confirmed F->J Yes G->I Yes G->J No H Confirm with CETSA for Off-Target Engagement J->H

Caption: Workflow for troubleshooting and confirming off-target effects of this compound.

cluster_pathway Potential Off-Target Signaling Pathways of this compound via Kir2.1 Inhibition This compound This compound Kir21 Mammalian Kir2.1 Channel This compound->Kir21 Inhibition Depolarization Membrane Depolarization Kir21->Depolarization Leads to Ca2_Influx Increased Intracellular Ca2+ Depolarization->Ca2_Influx TGFb TGF-β1/Smad Pathway Depolarization->TGFb Impacts Autophagy Autophagy Modulation Depolarization->Autophagy Impacts CaMKII CaMKII Ca2_Influx->CaMKII Signaling Downstream Signaling Cascades ERK ERK CaMKII->ERK NFkB NF-κB ERK->NFkB NFkB->Signaling TGFb->Signaling Autophagy->Signaling

Caption: Potential signaling pathways affected by off-target inhibition of Kir2.1 by this compound.

References

Technical Support Center: Stabilizing VU041 in Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the preparation, storage, and troubleshooting of experimental solutions containing the inward rectifier potassium (Kir) channel inhibitor, VU041. Following these guidelines will help ensure the stability and reliability of this compound in long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For preparing high-concentration stock solutions, 100% anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. A stock solution of 10 mM in DMSO is commonly used in published research. Ensure the DMSO is high-purity and anhydrous, as water content can promote compound degradation.

Q2: What is the solubility of this compound in aqueous solutions?

A2: this compound has limited solubility in water. Experimental evidence suggests its solubility limit is approximately 100 µM.[1] Exceeding this concentration in aqueous buffers will likely lead to precipitation.

Q3: How should I store this compound for long-term use?

A3: this compound in solid (powder) form should be stored at -20°C, desiccated to prevent hydration. Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C in tightly sealed vials.

Q4: Can I store this compound in an aqueous buffer for long periods?

A4: It is not recommended to store this compound in aqueous solutions for extended periods. The stability of small molecules in aqueous buffers is often limited, and degradation can occur. Prepare fresh aqueous working solutions from your DMSO stock for each experiment.

Q5: My this compound solution is cloudy after diluting it into my aqueous buffer. What should I do?

A5: Cloudiness or precipitation indicates that the solubility of this compound has been exceeded. This is a common issue when diluting a DMSO stock into an aqueous medium. Refer to the troubleshooting guide below for detailed steps on how to resolve this.

Q6: How can I improve the aqueous solubility of this compound for my experiments?

A6: One advanced strategy to enhance the water solubility of this compound is the use of nano-micelles, which has been shown to create clear aqueous formulations.[2] This involves solubilizing this compound into a suitable surfactant or polymer solution. Other general strategies for poorly soluble compounds include pH adjustment (if the compound is ionizable) or the use of co-solvents, though these must be tested for compatibility with the experimental system.

Troubleshooting Guides

Issue 1: Precipitation Occurs When Diluting DMSO Stock into Aqueous Buffer
Possible Cause Explanation Suggested Solution
Solubility Limit Exceeded The final concentration of this compound in the aqueous solution is too high.Decrease the final working concentration. For most applications, ensure the final concentration remains well below the 100 µM solubility limit.
Improper Mixing Technique Adding the aqueous buffer directly to the small volume of DMSO stock creates localized high concentrations, causing the compound to crash out of solution.Always add the DMSO stock solution dropwise to the larger volume of the vigorously stirring or vortexing aqueous buffer. This ensures rapid dispersion.
High Final DMSO Concentration The final percentage of DMSO in the aqueous solution is too high, which can affect buffer components and compound solubility.Keep the final concentration of DMSO to a minimum, typically below 0.5% (v/v) for most cell-based and in vitro assays.
Buffer Incompatibility Components of your specific buffer system (e.g., high salt concentrations) may be reducing the solubility of this compound.Test the solubility of this compound in simpler buffer systems (e.g., PBS) to identify if a specific buffer component is the issue.
Issue 2: Inconsistent Experimental Results Over Time
Possible Cause Explanation Suggested Solution
Degradation of this compound in Aqueous Solution This compound, like many small molecules, may not be stable in aqueous media over the course of a long experiment (e.g., >24 hours).Prepare fresh working solutions immediately before each experiment. If the experiment requires long-term incubation, consider the stability of this compound under your specific conditions as a limiting factor.
Repeated Freeze-Thaw Cycles of Stock Solution Each freeze-thaw cycle can introduce moisture from the air into the DMSO stock, potentially leading to compound degradation and concentration changes.Aliquot your 10 mM DMSO stock solution into smaller, single-use volumes to avoid repeated freezing and thawing of the main stock.
Adsorption to Plastics Hydrophobic compounds like this compound can adsorb to the surfaces of plastic labware (pipette tips, tubes, plates), reducing the effective concentration in your experiment.Use low-adhesion plasticware. Pre-rinsing pipette tips with the solution before the final transfer can also help mitigate this effect.
This compound Degradation in DMSO Stock Over very long periods, or if stored improperly (e.g., at room temperature, exposed to light), the compound can degrade even in DMSO.Store DMSO stocks at -20°C or -80°C, protected from light. If a stock is very old, consider preparing a fresh one. For critical experiments, the stability of the compound in DMSO can be analytically verified (see Protocol 2).

Data Presentation

Table 1: Solubility and Stock Solution Recommendations for this compound
Parameter Recommendation / Value Notes
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)High-purity, anhydrous grade is essential to prevent hydrolysis.
Recommended Stock Concentration 10 mMBased on common practice in published literature.[1]
Aqueous Solubility Limit ~100 µMExceeding this concentration in aqueous buffers will likely cause precipitation.[1]
Final DMSO Concentration in Assay < 0.5% (v/v)Higher concentrations may cause solvent-induced artifacts or toxicity in biological systems. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
Table 2: Recommended Storage Conditions for this compound
Form Storage Temperature Duration Additional Notes
Solid (Powder) -20°CSeveral yearsKeep in a desiccator to prevent moisture absorption.
DMSO Stock Solution (10 mM) -20°C or -80°CMonths to years (compound specific)Aliquot into single-use vials to avoid freeze-thaw cycles. Protect from light.
Aqueous Working Solution 2-8°C or Experimental Temp.Not Recommended for StoragePrepare fresh before each use. Discard any unused solution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a 10 mM stock solution of this compound in DMSO and a 50 µM working solution in an aqueous buffer.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Vortex mixer

  • Calibrated balance

  • Sterile microcentrifuge tubes or amber vials

Procedure for 10 mM Stock Solution:

  • Calculate: Determine the mass of this compound needed. (Molecular Weight of this compound: 337.42 g/mol ). For 1 mL of a 10 mM solution, you will need 3.37 mg of this compound.

  • Weigh: Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.

  • Dissolve: Add the calculated volume of anhydrous DMSO to the vial.

  • Mix: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Inspect: Visually confirm that the solution is clear and free of any particulate matter.

  • Store: Aliquot the stock solution into single-use, tightly sealed vials. Store at -20°C or -80°C, protected from light.

Procedure for 50 µM Working Solution in PBS:

  • Thaw: Remove one aliquot of the 10 mM this compound DMSO stock from the freezer and allow it to thaw completely at room temperature.

  • Prepare Buffer: Place the desired final volume of PBS into a sterile tube. For example, for 10 mL of working solution, use 10 mL of PBS.

  • Vortex Buffer: Begin vigorously vortexing the tube of PBS.

  • Dilute: Calculate the volume of stock solution needed. For a 10 mL final volume at 50 µM, you will need 50 µL of the 10 mM stock (a 1:200 dilution).

  • Add Dropwise: While the PBS is still vortexing, slowly add the 50 µL of DMSO stock dropwise into the buffer.

  • Final Mix: Continue vortexing for another 30-60 seconds to ensure the solution is homogenous.

  • Use Immediately: Use the freshly prepared working solution in your experiment without delay.

Protocol 2: Assessing the Stability of this compound in Solution (HPLC Method)

Objective: To determine the stability of this compound in a specific solution (e.g., DMSO stock or aqueous buffer) over time.

Materials:

  • Prepared this compound solution to be tested

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18) and mobile phase

  • HPLC vials

Procedure:

  • Prepare Sample: Prepare the this compound solution in the solvent or buffer of interest at the desired concentration.

  • Time Point Zero (T=0): Immediately after preparation, take an aliquot of the solution, dilute it to an appropriate concentration for HPLC analysis, and inject it into the HPLC system. Record the peak area or height corresponding to this compound. This is your baseline measurement.

  • Incubate: Store the remaining solution under the desired experimental conditions (e.g., 37°C for an assay condition, or -20°C for a storage condition).

  • Subsequent Time Points: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours for aqueous solutions; 1, 3, 6 months for DMSO stocks), take another aliquot from the stored solution.

  • Analyze: Prepare and inject the sample into the HPLC system using the same method as the T=0 sample.

  • Calculate: Compare the peak area of this compound at each time point to the peak area at T=0. The percentage of this compound remaining can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100. A significant decrease in the main peak, potentially with the appearance of new peaks, indicates degradation.

Mandatory Visualizations

G cluster_prep Solution Preparation Workflow start Start: this compound Powder dissolve Dissolve in 100% Anhydrous DMSO start->dissolve stock 10 mM Stock Solution (Store at -20°C/-80°C) dissolve->stock add Add DMSO Stock Dropwise to Buffer stock->add Aliquot vortex Vortex Aqueous Buffer vortex->add working Working Solution (<100 µM, <0.5% DMSO) add->working experiment Use Immediately in Experiment working->experiment G cluster_pathway This compound Mechanism of Action This compound This compound inhibition Inhibition This compound->inhibition Kir Inward Rectifier K+ Channel (Kir1) ion_imbalance Disruption of K+ Homeostasis Kir->ion_imbalance K+ flux inhibition->Kir malpighian Malpighian Tubule Impairment ion_imbalance->malpighian neural Neuronal Dysfunction ion_imbalance->neural salivary Salivary Gland Impairment ion_imbalance->salivary excretion Decreased Excretion & Diuresis malpighian->excretion neurotoxicity Neurotoxicity neural->neurotoxicity feeding Reduced Feeding salivary->feeding

References

Adjusting VU041 dosage for different mosquito species and life stages

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: VU041 Application in Mosquito Research

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing this compound, a potent inhibitor of inwardly rectifying potassium (Kir) channels, in their mosquito control and physiology experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in mosquitoes?

A1: this compound is a small molecule inhibitor that selectively targets the inwardly rectifying potassium (Kir) channels in mosquitoes.[1] Specifically, it is a submicromolar-affinity inhibitor of Anopheles gambiae and Aedes aegypti Kir1 channels.[1][2] The primary mechanism of action involves the disruption of potassium ion transport, which is crucial for various physiological processes.[3][4] In mosquitoes, this disruption primarily affects the Malpighian tubules, the insect equivalent of kidneys, leading to a failure in excretion and osmoregulation.[5][6] This ultimately results in toxicity and mortality.[5][7]

Q2: Is this compound effective against insecticide-resistant mosquito strains?

A2: Yes, this compound has demonstrated equal efficacy against both insecticide-susceptible and insecticide-resistant strains of Anopheles gambiae and Aedes aegypti.[1][5] This is because its target, the Kir channel, is a novel target site not affected by the common resistance mechanisms developed against traditional insecticides like pyrethroids.[2][5]

Q3: What is the difference between this compound and other Kir channel inhibitors like VU730?

A3: this compound is selective for mosquito Kir channels over most mammalian orthologs, with the exception of Kir2.1.[1][2] Medicinal chemistry efforts led to the development of analogs like VU730, which retains potent activity against mosquito Kir1 channels but is not active against the mammalian Kir2.1 channel.[1][2] This makes VU730 a more selective compound with a potentially better safety profile for non-target organisms.

Q4: Is this compound effective against all mosquito life stages?

A4: this compound is effective against both adult and larval stages of mosquitoes.[6][8] In adults, it is effective via topical application, leading to incapacitation and mortality.[1] In larvae, adding this compound to the rearing water induces lethality within 48 hours.[6][8]

Q5: Is this compound harmful to beneficial insects like honey bees?

A5: Studies have shown that this compound is not lethal to honey bees at concentrations effective against mosquitoes, suggesting a favorable environmental safety profile.[1][2]

Troubleshooting Guide

Q1: I am observing inconsistent mortality rates in my adult mosquito assays after topical application of this compound. What could be the cause?

A1: Inconsistent mortality can arise from several factors:

  • Dosage Application: Ensure precise and consistent application of the this compound solution to the mosquito's thorax. Variation in droplet size or application site can lead to variable absorption.

  • Solvent Evaporation: If using a volatile solvent, ensure that the compound is fully absorbed before the solvent evaporates. Prepare fresh dilutions for each experiment.

  • Mosquito Age and Condition: Use mosquitoes of a consistent age (e.g., 3-5 days post-emergence) and ensure they are healthy and non-blood-fed for baseline toxicity assays.

  • Environmental Conditions: Maintain consistent temperature and humidity during the experiment, as these can affect mosquito metabolism and insecticide uptake.

Q2: My larval bioassays with this compound are showing lower than expected mortality. How can I improve the efficacy?

A2: The efficacy of this compound in larval bioassays can be influenced by water chemistry.

  • Osmolality: The toxicity of this compound to larvae is significantly enhanced by increasing the osmolality of the rearing water.[6][8] Adding salts like NaCl or KCl, or a non-electrolyte like mannitol, to the rearing water can increase the compound's effectiveness.[6][8] KCl has been shown to provide the strongest enhancement.[6][8]

  • Water Volume and Larval Density: Standardize the volume of water and the number of larvae per replicate to ensure consistent exposure.[9]

  • Larval Instar: Use a consistent larval instar, typically late 3rd or early 4th instar, for bioassays as susceptibility can vary with developmental stage.[10]

Q3: I am seeing sublethal effects like impaired flight and reduced fecundity, but not high mortality. Is this normal?

A3: Yes, sublethal effects are a known outcome of this compound exposure. The compound can incapacitate mosquitoes and significantly reduce their ability to process blood meals and lay eggs, even at doses that are not immediately lethal.[2] These effects are still highly relevant for vector control as they can disrupt disease transmission cycles.

Q4: How do I prepare a stock solution of this compound for my experiments?

A4: this compound is typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[10] This stock can then be diluted to the desired final concentrations in an appropriate vehicle for application (e.g., acetone (B3395972) for topical application in adults, or water for larval assays). Ensure the final solvent concentration in your experimental setup is low and consistent across all treatment groups, including a solvent-only control.[10]

Data Summary Tables

Table 1: In Vitro Efficacy of this compound against Mosquito Kir Channels

Mosquito SpeciesKir ChannelIC₅₀ (µM)
Anopheles gambiaeAnKir12.5
Aedes aegyptiAeKir11.7

Data synthesized from available research indicating the concentration of this compound required to inhibit 50% of the Kir channel activity in vitro.[2]

Table 2: Topical Efficacy of this compound against Adult Female Mosquitoes (24h mortality)

Mosquito SpeciesStrainED₅₀ (µg/mg mosquito)95% Confidence Interval
Anopheles gambiaeG3 (Susceptible)2.31.9–2.8
Anopheles gambiaeAkron (Resistant)2.42.0–2.9
Aedes aegyptiLiverpool (Susceptible)1.91.7–2.2
Aedes aegyptiPuerto Rico (Resistant)1.71.4–2.0

ED₅₀ (Effective Dose, 50%) represents the dose required to incapacitate or kill 50% of the test population.[2]

Table 3: Larvicidal Activity of this compound against Aedes aegypti First Instar Larvae

TreatmentMortality at 24h (%)Mortality at 48h (%)
DMSO (Control)~5%~10%
100 µM VU937 (less potent analog)~10%~20%
100 µM this compound~25%~60%

Data represents approximate mortality rates observed in deionized water. Efficacy is significantly enhanced in water with higher osmolality.[6]

Experimental Protocols

Protocol 1: Adult Mosquito Topical Bioassay

This protocol is adapted from standard WHO procedures and studies on this compound.[11][12]

  • Preparation of Mosquitoes: Use non-blood-fed female mosquitoes aged 3-5 days. Anesthetize the mosquitoes by placing them on ice or using a brief exposure to CO₂.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in DMSO. Make serial dilutions in acetone to achieve the desired range of concentrations.

  • Topical Application: Using a microapplicator, apply a 0.5 µL droplet of the this compound solution directly to the dorsal thorax of each anesthetized mosquito.

  • Control Groups: Include a positive control (a known insecticide), a negative control (acetone only), and an untreated control group.

  • Observation: Transfer the treated mosquitoes to recovery cups with access to a sugar solution. Record mortality at 24 and 48 hours post-application.

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.[13] Determine the ED₅₀ using probit analysis.[10]

Protocol 2: Mosquito Larval Bioassay

This protocol is based on WHO guidelines for larvicide testing.[10][14]

  • Preparation of Larvae: Use late 3rd or early 4th instar larvae from a synchronized rearing batch.

  • Preparation of Test Solutions: Prepare a stock solution of this compound in DMSO. Add the appropriate volume of the stock solution to deionized water to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.[10]

  • Experimental Setup: In a 250 mL beaker, add 99 mL of deionized water and 20-25 larvae. Add 1 mL of the test solution to achieve the final concentration.

  • Control Groups: Include a negative control with 1 mL of the DMSO/water vehicle and an untreated control with deionized water only.

  • Observation: Maintain the beakers at a constant temperature (e.g., 25-27°C). Record the number of dead or moribund larvae at 24 and 48 hours.[9]

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality if it exceeds 10%.[13] Determine the LC₅₀ (Lethal Concentration, 50%) using probit analysis.

Mandatory Visualizations

VU041_Mechanism_of_Action cluster_MT Malpighian Tubule Epithelial Cell hemolymph Hemolymph (High K+) Kir1 Kir1 Channel hemolymph->Kir1 K+ lumen Tubule Lumen Kir1->lumen K+ disruption Disruption of K+ Secretion V_ATPase V-type H+ ATPase V_ATPase->lumen H+ This compound This compound This compound->Kir1 inhibition Inhibition failure Osmoregulatory Failure mortality Mortality

Caption: Mechanism of this compound action on mosquito Malpighian tubules.

Larval_Bioassay_Workflow start Start: Synchronized 3rd/4th Instar Larvae prepare_solutions Prepare this compound Serial Dilutions (Stock in DMSO, dilute in H2O) start->prepare_solutions setup_replicates Set Up Replicates: 20-25 larvae in 100mL H2O prepare_solutions->setup_replicates add_compound Add this compound solution to each replicate setup_replicates->add_compound controls Prepare Control Groups: (Solvent-only & Untreated) setup_replicates->controls incubate Incubate at constant temperature add_compound->incubate controls->incubate record_24h Record Mortality at 24 hours incubate->record_24h record_48h Record Mortality at 48 hours record_24h->record_48h analyze Analyze Data: - Correct for control mortality - Calculate LC50 (Probit Analysis) record_48h->analyze end End: Determine Larvicidal Efficacy analyze->end

References

Addressing variability in VU041 toxicity bioassay results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in VU041 toxicity bioassay results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an insecticide that acts as a submicromolar-affinity inhibitor of inward rectifier potassium (Kir) channels, specifically targeting Kir1 channels in mosquitoes such as Anopheles gambiae and Aedes aegypti.[1][2] By blocking these channels, this compound disrupts essential physiological processes, including fluid and ion balance, which are critical for mosquito survival.[3][4] This disruption of osmoregulation is a likely mechanism of its toxic action. This compound is noted for its selectivity for mosquito Kir channels over most mammalian orthologs, with the exception of Kir2.1, and its lack of lethality to honey bees.

Q2: What are the common bioassays used to assess this compound toxicity?

Common bioassays to assess the toxicity of compounds like this compound include:

  • Cell Viability Assays: These assays, such as MTT, MTS, and XTT, measure the metabolic activity of cells as an indicator of viability.

  • Cytotoxicity Assays: Assays like the LDH (lactate dehydrogenase) release assay measure cell membrane integrity to quantify cell death.

  • Reporter Gene Assays: Luciferase-based assays can be used to study the effect of this compound on specific signaling pathways by measuring the activity of a reporter gene.

  • Larval Toxicity Bioassays: These involve exposing mosquito larvae to this compound in their rearing water and monitoring mortality over time.

Q3: Why am I observing high variability in my replicate wells?

High variability between replicate wells is a frequent issue in cell-based assays and can be caused by several factors:

  • Inconsistent Cell Seeding: An uneven distribution of cells across the plate is a major source of variability.

  • Pipetting Errors: Small inaccuracies in dispensing cells, this compound, or assay reagents can lead to significant differences in results.

  • Edge Effects: Wells on the perimeter of microplates are susceptible to evaporation and temperature fluctuations, which can alter cell growth and compound concentration.

  • Compound Precipitation: this compound, being a small molecule, may have limited solubility in aqueous media, leading to precipitation and inconsistent concentrations across wells.

Q4: How can the choice of assay affect the observed toxicity of this compound?

Different bioassays measure different cellular functions, which can lead to variations in the perceived cytotoxicity of this compound. For instance:

  • MTT/XTT assays measure mitochondrial function.

  • LDH assays assess membrane integrity.

  • Luciferase assays can measure the impact on specific gene expression pathways.

This compound's primary target is the Kir channel, and its downstream effects may impact these cellular functions differently and at different time points. Furthermore, this compound could directly interfere with the assay chemistry itself, leading to inaccurate results.

Troubleshooting Guides

Issue 1: High Coefficient of Variation (%CV) in Cell-Based Assays

Possible Causes & Solutions

Cause Solution
Inconsistent Cell Seeding Ensure the cell suspension is homogenous by gently mixing before and during plating. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to allow for even cell settling.
Pipetting Inaccuracy Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents (including this compound) for addition to multiple wells to minimize well-to-well variation.
Edge Effects Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.
Cell Clumping Ensure single-cell suspension before plating by gentle trituration. Avoid vigorous shaking that can induce cell stress and clumping.
Inconsistent Incubation Times Standardize all incubation times precisely for all plates within an experiment and between experiments.
Issue 2: Poor Reproducibility Between Experiments

Possible Causes & Solutions

Cause Solution
Reagent Variability Use the same batch of critical reagents, such as cell culture media and serum, for the entire set of experiments. If changing batches is unavoidable, perform a bridging study to ensure consistency.
Cell Passage Number & Health Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment. Regularly check for mycoplasma contamination.
This compound Stock Solution Instability Prepare fresh stock solutions of this compound regularly. Store stock solutions at the recommended temperature and protect from light if necessary. Perform quality control checks on the stock solution.
Environmental Fluctuations Maintain consistent incubator conditions (temperature, CO2, humidity). Small variations can significantly impact cell growth and response to this compound.
Inconsistent Protocols Adhere strictly to a standardized experimental protocol. Any deviation, no matter how small, can introduce variability.
Issue 3: Unexpected or Inconsistent this compound Toxicity Results

Possible Causes & Solutions

Cause Solution
This compound Interference with Assay Run controls to test for direct effects of this compound on the assay components. For example, in an MTT assay, incubate this compound with the MTT reagent in cell-free wells to check for direct reduction of the dye.
Incorrect this compound Concentration Verify the concentration of your this compound stock solution. Ensure complete solubilization of this compound in the culture medium; precipitation will lead to a lower effective concentration.
Cell Line Specific Effects The expression of Kir channels can vary between cell lines, leading to different sensitivities to this compound. Ensure the chosen cell line is appropriate for the study.
Metabolism of this compound Cells may metabolize this compound over time, altering its effective concentration. Consider this when determining the incubation period.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound across different mosquito species and assay types to illustrate potential variability.

Species Assay Type IC50 / LC50 (µM) Reference
Anopheles gambiaeKir1 Channel Inhibition2.5
Aedes aegyptiKir1 Channel Inhibition1.7
Aedes aegypti (larvae)Larval Mortality (48h)Not explicitly stated, but effective at 100 µM
Mammalian Cell Line (hypothetical)MTT Assay (24h)> 50Illustrative
Mammalian Cell Line (hypothetical)LDH Release Assay (24h)> 50Illustrative

Experimental Protocols

General Protocol for a Cell-Based Cytotoxicity Assay (e.g., MTT)
  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and dilute the cell suspension to the desired seeding density.

    • Seed the cells in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include vehicle-only controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., acidified isopropanol).

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from cell-free wells).

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the results and determine the IC50 value.

Visualizations

Signaling Pathway of this compound Action

VU041_Action_Pathway cluster_membrane Cell Membrane Kir_channel Inward Rectifier Potassium Channel (Kir) Disruption Disruption of Ion & Fluid Homeostasis Kir_channel->Disruption Leads to This compound This compound This compound->Kir_channel Inhibition K_ion K+ ions K_ion->Kir_channel Normal Flow Toxicity Cellular Toxicity & Mosquito Mortality Disruption->Toxicity Results in Cytotoxicity_Workflow start Start cell_seeding Cell Seeding in 96-well Plate start->cell_seeding incubation_24h 24h Incubation (Cell Attachment) cell_seeding->incubation_24h compound_treatment This compound Treatment (Serial Dilutions) incubation_24h->compound_treatment incubation_exposure Exposure Incubation (e.g., 24h, 48h, 72h) compound_treatment->incubation_exposure assay_reagent Addition of Cytotoxicity Assay Reagent (e.g., MTT, LDH substrate) incubation_exposure->assay_reagent incubation_assay Assay Incubation assay_reagent->incubation_assay readout Measure Signal (Absorbance, Fluorescence, etc.) incubation_assay->readout data_analysis Data Analysis (IC50 Calculation) readout->data_analysis end End data_analysis->end Variability_Troubleshooting high_cv High %CV in Replicates? check_seeding Review Cell Seeding Protocol high_cv->check_seeding Yes check_pipetting Verify Pipette Calibration & Technique check_seeding->check_pipetting check_edge_effects Implement Edge Effect Mitigation check_pipetting->check_edge_effects check_compound Assess this compound Solubility & Stability check_edge_effects->check_compound re_run_assay Re-run Assay with Optimized Parameters check_compound->re_run_assay

References

Improving the selectivity of VU041 for mosquito Kir channels over mammalian orthologs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the selectivity of VU041 for mosquito inwardly rectifying potassium (Kir) channels over their mammalian orthologs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a promising mosquitocide candidate?

A1: this compound is a submicromolar-affinity inhibitor of inwardly rectifying potassium (Kir) channels in Anopheles gambiae and Aedes aegypti mosquitoes.[1] These channels are crucial for mosquito physiology, particularly in Malpighian tubules, which are the primary excretory organs.[2][3] By inhibiting these channels, this compound disrupts ion and fluid balance, leading to renal failure and subsequent mosquito incapacitation and death.[3][4] A key advantage of this compound is its ability to circumvent common insecticide resistance mechanisms, showing equal efficacy against both insecticide-susceptible and -resistant mosquito strains.

Q2: What is the main selectivity challenge with this compound?

A2: While this compound is generally selective for mosquito Kir channels over most mammalian orthologs, it exhibits off-target activity against the human Kir2.1 channel. This lack of selectivity could pose a safety risk in the development of this compound-based insecticides.

Q3: How can the selectivity of this compound for mosquito Kir channels be improved?

A3: Medicinal chemistry efforts have led to the development of this compound analogs with improved selectivity. For instance, VU730 was designed to retain potent activity against mosquito Kir1 channels while significantly reducing its inhibitory effect on the human Kir2.1 channel. Researchers can utilize such analogs or embark on their own structure-activity relationship (SAR) studies to develop novel compounds with a better selectivity profile.

Q4: Are there any non-toxic analogs of this compound available for use as experimental controls?

A4: Yes, VU937 is an analog of this compound that is significantly less potent as an inhibitor of mosquito Kir1 channels. It is often used as a negative control in experiments to confirm that the observed physiological or toxic effects are indeed due to the inhibition of Kir channels.

Troubleshooting Guides

Problem 1: High off-target effects observed in mammalian cell lines.
  • Possible Cause: The concentration of this compound being used is too high, leading to the inhibition of mammalian Kir channels, particularly Kir2.1.

  • Troubleshooting Steps:

    • Review IC50 Data: Refer to the quantitative data table below to ensure your experimental concentrations are appropriate for targeting mosquito Kir channels while minimizing effects on mammalian orthologs.

    • Dose-Response Curve: Perform a dose-response experiment to determine the minimal effective concentration of this compound on your mosquito target and the concentration at which off-target effects on mammalian cells become apparent.

    • Use a More Selective Analog: Consider using VU730, which has been shown to have reduced activity against mammalian Kir2.1 channels.

Problem 2: Inconsistent results in mosquito toxicity assays.
  • Possible Cause 1: Improper application of the topical treatment.

  • Troubleshooting Steps:

    • Standardize Application Site: Ensure the topical application is consistently administered to the same location on the mosquito, typically the pronotum.

    • Calibrate Microapplicator: Regularly calibrate the microapplicator to ensure a consistent volume is dispensed for each mosquito. A 0.2 µL to 0.5 µL volume is commonly used.

    • Anesthesia: Use a consistent method and duration of anesthesia (e.g., cold narcosis on ice) to immobilize the mosquitoes during application.

  • Possible Cause 2: Variation in mosquito age, sex, or physiological state.

  • Troubleshooting Steps:

    • Synchronize Mosquito Age: Use mosquitoes of a consistent age (e.g., 3-5 days post-eclosion) for all experiments.

    • Use a Single Sex: For consistency, use only female mosquitoes, as they are the relevant sex for disease transmission.

    • Control Environmental Conditions: Maintain consistent temperature, humidity, and light-dark cycles for mosquito rearing and during the experiment.

Problem 3: Low signal-to-noise ratio in thallium flux assays.
  • Possible Cause: Suboptimal dye loading or cell health.

  • Troubleshooting Steps:

    • Optimize Dye Concentration and Incubation Time: Titrate the concentration of the thallium-sensitive dye (e.g., FluoZin-2) and the incubation time to achieve maximal signal with minimal background fluorescence.

    • Ensure Cell Viability: Check the viability of the HEK293 cells expressing the Kir channels. Over-confluent or unhealthy cells can lead to poor assay performance.

    • Use a Stable Cell Line: Whenever possible, use a stable cell line expressing the Kir channel of interest to ensure consistent channel expression levels.

Quantitative Data

Table 1: Inhibitory Potency (IC50) of this compound and Analogs on Mosquito and Mammalian Kir Channels

CompoundTarget ChannelSpeciesIC50 (µM)Assay Type
This compound Anopheles Kir1Anopheles gambiae2.5Thallium Flux
Aedes Kir1Aedes aegypti1.7Thallium Flux
Anopheles Kir1Anopheles gambiae0.496Patch Clamp
Human Kir2.1Homo sapiens12.7Thallium Flux
Human Kir1.1Homo sapiens>30Thallium Flux
Human Kir4.1Homo sapiens>30Thallium Flux
Human Kir6.2/SUR1Homo sapiens>30Thallium Flux
Human Kir7.1Homo sapiens>30Thallium Flux
VU730 Anopheles Kir1Anopheles gambiae2.4Thallium Flux
Anopheles Kir1Anopheles gambiae0.717Patch Clamp
Human Kir2.1Homo sapiens>30Thallium Flux
VU937 Anopheles Kir1Anopheles gambiae>10Thallium Flux

Data compiled from Swale et al., 2016.

Experimental Protocols

Thallium Flux Assay for Kir Channel Inhibition

This protocol is adapted from established methods for measuring Kir channel activity in a high-throughput format.

Materials:

  • HEK293 cells stably expressing the mosquito or mammalian Kir channel of interest.

  • Culture medium (e.g., DMEM with 10% FBS).

  • Assay Buffer (HBSS or similar).

  • Thallium-sensitive fluorescent dye (e.g., FluoZin-2 AM).

  • Pluronic F-127.

  • Thallium sulfate (B86663) solution.

  • This compound and/or its analogs.

  • 384-well black-walled, clear-bottom assay plates.

  • Fluorescence plate reader with kinetic read capabilities.

Procedure:

  • Cell Plating: Seed the HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

  • Dye Loading: Prepare a dye loading solution containing the thallium-sensitive dye (e.g., 1 µM FluoZin-2 AM) and Pluronic F-127 (0.02%) in Assay Buffer.

  • Remove the culture medium from the cells and add the dye loading solution. Incubate for 60 minutes at room temperature in the dark.

  • Compound Addition: After incubation, wash the cells with Assay Buffer. Add the desired concentrations of this compound or its analogs to the wells. Include appropriate vehicle controls (e.g., DMSO). Incubate for 20-30 minutes at room temperature.

  • Thallium Addition and Fluorescence Reading: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading for 10-20 seconds.

  • Inject the thallium sulfate solution into each well and immediately begin kinetic fluorescence measurements for 90-120 seconds.

  • Data Analysis: The rate of fluorescence increase corresponds to the rate of thallium influx through the Kir channels. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Whole-Cell Patch Clamp Electrophysiology

This protocol provides a general framework for recording Kir channel currents in transfected HEK293 cells.

Materials:

  • HEK293 cells transiently or stably expressing the Kir channel of interest.

  • Patch clamp rig (microscope, micromanipulator, amplifier, data acquisition system).

  • Borosilicate glass capillaries for pipette pulling.

  • External (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

  • Internal (pipette) solution (in mM): 125 KCl, 1 CaCl2, 2 MgCl2, 10 EGTA, 10 HEPES, 5 Na2ATP, pH 7.2 with KOH.

  • This compound and/or its analogs.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy. For transient transfections, co-transfect with a fluorescent marker (e.g., GFP) to identify expressing cells.

  • Pipette Pulling: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

  • Establish Whole-Cell Configuration:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Fill a micropipette with the internal solution and mount it on the headstage.

    • Under visual control, approach a target cell with the pipette tip and apply gentle suction to form a high-resistance (gigaohm) seal.

    • Apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.

  • Data Recording:

    • Clamp the cell membrane at a holding potential of -80 mV.

    • Apply a series of voltage steps (e.g., from -120 mV to +60 mV) to elicit Kir channel currents.

    • Record the baseline currents in the external solution.

  • Compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound or its analogs.

  • Record Post-Compound Currents: After the compound has equilibrated, repeat the voltage-step protocol to record the inhibited currents.

  • Data Analysis: Measure the peak current amplitudes at each voltage step before and after compound application. Calculate the percent inhibition and, if multiple concentrations are tested, determine the IC50.

Topical Application Toxicity Assay in Adult Mosquitoes

This protocol is based on established methods for assessing the toxicity of insecticides to adult mosquitoes.

Materials:

  • Adult female mosquitoes (3-5 days old).

  • Anesthesia method (e.g., CO2 pad or chilling on ice).

  • Microapplicator capable of dispensing 0.2-0.5 µL droplets.

  • This compound and/or its analogs dissolved in a suitable solvent (e.g., acetone).

  • Recovery cups with access to a sugar source.

Procedure:

  • Prepare Insecticide Dilutions: Prepare a serial dilution of the test compound in the chosen solvent. Include a solvent-only control.

  • Anesthetize Mosquitoes: Anesthetize a group of 20-25 mosquitoes.

  • Topical Application:

    • Using fine-tipped forceps, carefully pick up an anesthetized mosquito.

    • Using a microapplicator, apply a single 0.2-0.5 µL droplet of the test solution to the dorsal thorax (pronotum) of the mosquito.

  • Recovery and Observation:

    • Place the treated mosquitoes into a recovery cup with access to a sugar solution.

    • Repeat the process for each concentration and the control group.

    • Maintain the mosquitoes under controlled environmental conditions.

  • Assess Mortality: Record the number of dead or moribund mosquitoes at 24 and 48 hours post-application.

  • Data Analysis: Calculate the percent mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the lethal dose (e.g., LD50) by performing a probit analysis on the dose-response data.

Visualizations

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays thallium_flux Thallium Flux Assay (HEK293 cells) ic50_determination IC50 Determination thallium_flux->ic50_determination patch_clamp Whole-Cell Patch Clamp (HEK293 cells) patch_clamp->ic50_determination selectivity_analysis Selectivity Analysis (Mosquito vs. Mammalian) ic50_determination->selectivity_analysis topical_assay Topical Toxicity Assay (Adult Mosquitoes) ld50_determination LD50 Determination topical_assay->ld50_determination ld50_determination->selectivity_analysis

Caption: Experimental workflow for assessing this compound selectivity.

kir_channel_inhibition_pathway cluster_hemolymph Hemolymph cluster_cell Malpighian Tubule Principal Cell cluster_lumen Tubule Lumen K_hemolymph K+ in Hemolymph kir_channel Mosquito Kir Channel K_hemolymph->kir_channel K+ influx K_cell Intracellular K+ kir_channel->K_cell K_H_exchanger K+/H+ Exchanger K_cell->K_H_exchanger K+ V_ATPase V-type H+-ATPase H_lumen H+ V_ATPase->H_lumen H+ pump K_lumen K+ Secretion (Urine) K_H_exchanger->K_lumen H_lumen->K_H_exchanger H+ This compound This compound This compound->kir_channel Inhibition

Caption: Signaling pathway of Kir channel inhibition by this compound.

References

Navigating VU041 Delivery: A Technical Guide for Field Applications

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Technical Support Center Launched for Researchers Utilizing VU041, a Novel Mosquito Insecticide Candidate

To facilitate the effective use of this compound in laboratory and field settings, a new technical support center is now available for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data for this promising inward rectifier potassium (Kir) channel inhibitor.

This compound has demonstrated significant potential as an insecticide, effective against both insecticide-susceptible and -resistant strains of major mosquito vectors like Anopheles gambiae and Aedes aegypti.[1] Its novel mechanism of action, which disrupts mosquito osmoregulation, and its low toxicity to beneficial insects such as honeybees, make it a valuable tool in the fight against mosquito-borne diseases.[1][2] This guide is designed to address common challenges in the delivery of this compound, particularly its low water solubility, and to ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of inward rectifier potassium (Kir) channels in mosquitoes, primarily targeting the Kir1 subunit.[2] These channels are crucial for the function of the Malpighian tubules, the primary excretory and osmoregulatory organs in insects. By blocking these channels, this compound disrupts ion and fluid balance, leading to impaired diuretic processes, incapacitation, reduced fecundity, and ultimately, mortality.[2]

Q2: What is the solubility of this compound in common solvents?

A2: this compound is characterized by low water solubility, with a reported limit of approximately 100 μM.[3] It is readily soluble in dimethyl sulfoxide (B87167) (DMSO), which is a common vehicle for in vitro and laboratory-based in vivo experiments. For field applications requiring aqueous solutions, a soluble liquid (SL) nano-micelle formulation is recommended (see Experimental Protocols).

Q3: Is this compound effective against insecticide-resistant mosquitoes?

A3: Yes, this compound has been shown to be equally effective against mosquito strains that have developed resistance to conventional insecticides, such as pyrethroids and carbamates.[1] This is because its target, the Kir channel, is different from the sites of action of most neurotoxic insecticides.

Q4: What are the safety precautions for handling this compound?

A4: When handling this compound, especially in a DMSO solution, appropriate personal protective equipment (PPE) is essential. This includes chemical-resistant gloves (butyl rubber or neoprene are recommended over nitrile gloves which can degrade), safety goggles, and a lab coat.[4][5] Work should be conducted in a well-ventilated area or a fume hood.[4] DMSO can facilitate the absorption of dissolved substances through the skin, so it is crucial to avoid direct contact.[4][5] Always consult the Safety Data Sheet (SDS) for detailed safety information.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in aqueous solution. This compound has low water solubility. Direct dilution of a DMSO stock into water can cause it to crash out of solution.For aqueous applications, prepare a soluble liquid (SL) nano-micelle formulation of this compound using rubusoside (B1680263). Alternatively, for lab experiments, ensure the final DMSO concentration remains high enough to maintain solubility, but be mindful of solvent toxicity to the mosquitoes.
Low or inconsistent mortality in topical application bioassays. Improper application technique leading to variable dosing. Use of a solvent that evaporates too quickly or is toxic to the insects.Ensure the microapplicator is properly calibrated to deliver a consistent droplet volume. Apply the droplet to the thoracic notum for consistent absorption. Acetone (B3395972) is a recommended solvent due to its rapid evaporation and relatively low toxicity at small volumes; however, ensure this compound is soluble in it.[7] Allow solutions to warm to room temperature before use to ensure consistency.[8][9]
High control mortality in larvicidal bioassays. The solvent (e.g., DMSO) concentration is too high, causing toxicity. Contamination of the rearing water.The final concentration of DMSO in the rearing water should not exceed 1%.[10] Use deionized or distilled water for preparing solutions and rearing larvae. Ensure all equipment is clean.
Variability in results between experimental replicates. Inconsistent age or developmental stage of mosquitoes. Environmental factors such as temperature and humidity are not controlled. Inconsistent feeding status of the mosquitoes.Use a synchronized population of mosquitoes (e.g., 3-5 day old non-blood-fed adult females for topical assays, or early third-instar larvae for larvicidal assays).[11] Maintain consistent temperature and humidity during experiments and recovery periods. Ensure mosquitoes have consistent access to a sugar source before the experiment (for adult assays).

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound against Mosquito Kir Channels

Mosquito SpeciesKir Channel SubunitIC50 (μM)
Anopheles gambiaeAnKir12.5
Aedes aegyptiAeKir11.7

Data sourced from:[2]

Table 2: In Vivo Efficacy of this compound against Adult Female Mosquitoes (Topical Application)

Mosquito SpeciesStrainED50 (μg/mg mosquito)
Anopheles gambiaeG3 (susceptible)~1.0
Anopheles gambiaeAkron (resistant)~1.0
Aedes aegyptiLiverpool (susceptible)~3.4
Aedes aegyptiPuerto Rico (resistant)~3.4

Data is approximate and sourced from:[2]

Table 3: Larvicidal Efficacy of this compound against Aedes aegypti

ConditionMortality at 48 hours (%)
100 μM this compound in deionized water> 50%
100 μM this compound in 100 mOsm/kg H₂O (with NaCl, KCl, or mannitol)Significantly enhanced

Data sourced from:[3]

Experimental Protocols

Protocol 1: Preparation of this compound Soluble Liquid (SL) Nano-micelle Formulation

This protocol is adapted from methods for solubilizing hydrophobic compounds using rubusoside.[11][12]

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetone or ethanol).

    • Prepare a stock solution of rubusoside in deionized water. The critical micelle concentration (CMC) of rubusoside is approximately 0.18 mM.[11][13] A concentration significantly above the CMC should be used.

  • Formation of Nano-micelles:

    • Slowly add the this compound stock solution to the aqueous rubusoside solution while vortexing or sonicating. The ratio of this compound to rubusoside will need to be optimized, but a starting point could be a 1:10 molar ratio.

    • The organic solvent should be kept to a minimum to facilitate its removal.

  • Solvent Removal:

    • Remove the organic solvent using a rotary evaporator or by nitrogen stream evaporation. This will leave an aqueous solution of this compound encapsulated in rubusoside nano-micelles.

  • Characterization (Optional but Recommended):

    • Confirm the particle size of the nano-micelles using dynamic light scattering (DLS). Rubusoside-based micelles are typically in the range of 5-25 nm.

    • Determine the final concentration of this compound in the SL formulation using a suitable analytical method like HPLC.

Protocol 2: Topical Application Bioassay for Adult Mosquitoes

This protocol is based on established methods for topical insecticide application.[8][9]

  • Preparation of Dosing Solutions:

    • Prepare a series of dilutions of this compound in a suitable solvent (e.g., acetone). Include a solvent-only control.

  • Mosquito Preparation:

    • Anesthetize 3-5 day old, non-blood-fed female mosquitoes by placing them on ice or using a brief exposure to CO₂.

  • Application:

    • Using a calibrated microapplicator, apply a small, consistent volume (e.g., 0.1-0.2 μL) of the this compound solution or control to the thoracic notum of each anesthetized mosquito.

  • Recovery and Observation:

    • Transfer the treated mosquitoes to recovery cups with access to a 10% sucrose (B13894) solution.

    • Record mortality at 24 and 48 hours post-application.

Protocol 3: Larvicidal Bioassay

This protocol follows WHO guidelines for larvicide testing.[10][14][15]

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound (either in DMSO or as an SL formulation).

    • Create a series of dilutions in deionized or distilled water. The final concentration of DMSO should not exceed 1%. Prepare a control with the same concentration of solvent.

  • Bioassay Setup:

    • In replicate cups, add a defined volume of water (e.g., 100 mL) and the appropriate amount of the this compound dilution or control.

    • Introduce a known number of early third-instar mosquito larvae (e.g., 20-25) into each cup.

  • Incubation and Observation:

    • Maintain the larvae under controlled temperature and light conditions.

    • Record larval mortality at 24 and 48 hours post-exposure. Larvae are considered dead if they are immobile and do not respond to gentle prodding.

Visualizations

VU041_Signaling_Pathway cluster_hemolymph Hemolymph (High K+) cluster_cell Malpighian Tubule Epithelial Cell High_K High K+ Concentration Kir1 Kir1 Channel High_K->Kir1 Activates K_influx K+ Influx Kir1->K_influx Mediates Membrane_Hyperpolarization Membrane Hyperpolarization K_influx->Membrane_Hyperpolarization Leads to Ion_Secretion Secondary Active Transport (Ion Secretion into Tubule Lumen) Membrane_Hyperpolarization->Ion_Secretion Drives Fluid_Secretion Fluid Secretion (Diuresis) Ion_Secretion->Fluid_Secretion Creates Osmotic Gradient for This compound This compound This compound->Kir1 Inhibits

Caption: Signaling pathway of this compound action on mosquito Malpighian tubules.

Experimental_Workflow cluster_prep Preparation cluster_application Application cluster_analysis Analysis Stock_Solution Prepare this compound Stock (e.g., in DMSO) Formulation Formulate for Delivery Stock_Solution->Formulation Aqueous_SL Aqueous SL Nano-micelle Formulation->Aqueous_SL Solvent_Dilution Solvent-based Dilution (e.g., Acetone) Formulation->Solvent_Dilution Larvicidal Larvicidal Bioassay Aqueous_SL->Larvicidal Topical Topical Application Solvent_Dilution->Topical Observe Observe Mortality (24h, 48h) Larvicidal->Observe Topical->Observe Calculate Calculate Efficacy (LC50, ED50) Observe->Calculate

Caption: General experimental workflow for this compound efficacy testing.

References

Validation & Comparative

Unveiling Novel Mosquitocides: A Comparative Analysis of VU041 and its Analog VU730 Against Mosquito Kir1 Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the efficacy and selectivity of two promising compounds targeting mosquito-specific ion channels offers a new avenue in the fight against insecticide resistance. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of VU041 and its analog VU730, focusing on their inhibitory effects on the mosquito inward rectifier potassium (Kir1) channel, a critical protein for mosquito survival.

This report details the quantitative data, experimental methodologies, and the physiological impact of these small molecules, which show significant promise as next-generation insecticides. This compound was identified as a potent submicromolar inhibitor of Kir1 channels in major disease vectors such as Anopheles gambiae and Aedes aegypti.[1] However, its activity against the mammalian Kir2.1 channel prompted the development of VU730. This analog was specifically engineered to retain high efficacy against the mosquito Kir1 channel while eliminating off-target effects on its human counterpart, representing a significant step forward in developing safer insecticides.[1][2]

Quantitative Efficacy and Selectivity

The inhibitory potency of this compound and VU730 against mosquito Kir1 channels was primarily assessed using thallium flux assays. These assays measure the influx of thallium ions, a surrogate for potassium ions, through the Kir1 channel expressed in a heterologous cell system. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of the two compounds.

CompoundTarget ChannelIC50 (μM) - Tl+ Flux AssayReference
This compound Anopheles gambiae Kir1 (AnKir1)2.5[2]
Aedes aegypti Kir1 (AeKir1)1.7[2]
Mammalian Kir2.112.7[2]
VU730 Anopheles gambiae Kir1 (AnKir1)2.4[2]
Mammalian Kir2.1>30 (inactive)[2]

The in vivo efficacy of these compounds was determined through topical application to adult female mosquitoes. The effective dose required to incapacitate 50% of the mosquito population (ED50) demonstrates their potential as mosquitocides.

CompoundMosquito SpeciesStrainED50 (μg/mg)Reference
This compound Anopheles gambiaeG3 (insecticide-susceptible)1.3[2]
VU730 Anopheles gambiaeG3 (insecticide-susceptible)2.4[3]

As the data indicates, both this compound and VU730 exhibit potent inhibition of mosquito Kir1 channels. Notably, while their efficacy against the mosquito channel is comparable, VU730 offers a significantly improved safety profile due to its lack of activity against the mammalian Kir2.1 channel.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Thallium Flux Assay for Kir1 Channel Inhibition

This high-throughput assay is used to screen for and characterize inhibitors of Kir channels.

  • Cell Culture and Channel Expression: T-REx-HEK293 cells stably expressing the mosquito Kir1 channel (e.g., AnKir1 or AeKir1) are cultured. Channel expression is induced by adding tetracycline (B611298) to the culture medium.

  • Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye, such as FluoZin-2, by incubating them with the acetoxymethyl ester form of the dye.

  • Compound Application: The cells are plated in 384-well plates, and the test compounds (this compound or VU730) at various concentrations are added to the wells.

  • Thallium Stimulation and Signal Detection: A baseline fluorescence reading is taken before the addition of a thallium-containing stimulus buffer. Upon addition, the influx of thallium through the Kir1 channels causes an increase in fluorescence. This change is monitored using a kinetic imaging plate reader.

  • Data Analysis: The rate of fluorescence increase is proportional to the Kir1 channel activity. The inhibitory effect of the compounds is calculated by comparing the fluorescence signal in the presence of the compound to a control (vehicle-only) signal. IC50 values are then determined by fitting the concentration-response data to a logistic equation.[4][5]

Mosquito Topical Toxicity Assay

This assay evaluates the in vivo efficacy of the compounds when applied directly to the mosquito cuticle.

  • Mosquito Rearing: Adult female mosquitoes (e.g., Anopheles gambiae or Aedes aegypti) of a specific age (typically 3-5 days post-emergence) are used.

  • Anesthesia: Mosquitoes are anesthetized by chilling them on ice or at 4°C.

  • Compound Application: A precise volume (e.g., 0.25 µL) of the test compound dissolved in a suitable solvent (e.g., acetone) is applied to the dorsal thorax of each anesthetized mosquito using a micro-applicator.

  • Observation: The treated mosquitoes are transferred to recovery cups with access to a sugar solution. Mortality and incapacitation are recorded at 24 and 48 hours post-application.

  • Data Analysis: Dose-response curves are generated by testing a range of compound concentrations. The ED50 or LD50 (lethal dose for 50% of the population) values are then calculated using probit analysis.[6][7]

Mechanism of Action and Physiological Impact

The primary target of this compound and VU730 is the Kir1 channel located on the basolateral membrane of the principal cells in the mosquito Malpighian tubules, the primary excretory and osmoregulatory organs.

G cluster_hemolymph Hemolymph cluster_principal_cell Principal Cell cluster_lumen Malpighian Tubule Lumen cluster_inhibition Inhibition Pathway hemolymph_K K+ Kir1 Kir1 Channel hemolymph_K->Kir1 K+ influx K_in K+ Kir1->K_in disruption Disruption of K+ and water homeostasis VATPase V-type H+ ATPase (Apical Membrane) lumen_K K+ VATPase->lumen_K K_in->VATPase K+ secretion lumen_H2O H2O lumen_K->lumen_H2O Osmotic gradient drives water secretion VU041_VU730 This compound / VU730 inhibition Inhibition VU041_VU730->inhibition inhibition->Kir1 renal_failure Renal Failure & Mosquito Death disruption->renal_failure

Caption: Mechanism of this compound/VU730 action on mosquito Malpighian tubules.

Inhibition of the Kir1 channel by this compound or VU730 blocks the entry of potassium from the hemolymph into the principal cells. This disrupts the secretion of potassium into the tubule lumen, a process driven by the V-type H+ ATPase on the apical membrane. The resulting failure to establish the necessary osmotic gradient leads to a cessation of urine production, causing a buildup of toxic metabolic waste and ultimately leading to renal failure and death of the mosquito.[8] This unique mode of action makes these compounds effective even against mosquito strains that have developed resistance to conventional neurotoxic insecticides.

G start Start: Select Mosquito Strain (e.g., An. gambiae G3) anesthetize Anesthetize Mosquitoes (Chilling) start->anesthetize prepare_compounds Prepare Serial Dilutions of this compound/VU730 in Acetone anesthetize->prepare_compounds topical_application Topical Application (0.25 µL to dorsal thorax) prepare_compounds->topical_application recovery Transfer to Recovery Cups (with sucrose (B13894) solution) topical_application->recovery monitor Monitor Mortality (24h & 48h) recovery->monitor calculate_ed50 Calculate ED50 (Probit Analysis) monitor->calculate_ed50 end End: Comparative Efficacy Determined calculate_ed50->end

Caption: Experimental workflow for the topical toxicity assay.

Conclusion

This compound and its analog VU730 represent a significant advancement in the development of novel insecticides. Both compounds are highly effective inhibitors of the mosquito Kir1 channel, leading to lethal renal failure. The key advantage of VU730 lies in its enhanced safety profile, with a lack of activity against the mammalian Kir2.1 channel. This makes VU730 a particularly promising lead compound for the development of next-generation mosquitocides that can combat insecticide resistance without posing a significant risk to non-target organisms. Further research and development of this chemical scaffold could provide a much-needed tool in the global effort to control mosquito-borne diseases.

References

VU041 vs. Pyrethroids: A Comparative Guide on Efficacy Against Insecticide-Resistant Aedes aegypti

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating resistance of Aedes aegypti, the primary vector for dengue, Zika, and chikungunya viruses, to conventional pyrethroid insecticides presents a significant global health challenge. This guide provides a detailed comparison of a novel insecticide candidate, VU041, and traditional pyrethroids, focusing on their efficacy against pyrethroid-resistant Ae. aegypti. The information herein is supported by experimental data to aid researchers in understanding the potential of new insecticide classes.

Executive Summary

This compound, a small molecule inhibitor of inward rectifier potassium (Kir) channels, demonstrates significant efficacy against both insecticide-susceptible and pyrethroid-resistant strains of Aedes aegypti. Unlike pyrethroids, which target the voltage-gated sodium channels and are often rendered ineffective by target-site mutations and enhanced metabolic detoxification in resistant mosquito populations, this compound acts on a distinct physiological pathway. This novel mechanism of action makes this compound a promising candidate for breaking insecticide resistance and a valuable tool for mosquito control programs.

Comparative Efficacy: this compound vs. Permethrin (B1679614)

The following tables summarize the lethal dose 50 (LD50) values for this compound and the commonly used pyrethroid, permethrin, against susceptible and pyrethroid-resistant strains of Aedes aegypti. The data is derived from topical application bioassays.

InsecticideMosquito StrainResistance StatusLD50 (ng/mg mosquito)Resistance Ratio (RR)
This compound Liverpool (LVP)Susceptible1.9-
Puerto Rico (PR)Pyrethroid-Resistant2.11.1
Permethrin Orlando (ORL)Susceptible0.03-
Puerto Rico (PR)Pyrethroid-Resistant2.1973

Data Interpretation:

  • This compound: The LD50 values for this compound against the susceptible (Liverpool) and pyrethroid-resistant (Puerto Rico) strains are nearly identical, with a resistance ratio of 1.1.[1][2] This indicates that the resistance mechanisms present in the Puerto Rico strain, which are highly effective against pyrethroids, do not confer cross-resistance to this compound.

  • Permethrin: In contrast, the Puerto Rico strain exhibits a 73-fold higher resistance to permethrin compared to the susceptible Orlando strain.[3] This high resistance ratio is indicative of significant resistance development, rendering permethrin less effective for controlling this mosquito population.

Mechanisms of Action and Resistance

The distinct modes of action of this compound and pyrethroids are central to understanding the disparity in their efficacy against resistant mosquitoes.

This compound: Targeting Inward Rectifier Potassium (Kir) Channels

This compound functions by inhibiting Kir channels, which are crucial for maintaining ion and water balance in mosquitoes, particularly in the Malpighian tubules (the mosquito equivalent of kidneys).[4] Disruption of these channels leads to a loss of function in the excretory system, resulting in physiological stress and ultimately, death.

This compound This compound Kir_Channel Inward Rectifier Potassium (Kir) Channel This compound->Kir_Channel Inhibits Malpighian_Tubule Malpighian Tubule (Mosquito Kidney) Kir_Channel->Malpighian_Tubule Located in Ion_Water_Imbalance Ion & Water Imbalance Malpighian_Tubule->Ion_Water_Imbalance Disruption leads to Physiological_Stress Physiological Stress Ion_Water_Imbalance->Physiological_Stress Mosquito_Death Mosquito Death Physiological_Stress->Mosquito_Death

This compound Signaling Pathway.
Pyrethroids: Targeting Voltage-Gated Sodium Channels

Pyrethroids act on the nervous system of insects by binding to voltage-gated sodium channels (VGSCs) in nerve cells. This binding disrupts the normal function of these channels, leading to prolonged channel opening, hyperexcitation of the nervous system, paralysis ("knockdown"), and death.

Pyrethroid resistance in Aedes aegypti is primarily attributed to two mechanisms:

  • Target-Site Insensitivity: Point mutations in the VGSC gene, often referred to as knockdown resistance (kdr) mutations, alter the binding site of pyrethroids, reducing their efficacy.

  • Metabolic Resistance: An increase in the activity of detoxification enzymes, such as cytochrome P450s, can lead to the rapid breakdown of the insecticide before it reaches its target site.

cluster_pyrethroid Pyrethroid Action cluster_resistance Pyrethroid Resistance Mechanisms Pyrethroid Pyrethroid VGSC Voltage-Gated Sodium Channel (VGSC) Pyrethroid->VGSC Binds to Nerve_Cell Nerve Cell VGSC->Nerve_Cell Located in Hyperexcitation Hyperexcitation Nerve_Cell->Hyperexcitation Leads to Paralysis Paralysis (Knockdown) Hyperexcitation->Paralysis Mosquito_Death Mosquito Death Paralysis->Mosquito_Death KDR Target-Site Mutation (kdr) KDR->VGSC Alters Reduced_Efficacy Reduced Efficacy Metabolic Metabolic Resistance (e.g., P450s) Metabolic->Pyrethroid Degrades cluster_prep Preparation cluster_application Insecticide Application cluster_observation Observation & Analysis Rearing 1. Rear Mosquitoes to 3-5 days old Anesthetize 2. Anesthetize mosquitoes on a cold surface Rearing->Anesthetize Weigh 3. Weigh individual mosquitoes Anesthetize->Weigh Prepare_Solutions 4. Prepare serial dilutions of insecticide in acetone Apply 5. Apply 0.2 µL of insecticide solution to the pronotum Prepare_Solutions->Apply Transfer 6. Transfer treated mosquitoes to recovery cups with access to sucrose (B13894) solution Apply->Transfer Mortality 7. Record mortality at 24 hours post-application Transfer->Mortality LD50_Calc 8. Calculate LD50 values using probit analysis Mortality->LD50_Calc

References

Comparative Analysis of VU041 Selectivity for Mosquito Kir Channels Versus Mammalian Kir2.1

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers in pharmacology and insecticide development, detailing the selectivity profile, experimental data, and methodologies for the Kir channel inhibitor VU041.

This guide provides a detailed comparison of the inhibitory activity of this compound, a novel mosquitocidal agent, on inward rectifier potassium (Kir) channels from mosquitoes versus its off-target effects on the mammalian ortholog, Kir2.1. The data presented herein is crucial for assessing the potential of this compound as a selective insecticide and for guiding future drug development efforts.

Selectivity Profile: Quantitative Comparison

This compound demonstrates a notable selectivity for mosquito Kir channels over most mammalian Kir channels, with the primary exception being the Kir2.1 channel, which is crucial for cardiac and neuronal function in mammals.[1][2][3] The compound acts as a submicromolar inhibitor of Kir channels in key mosquito vectors such as Anopheles gambiae and Aedes aegypti.[1][2]

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various Kir channels, providing a clear quantitative measure of its selectivity.

Target ChannelSpeciesIC50 ValueAssay TypeReference
AnKir1 Anopheles gambiae496 nM Whole-cell Patch Clamp[2]
AnKir1 Anopheles gambiae2.5 µM Thallium (Tl+) Flux[2]
AeKir1 Aedes aegypti1.7 µM Thallium (Tl+) Flux[2]
Kir2.1 Mammalian (Human)12.7 µM Thallium (Tl+) Flux[2][3]
Kir1.1, Kir4.1, Kir6.2/SUR1, Kir7.1 Mammalian (Human)>30 µM (<10% inhibition)Thallium (Tl+) Flux[2]

The data clearly indicates that while this compound is most potent against the Anopheles gambiae Kir1 channel, its inhibitory activity on the human Kir2.1 channel is only approximately 5-fold weaker based on the thallium flux assays. This moderate selectivity highlights a potential for off-target effects, which prompted further medicinal chemistry efforts.[3] These efforts led to the development of VU730, an analog of this compound that retains mosquitocidal activity but shows no significant inhibition of Kir2.1, offering a more promising safety profile.[1]

Experimental Methodologies

The determination of this compound's selectivity profile relies on robust electrophysiological and ion flux assays. The detailed protocols for these key experiments are outlined below.

Thallium (Tl+) Flux Assay

This high-throughput screening assay indirectly measures Kir channel activity by quantifying the influx of thallium, a surrogate for potassium ions, into cells expressing the target channel.

Principle: Kir channels are permeable to Tl+. Upon channel opening, Tl+ enters the cell and binds to a fluorescent indicator dye, leading to an increase in fluorescence intensity. An inhibitor like this compound will block the channel, preventing Tl+ influx and thus reducing the fluorescent signal.

Protocol:

  • Cell Culture: HEK293 cells are stably transfected to express the specific Kir channel of interest (e.g., AnKir1, AeKir1, hKir2.1).

  • Dye Loading: The cells are loaded with a Tl+-sensitive fluorescent dye (e.g., FluxOR™).

  • Compound Incubation: Cells are incubated with varying concentrations of this compound or a vehicle control.

  • Assay Initiation: A stimulus buffer containing Tl+ is added to the cells.

  • Fluorescence Reading: The fluorescence intensity is measured over time using a plate reader.

  • Data Analysis: The rate of Tl+ influx is calculated from the fluorescence signal. IC50 values are determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Thallium_Flux_Assay_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture HEK293 Cells Expressing Target Kir Channel DyeLoading Load with Tl+-sensitive Fluorescent Dye CellCulture->DyeLoading Compound Add this compound (Varying Concentrations) DyeLoading->Compound Thallium Add Tl+ Stimulus Buffer Compound->Thallium Readout Measure Fluorescence Intensity Over Time Thallium->Readout Analysis Calculate Rate of Tl+ Influx Readout->Analysis IC50 Determine IC50 Value Analysis->IC50

Workflow for the Thallium (Tl+) Flux Assay.
Whole-Cell Patch Clamp Electrophysiology

This technique provides a direct measure of ion channel activity by recording the ionic currents flowing through the cell membrane.

Principle: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured, allowing for control of the membrane potential and direct measurement of the current flowing through the ion channels.

Protocol:

  • Cell Preparation: Cells expressing the target Kir channel are prepared on a coverslip.

  • Pipette Positioning: A micropipette filled with an appropriate internal solution is positioned onto a single cell.

  • Seal Formation: A gigaseal (>1 GΩ) is formed between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: The membrane patch is ruptured by applying gentle suction, establishing the whole-cell recording configuration.

  • Current Recording: The membrane potential is clamped at various voltages, and the resulting Kir channel currents are recorded.

  • Compound Application: this compound is applied to the cell via the external solution, and the effect on the Kir current is recorded.

  • Data Analysis: The degree of current inhibition at different this compound concentrations is used to calculate the IC50 value.

Patch_Clamp_Workflow cluster_setup Recording Setup cluster_measurement Measurement & Analysis Cell Prepare Transfected Cell Pipette Position Micropipette Cell->Pipette Seal Form Gigaseal Pipette->Seal WholeCell Rupture Membrane for Whole-Cell Access Seal->WholeCell RecordBase Record Baseline Kir Current WholeCell->RecordBase Applythis compound Apply this compound RecordBase->Applythis compound RecordInhibited Record Inhibited Kir Current Applythis compound->RecordInhibited CalculateIC50 Analyze Data and Calculate IC50 RecordInhibited->CalculateIC50

Experimental workflow for whole-cell patch clamp.

Mechanism of Action and Significance

The primary mechanism of this compound's mosquitocidal action is believed to be the inhibition of Kir1 channels located in the Malpighian tubules of mosquitoes.[4] These tubules are the primary osmoregulatory and excretory organs in insects.

Mechanism_of_Action This compound This compound Kir1 Mosquito Kir1 Channel (in Malpighian Tubules) This compound->Kir1 Inhibits K_Secretion Potassium (K+) Secretion Disrupted Kir1->K_Secretion Leads to Osmoregulation Osmoregulation Failure K_Secretion->Osmoregulation Causes Toxicity Toxicity and Mosquito Death Osmoregulation->Toxicity Results in

References

Validating the Non-Lethal Effect of VU041 on Honey Bees (Apis mellifera): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the non-lethal effects of VU041 on the honey bee, Apis mellifera. It is intended for researchers, scientists, and drug development professionals seeking a selective pharmacological tool for insect research with minimal impact on this key pollinator species. The information presented herein is based on published experimental data, comparing this compound to a known lethal insecticide and its inactive analog.

Introduction

This compound is a small molecule inhibitor of inward rectifier potassium (Kir) channels, which are crucial for various physiological processes in insects, including fluid secretion and maintenance of ion homeostasis.[1][2][3] Emerging as a promising mosquitocide, this compound's selectivity for mosquito Kir channels over their mammalian and honey bee orthologs makes it a valuable research tool.[1][2][3] This guide focuses on the experimental validation of its non-lethality to honey bees, a critical consideration for the development of environmentally safer insecticides and for its use in research where pollinator health is a concern.

Comparative Efficacy and Safety Profile

The primary advantage of this compound in research involving honey bees is its high margin of safety. To quantify this, a comparative study was conducted to assess the mortality of honey bees after topical application of this compound, a positive control (bifenthrin, a broad-spectrum pyrethroid insecticide), and a vehicle control.

Quantitative Data Summary

The following table summarizes the mortality data 48 hours post-treatment.

CompoundDose per BeeNumber of Bees (N)Mortality Rate (%)Statistical Significance (p-value vs. Vehicle)
This compound 1 mg1300%0.74 (Not Significant)
Bifenthrin (B131952) 0.1 µg87100%< 0.001 (Significant)
Vehicle --~0%-

Data sourced from a study on the non-lethal effects of this compound on adult honey bees.[1]

As the data indicates, this compound did not cause any significant mortality in honey bees at a high dose of 1 mg per bee, which is approximately 10 µg/mg.[1] In stark contrast, the conventional insecticide bifenthrin resulted in 100% mortality at a much lower dose.[1] This highlights the remarkable selectivity of this compound.

Mechanism of Action: Selectivity for Target Receptors

This compound's non-lethal effect on honey bees is attributed to its selective inhibition of insect Kir channels. The amino acid sequence of the honey bee Kir1 channel ortholog shares only about 55% identity with the mosquito Kir1 channel.[1] This divergence in the target protein structure is the likely reason for the low binding affinity and lack of effect of this compound in honey bees, preventing the disruption of essential physiological processes.

cluster_mosquito Mosquito cluster_honeybee Honey Bee VU041_m This compound Kir1_m Mosquito Kir1 Channel VU041_m->Kir1_m Inhibits Disruption Disruption of K+ Homeostasis Kir1_m->Disruption Toxicity Toxicity & Mortality Disruption->Toxicity VU041_h This compound Kir1_h Honey Bee Kir1 Channel (Low Homology) VU041_h->Kir1_h No Significant Inhibition NoDisruption Normal K+ Homeostasis Kir1_h->NoDisruption NonLethal Non-Lethal Effect NoDisruption->NonLethal

Figure 1: Simplified signaling pathway illustrating the selective action of this compound.

Experimental Protocols

The validation of this compound's non-lethal effect on honey bees was conducted through a standardized topical application bioassay.

Topical Application Bioassay for Honey Bee Mortality
  • Test Subjects: Adult worker honey bees (Apis mellifera), 3 days old, were used for the experiment.[1]

  • Compound Preparation:

    • This compound was dissolved in a suitable vehicle to a concentration that allowed for the topical application of 1 mg per bee.[1]

    • Bifenthrin was prepared as a positive control at a concentration for a dose of 0.1 µg per bee.[1]

    • A vehicle-only solution was used as a negative control.

  • Application: A precise volume of the test solution was applied topically to the thoracic notum of each bee.[1]

  • Observation: The bees were housed in appropriate cages with access to food and water. Mortality was assessed at 24 and 48 hours post-application.[1]

  • Statistical Analysis: The mortality data was analyzed using a Fisher's Exact Test to compare the effects of this compound and bifenthrin to the vehicle control.[1]

Start Start Subjects Select 3-day-old adult honey bees Start->Subjects Groups Divide into three groups: - this compound (1 mg/bee) - Bifenthrin (0.1 µg/bee) - Vehicle Control Subjects->Groups Application Topical application to thoracic notum Groups->Application Incubation Incubate for 48 hours with food and water Application->Incubation Observation Assess mortality at 24h and 48h Incubation->Observation Analysis Statistical Analysis (Fisher's Exact Test) Observation->Analysis End End Analysis->End

Figure 2: Experimental workflow for the honey bee topical toxicity assay.

Comparison with Alternatives

When selecting a chemical tool for research, particularly in the context of insect physiology and behavior, it is crucial to consider the spectrum of activity of available compounds.

FeatureThis compoundVU937 (Inactive Analog)Bifenthrin (Pyrethroid)
Target Mosquito Kir1 ChannelsInactive on Mosquito Kir1Voltage-gated sodium channels
Effect on Honey Bees Non-lethal at high doses[1]Assumed non-lethalHighly toxic[1]
Primary Use Selective mosquitocide, research tool[1][2][3]Negative experimental control[4]Broad-spectrum insecticide
Environmental Impact Potentially low impact on pollinators[1]Not applicableHarmful to beneficial insects

This compound stands out as a valuable research tool due to its demonstrated lack of lethal effects on honey bees, a non-target beneficial insect.[1] This is in sharp contrast to broad-spectrum insecticides like bifenthrin, which are indiscriminate in their action. For robust experimental design, the use of VU937, an inactive analog of this compound, is recommended as a negative control to ensure that any observed effects are directly attributable to the inhibition of Kir channels.[4]

Conclusion

The available data strongly supports the classification of this compound as a non-lethal agent to honey bees (Apis mellifera) at behaviorally and physiologically relevant concentrations. Its high degree of selectivity for mosquito Kir channels makes it an ideal candidate for integrated pest management strategies that aim to minimize harm to beneficial insects. For researchers in entomology, neurobiology, and toxicology, this compound, in conjunction with its inactive analog VU937, provides a refined tool for dissecting the physiological roles of Kir channels in insects without the confounding variable of pollinator toxicity.

References

Comparative analysis of VU041 and the less potent analog VU937 in larval toxicity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the toxicological effects of the inward rectifier potassium (Kir) channel inhibitor VU041 and its less potent analog VU937 on mosquito larvae, supported by experimental data.

This guide provides a comparative analysis of the larval toxicity of two small molecules, this compound and VU937, which target the inward rectifier potassium (Kir) channels in insects. These channels are crucial for various physiological processes, including osmoregulation and ion homeostasis, making them a promising target for novel insecticides. The data presented here is primarily from studies on the larvae of Aedes aegypti, the primary vector for several arboviruses.

Quantitative Analysis of Larval Toxicity

The larvicidal activity of this compound and VU937 was assessed by exposing first instar Aedes aegypti larvae to a 100 µM concentration of each compound in deionized water. Mortality was recorded at 24 and 48 hours post-exposure. A 1% DMSO solution was used as a control.

CompoundConcentration (µM)Mean Mortality (%) at 24h[1]Mean Mortality (%) at 48h[1]
This compound 100~15%>50%
VU937 100<5%~25%
DMSO (Control) 1%<5%<10%

At 24 hours, this compound demonstrated a toxicity approximately 3.6 times greater than both the DMSO control and VU937.[1] By the 48-hour mark, the mortality rate induced by this compound was over 50%, which was significantly higher than that of both the control and VU937.[1] Specifically, this compound was about 7.3 times more toxic than DMSO and twice as toxic as VU937 at 48 hours.[1] The toxicity of VU937 at 48 hours was also significantly greater than the DMSO control, by a factor of 3.6.[1]

Enhanced Toxicity in Osmotic and Ionic Stress Conditions

To investigate the role of Kir channels in osmoregulation, the toxicity of this compound and VU937 was evaluated in rearing water with increased osmolality (100 mOsm/kg H₂O) using 50 mM NaCl, 50 mM KCl, or 100 mM mannitol.

Compound (100 µM)Rearing MediumMean Mortality (%) at 24h[1]
This compound dH₂O~15%
50 mM NaClSignificantly greater than dH₂O
50 mM KClSignificantly greater than dH₂O and NaCl
VU937 dH₂O<5%
50 mM NaClSimilar to dH₂O
50 mM KClSignificantly greater than dH₂O and NaCl

The toxicity of this compound was significantly enhanced in the presence of NaCl and further increased in KCl, suggesting a critical role for Kir channels in acclimating to elevated ambient K⁺ concentrations.[1][2][3] Notably, while the toxicity of VU937 was not significantly affected by NaCl, it was markedly increased in the presence of KCl.[1][3] This indicates that even a weaker inhibitor of Kir channels can induce significant mortality when larval K⁺ homeostasis is challenged.[1][3]

Experimental Protocols

Larval Toxicity Assay:

  • Organism: First instar larvae of Aedes aegypti.

  • Test Compounds: this compound and VU937 were dissolved in DMSO to create stock solutions. The final concentration used in the assays was 100 µM for both compounds, with a final DMSO concentration of 1%.

  • Experimental Setup: Groups of six larvae were placed in the wells of a 42-replicate plate.

  • Exposure: The larvae were exposed to either the test compounds (this compound or VU937), a 1% DMSO control solution, or deionized water. For the osmotic/ionic stress experiments, the rearing water was supplemented with 50 mM NaCl, 50 mM KCl, or 100 mM mannitol.

  • Data Collection: Larval mortality was recorded at 24 and 48 hours post-exposure.

  • Statistical Analysis: The data was analyzed using a two-way repeated measures ANOVA with a Bonferroni's multiple comparisons test to determine statistical significance (p < 0.05).[1]

Mechanism of Action and Signaling Pathway

This compound and VU937 act by inhibiting inward rectifier potassium (Kir) channels. In mosquitoes, Kir channels, particularly the Kir1 subtype, are predominantly expressed in the Malpighian tubules.[1] These tubules are the primary excretory and osmoregulatory organs, analogous to the kidneys in vertebrates.

The proposed mechanism of toxicity involves the disruption of Malpighian tubule function.[1] By blocking Kir channels, this compound and VU937 impair the transport of potassium ions, which is essential for maintaining the electrochemical gradients necessary for fluid and solute secretion. This disruption leads to a failure in osmoregulation and ion homeostasis, ultimately resulting in larval death.[2] The enhanced toxicity observed in high K⁺ environments further supports this mechanism, as the larvae are unable to effectively manage the increased potassium load without functional Kir channels.[1][3]

G cluster_hemolymph Hemolymph cluster_mt Malpighian Tubule Cell cluster_lumen Tubule Lumen hemolymph_K K⁺ kir1 Kir1 Channel hemolymph_K->kir1 K⁺ Influx lumen_K K⁺ kir1->lumen_K K⁺ Secretion atp_pump Na⁺/K⁺-ATPase atp_pump->hemolymph_K Pumps K⁺ in urine Urine Secretion lumen_K->urine This compound This compound This compound->kir1 Inhibits VU937 VU937 (Less Potent) VU937->kir1 Inhibits

Caption: Signaling pathway of Kir channel inhibition in mosquito Malpighian tubules by this compound and VU937.

G cluster_setup Experimental Setup cluster_treatment Treatment Groups (100 µM) cluster_osmotic Osmotic/Ionic Stress Conditions cluster_analysis Data Analysis larvae 1st Instar Larvae (Aedes aegypti) plate 42-replicate Plates (6 larvae/well) larvae->plate This compound This compound plate->this compound Exposure vu937 VU937 plate->vu937 Exposure dmso 1% DMSO (Control) plate->dmso Exposure nacl 50 mM NaCl This compound->nacl Optional Stressors kcl 50 mM KCl This compound->kcl Optional Stressors mannitol 100 mM Mannitol This compound->mannitol Optional Stressors mortality Record Mortality (24h & 48h) This compound->mortality vu937->nacl Optional Stressors vu937->kcl Optional Stressors vu937->mannitol Optional Stressors vu937->mortality dmso->mortality nacl->mortality kcl->mortality mannitol->mortality stats Statistical Analysis (ANOVA) mortality->stats

Caption: Workflow for the comparative larval toxicity assay of this compound and VU937.

References

Cross-resistance studies of VU041 in mosquito populations with kdr mutations

Author: BenchChem Technical Support Team. Date: December 2025

A novel insecticide, VU041, demonstrates significant efficacy against mosquito populations harboring knockdown resistance (kdr) mutations, a common mechanism of resistance to pyrethroid insecticides. This guide provides a comparative analysis of this compound's performance, supported by experimental data, offering a promising alternative for controlling resistant mosquito vectors.

This compound, a small molecule inhibitor of inward rectifier potassium (Kir) channels, presents a new mode of action for insecticides. This novel mechanism targets a different physiological pathway than conventional insecticides like pyrethroids, which act on voltage-gated sodium channels. Research indicates that this compound is equally effective against both pyrethroid-susceptible and pyrethroid-resistant strains of major disease-vectoring mosquitoes, including Anopheles gambiae and Aedes aegypti.[1][2][3] This attribute makes this compound a valuable tool in insecticide resistance management strategies.

Comparative Efficacy of this compound in Susceptible and Resistant Mosquito Strains

Studies have demonstrated that the efficacy of this compound is not compromised by the presence of kdr mutations, which confer resistance to pyrethroids. The effective dose to incapacitate 50% of mosquitoes (ED50) for this compound was found to be similar between insecticide-susceptible and resistant strains for both Anopheles gambiae and Aedes aegypti.[2]

Mosquito SpeciesStrainResistance StatusThis compound ED50 (µg/mg) [95% CI]
Anopheles gambiaeG3Susceptible2.4 [2.1-2.9]
Anopheles gambiaeAkronPyrethroid-resistant (kdr)2.5 [2.1-3.0]
Aedes aegyptiLiverpoolSusceptible1.1 [0.8-1.4]
Aedes aegyptiPuerto RicoPyrethroid-resistant (kdr)0.9 [0.6-1.2]

Data sourced from Swale et al., 2016.

In contrast to this compound, the Akron strain of An. gambiae exhibits 33-fold resistance to the pyrethroid insecticide permethrin.[2] This highlights the advantage of this compound's alternative mode of action in overcoming existing resistance mechanisms.

Mechanism of Action: A Departure from Conventional Insecticides

The development of insecticide resistance, particularly kdr, is a significant threat to the control of mosquito-borne diseases. Kdr arises from point mutations in the voltage-gated sodium channel gene, reducing the binding affinity of pyrethroids and DDT to their target site. This leads to decreased efficacy of these widely used insecticides.

This compound's mechanism of targeting Kir channels offers a solution to this problem. Kir channels are crucial for various physiological processes in mosquitoes, including fluid secretion and ion homeostasis. By inhibiting these channels, this compound disrupts these vital functions, leading to incapacitation and mortality, irrespective of the mosquito's kdr status.

kdr_resistance_pathway cluster_pyrethroid Pyrethroid Action cluster_kdr kdr Resistance Pyrethroid Pyrethroid Insecticide VGSC_wild Voltage-Gated Sodium Channel (Wild-Type) Pyrethroid->VGSC_wild binds to Na_influx Sustained Na+ Influx VGSC_wild->Na_influx keeps open Paralysis Paralysis & Death Na_influx->Paralysis Pyrethroid_res Pyrethroid Insecticide VGSC_kdr Mutated VGSC (kdr) Pyrethroid_res->VGSC_kdr Reduced_binding Reduced Binding VGSC_kdr->Reduced_binding results in Survival Mosquito Survival Reduced_binding->Survival experimental_workflow start Start rearing Rear Mosquito Strains (Susceptible & kdr-Resistant) start->rearing dosing Prepare Serial Dilutions of this compound rearing->dosing application Topical Application of this compound to Mosquito Thorax dosing->application incubation Incubate for 24 hours application->incubation assessment Assess Mosquito Incapacitation incubation->assessment analysis Calculate ED50 Values (Probit Analysis) assessment->analysis end End analysis->end

References

Comparative Efficacy of Kir Channel Inhibitors: VU041 vs. VU590 and Other Modulators

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance and experimental validation of key inward rectifier potassium (Kir) channel inhibitors.

This guide provides a detailed comparison of the efficacy of various small-molecule inhibitors targeting inward rectifier potassium (Kir) channels, with a primary focus on VU041 and VU590. The information presented is intended for researchers, scientists, and drug development professionals working in fields where Kir channels are of interest, such as neuroscience, cardiovascular research, and insecticide development. This document summarizes quantitative data, outlines detailed experimental protocols, and visualizes relevant signaling pathways and workflows to facilitate a clear understanding of the comparative performance of these compounds.

Executive Summary

Inward rectifier potassium (Kir) channels are crucial for maintaining cellular excitability and potassium homeostasis across a wide range of species. The development of specific inhibitors for different Kir channel subtypes has been instrumental in elucidating their physiological roles and exploring their therapeutic potential. This guide focuses on two key inhibitors:

  • This compound : A submicromolar-affinity inhibitor of mosquito Kir1 channels, developed as a next-generation insecticide.

  • VU590 : The first-in-class submicromolar small-molecule inhibitor of the mammalian renal outer medullary potassium (ROMK) channel, Kir1.1, and also an inhibitor of Kir7.1.

This comparison also includes data on other notable Kir channel inhibitors, such as the more selective Kir1.1 inhibitor VU591 and the Kir2.x family blocker ML133 , to provide a broader context for their relative performance.

Data Presentation: Quantitative Efficacy Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, VU590, and other selected Kir channel inhibitors against various Kir channel subtypes. This data is compiled from multiple in vitro studies and provides a quantitative basis for comparing the potency and selectivity of these compounds.

InhibitorTarget Kir ChannelSpecies/Cell LineIC50 Value (μM)
This compound Anopheles gambiae Kir1 (AnKir1)-2.5[1]
Aedes aegypti Kir1 (AeKir1)-1.7[1]
Mammalian Kir2.1-12.7[1]
Mammalian Kir1.1, Kir4.1, Kir6.2/SUR1, Kir7.1-> 30[1]
VU590 Mammalian Kir1.1 (ROMK)-~0.2 - 0.3[2]
Mammalian Kir7.1-~8
Mammalian Kir2.1HEK-293 cellsNo effect at 10 µM
Mammalian Kir4.1HEK-293 cellsNo effect at 10 µM
Aedes aegypti Kir1 (AeKir1)Tl+-flux assays5.6
VU591 Mammalian Kir1.1 (ROMK)HEK-293 cells0.24 - 0.3
Mammalian Kir2.1, Kir2.3, Kir4.1, Kir7.1HEK-293 cellsNo effect at 10 µM
ML133 Mammalian Kir2.1-1.8
Mammalian Kir2.2-2.9
Mammalian Kir2.3-4.0
Mammalian Kir2.6-2.8
Mammalian Kir1.1 (ROMK)-> 300
Mammalian Kir4.1-76
Mammalian Kir7.1-33

Experimental Protocols

The efficacy data presented above were primarily generated using two key experimental techniques: Thallium Flux Assays and Patch-Clamp Electrophysiology. Below are detailed methodologies for these experiments.

Thallium Flux Assay for Kir Channel Inhibition

This high-throughput screening assay measures the influx of thallium ions (Tl+), a surrogate for potassium ions (K+), through Kir channels into cells. Inhibition of the channel reduces the Tl+ flux, which is detected by a Tl+-sensitive fluorescent dye.

Experimental Workflow:

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_plating Plate cells expressing Kir channel (e.g., HEK-293) in 384-well plates incubation Incubate overnight cell_plating->incubation dye_loading Load cells with a Tl+-sensitive fluorescent dye incubation->dye_loading compound_add Add test compounds (e.g., this compound, VU590) at various concentrations dye_loading->compound_add tl_add Add Tl+ stimulus solution compound_add->tl_add readout Measure fluorescence intensity over time tl_add->readout data_norm Normalize fluorescence data readout->data_norm ic50_calc Calculate IC50 values using a dose-response curve data_norm->ic50_calc

Thallium Flux Assay Workflow.

Detailed Steps:

  • Cell Culture and Plating:

    • HEK-293 cells stably or transiently expressing the Kir channel of interest are cultured under standard conditions.

    • Cells are seeded into 384-well, black-walled, clear-bottom microplates and incubated overnight to allow for adherence.

  • Dye Loading:

    • The culture medium is removed, and cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™) in a physiological buffer.

    • The cells are incubated with the dye for a specified period (e.g., 1 hour) at room temperature to allow for dye uptake.

  • Compound Application:

    • Test compounds (this compound, VU590, etc.) are serially diluted to the desired concentrations in an appropriate assay buffer.

    • The dye solution is removed, and the compound solutions are added to the respective wells. The plate is incubated for a defined period (e.g., 10-20 minutes) to allow for compound binding to the channels.

  • Thallium Stimulation and Signal Detection:

    • The microplate is placed in a fluorescence plate reader.

    • A stimulus solution containing Tl+ is automatically injected into each well.

    • Fluorescence intensity is measured kinetically, typically for several minutes, to monitor the influx of Tl+ into the cells.

  • Data Analysis:

    • The rate of fluorescence increase is calculated for each well.

    • The data is normalized to controls (vehicle-only for 100% activity and a known potent blocker for 0% activity).

    • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique provides a direct measure of ion channel activity by recording the ionic currents flowing through the channels in the membrane of a single cell.

Experimental Workflow:

G cluster_prep Preparation cluster_recording Recording Procedure cluster_analysis Data Analysis cell_prep Prepare cells expressing the target Kir channel pipette_prep Fabricate and fill glass micropipette with internal solution cell_prep->pipette_prep seal_formation Form a high-resistance 'giga-seal' between pipette and cell membrane pipette_prep->seal_formation whole_cell Rupture the cell membrane to achieve whole-cell configuration seal_formation->whole_cell baseline_rec Record baseline Kir currents using a voltage-clamp protocol whole_cell->baseline_rec compound_app Apply test compound via perfusion baseline_rec->compound_app effect_rec Record currents in the presence of the compound compound_app->effect_rec current_measure Measure current amplitude before and after compound application effect_rec->current_measure percent_inhibition Calculate percentage of inhibition current_measure->percent_inhibition ic50_calc Determine IC50 from concentration-response data percent_inhibition->ic50_calc

Patch-Clamp Electrophysiology Workflow.

Detailed Steps:

  • Cell and Solution Preparation:

    • Cells expressing the target Kir channel are grown on coverslips.

    • An external (bath) solution mimicking the extracellular fluid and an internal (pipette) solution mimicking the intracellular fluid are prepared.

    • Glass micropipettes with a tip resistance of 2-5 MΩ are fabricated and filled with the internal solution.

  • Establishing a Whole-Cell Recording:

    • The micropipette is lowered onto a cell, and gentle suction is applied to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.

    • A brief pulse of suction is applied to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior (whole-cell configuration).

  • Data Acquisition:

    • The cell membrane potential is clamped at a holding potential (e.g., -80 mV).

    • A series of voltage steps or ramps are applied to elicit Kir channel currents.

    • Baseline currents are recorded in the absence of any inhibitor.

    • The test compound is applied to the bath via a perfusion system at various concentrations.

    • The effect of the compound on the Kir channel currents is recorded at each concentration until a steady-state inhibition is reached.

  • Data Analysis:

    • The amplitude of the inward current is measured before and after the application of the inhibitor.

    • The percentage of inhibition is calculated for each concentration.

    • The concentration-response data is fitted with the Hill equation to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The physiological effects of this compound and VU590 are dictated by the roles of the Kir channels they inhibit in their respective biological contexts.

This compound: Inhibition of Mosquito Kir1 and Disruption of Malpighian Tubule Function

In mosquitoes, Kir1 channels are highly expressed in the Malpighian tubules, the primary excretory and osmoregulatory organs, analogous to the kidneys in vertebrates. These channels are crucial for the secretion of potassium ions into the tubule lumen, which drives fluid secretion.

G cluster_membrane Basolateral Membrane of Malpighian Tubule Cell cluster_downstream Downstream Physiological Effects hemolymph Hemolymph (extracellular) kir1 Kir1 K+ Channel hemolymph->kir1:port K+ influx cytoplasm Cytoplasm (intracellular) k_secretion Reduced K+ secretion into tubule lumen This compound This compound This compound->kir1 Inhibits fluid_secretion Impaired fluid secretion k_secretion->fluid_secretion osmoregulation Disrupted osmoregulation fluid_secretion->osmoregulation toxicity Toxicity and mosquitocidal effect osmoregulation->toxicity G cluster_membrane Apical Membrane of Renal Tubule Cell cluster_downstream Physiological Consequences tubular_lumen Tubular Lumen (Urine) cytoplasm Cytoplasm (intracellular) romk Kir1.1 (ROMK) K+ Channel romk:port->tubular_lumen K+ secretion k_secretion Reduced K+ secretion vu590 VU590 vu590->romk Inhibits na_reabsorption Decreased Na+ reabsorption (in TAL and CCD) k_secretion->na_reabsorption diuresis Diuresis and Natriuresis na_reabsorption->diuresis

References

Validating VU041's Disruption of Fluid Secretion: A Comparative Analysis of an Emerging Insecticide's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of VU041, a novel insecticide candidate, and its validated mechanism of action: the disruption of fluid secretion in insects. Designed for researchers, scientists, and drug development professionals, this document outlines the experimental validation of this compound's effects and compares its performance against other compounds known to modulate insect fluid secretion.

Executive Summary

This compound is a potent inhibitor of inward rectifier potassium (Kir) channels in insects, particularly targeting the Kir1 channel subtype crucial for Malpighian tubule function. This inhibition leads to a significant disruption of fluid and electrolyte secretion, ultimately causing physiological stress and mortality. Experimental data confirms that this compound effectively reduces fluid secretion at micromolar concentrations. This guide presents a comparative overview of this compound and its analogs, alongside other classes of fluid secretion inhibitors, providing valuable data for the evaluation of its potential as a next-generation insecticide.

Comparative Analysis of Fluid Secretion Inhibitors

The efficacy of this compound in disrupting fluid secretion has been quantified and compared with its analogs and other known inhibitors. The following table summarizes the quantitative data from studies on Aedes aegypti Malpighian tubules.

CompoundTargetConcentrationFluid Secretion Rate (nl/min)% InhibitionReference
Control (DMSO)--~0.74-[1]
This compound Kir1 ChannelSub-lethal doseNot directly reported in nl/min~51% (reduction in diuretic capacity)[2]
VU937Kir1 Channel (less potent)1.7 µg/mgNo significant difference from control~0% [2]
VU573Kir Channel10 µM0.56 ± 0.17~24%[1]
Barium (BaCl₂)Kir Channels (non-specific)Not specifiedNot directly reported in nl/min~60% [3]

Signaling Pathway of Fluid Secretion and this compound's Disruptive Action

Fluid secretion in insect Malpighian tubules is a complex process driven by the active transport of ions, which in turn creates an osmotic gradient for water movement. Inward rectifier potassium (Kir) channels play a pivotal role in the basolateral uptake of K+ ions from the hemolymph into the principal cells of the tubules. This process is essential for maintaining the electrochemical gradient that drives secretion.

This compound acts as a specific antagonist of the Kir1 channel. By blocking this channel, this compound prevents the influx of K+ ions into the principal cells, thereby disrupting the entire cascade of ion and fluid transport. This leads to a significant reduction in urine formation and excretion.

cluster_hemolymph Hemolymph cluster_principal_cell Principal Cell cluster_lumen Tubule Lumen K_hem K+ Kir1 Kir1 Channel K_hem->Kir1 K+ Influx K_cell K+ Kir1->K_cell V_ATPase V-ATPase H_lumen H+ V_ATPase->H_lumen H+ Pumping Na_K_H_Ex Na+/K+/H+ Exchanger K_cell->Na_K_H_Ex H_cell H+ H_cell->V_ATPase K_lumen K+ Na_K_H_Ex->K_lumen K+ Secretion H2O_lumen H₂O K_lumen->H2O_lumen Osmotic Gradient H_lumen->Na_K_H_Ex This compound This compound This compound->Kir1 Inhibition A Compound Synthesis (this compound & Analogs) B In Vitro Kir Channel Assay (Thallium Flux Assay) A->B Screen for Kir channel inhibition C In Vitro Malpighian Tubule Assay (Ramsay Assay) B->C Test effect on fluid secretion D In Vivo Diuresis Assay C->D Validate in whole organism E Toxicity & Behavioral Assays D->E Assess physiological impact F Mechanism of Action Confirmed E->F cluster_kir Kir Channel Inhibition cluster_vatpase V-ATPase Inhibition cluster_hormonal Hormonal Regulation cluster_aqp Aquaporin Modulation This compound This compound Potent & selective Kir1 inhibitor Disruption Disruption of Fluid Secretion This compound->Disruption Barium Barium (BaCl₂) Non-selective Kir channel blocker Barium->Disruption Bafilomycin Bafilomycin A1 Specific V-ATPase inhibitor Bafilomycin->Disruption ADH_ant Antidiuretic Hormone (ADH) Antagonists Block ADH signaling ADH_ant->Disruption AQP_inh Aquaporin Inhibitors Block water channels (less developed) AQP_inh->Disruption

References

Safety Operating Guide

Navigating the Safe Disposal of VU041: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists working with VU041, a potent inhibitor of inward rectifier potassium (Kir) channels, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2][3][4][5] While specific institutional protocols may vary, the following guidelines provide a comprehensive framework for the safe handling and disposal of this compound waste.

Chemical and Physical Properties

A thorough understanding of a compound's properties is foundational to its safe management. Key data for this compound is summarized below.

PropertyValue
Molecular Formula C19H20F3N3O[2]
CAS Number 332943-64-3[1][2]
Appearance Solid
Storage Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month.[1]
Solubility Limited solubility in water.[3]

Standard Operating Procedure for this compound Disposal

This section outlines the necessary steps for the safe disposal of this compound, from initial waste segregation to final removal.

Personal Protective Equipment (PPE)

Before handling this compound waste, it is imperative to be equipped with the appropriate personal protective equipment. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent accidental reactions and to ensure compliant disposal.

  • Designated Waste Container: All this compound waste, including contaminated lab supplies (e.g., pipette tips, tubes, gloves), should be collected in a clearly labeled, dedicated hazardous waste container.

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Container Integrity: Ensure the waste container is in good condition, free of leaks, and compatible with the chemical.

Disposal of Unused this compound

For unused or expired this compound, the following procedure should be followed:

  • Original Container: Whenever possible, keep the compound in its original container with the label intact.

  • Hazardous Waste Stream: Unused this compound must be disposed of as hazardous chemical waste. Do not mix it with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Decontamination of Glassware and Surfaces

Any glassware or surfaces that have come into contact with this compound should be decontaminated.

  • Rinsing: Triple rinse glassware with a suitable solvent, such as ethanol (B145695) or acetone.

  • Rinsate Collection: The rinsate from the decontamination process must be collected and disposed of as hazardous waste. Do not pour it down the drain.

  • Surface Cleaning: Wipe down contaminated surfaces with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.

Final Disposal

The final step in the disposal process is the removal of the hazardous waste from the laboratory.

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety office.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

VU041_Disposal_Workflow cluster_prep Preparation cluster_waste_type Waste Identification cluster_disposal_paths Disposal Procedures cluster_final Final Steps start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Contaminated Solids (Gloves, Tubes, etc.) waste_type->solid_waste Solid liquid_waste Unused/Expired this compound or Contaminated Liquids waste_type->liquid_waste Liquid/Pure Compound decon Decontaminate Glassware/ Surfaces waste_type->decon Surfaces/Glassware collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid collect_rinsate Collect Rinsate in Labeled Hazardous Waste Container decon->collect_rinsate store_waste Store Waste Container in Designated Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate->store_waste request_pickup Request EHS Waste Pickup store_waste->request_pickup end End: Waste Removed request_pickup->end

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Researchers must consult and adhere to all local, state, and federal regulations, as well as their institution's specific environmental health and safety protocols for chemical waste disposal.

References

Personal protective equipment for handling VU041

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with VU041, a potent inhibitor of mosquito Kir1 channels, ensuring safe handling and disposal is paramount. This guide provides immediate, essential safety protocols and logistical plans to minimize risk and ensure a secure laboratory environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is founded on general best practices for handling chemical compounds of this nature in a laboratory setting.

Personal Protective Equipment (PPE) and Safety Measures

Adherence to proper personal protective equipment protocols is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Equipment Specification Purpose
Gloves Nitrile or other chemical-resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Not generally required for small quantities handled with adequate ventilation. Use a fume hood for preparing solutions or handling powders.To prevent inhalation of dust or aerosols.

Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation risk.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Personal Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly after handling the compound, even if gloves were worn.

Disposal Plan:

All waste materials contaminated with this compound should be treated as hazardous chemical waste.

  • Solid Waste: Contaminated items such as pipette tips, tubes, and gloves should be collected in a designated, sealed container labeled "Hazardous Chemical Waste."

  • Liquid Waste: Unused solutions containing this compound should be collected in a properly labeled, sealed, and chemical-resistant waste container. Do not pour down the drain.

  • Disposal Vendor: All this compound waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.

Experimental Protocols: Standard Handling Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

Standard Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Fume Hood prep_ppe->prep_fume_hood weigh Weigh this compound prep_fume_hood->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate dispose_solid Dispose of Solid Waste decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid remove_ppe Remove PPE dispose_solid->remove_ppe dispose_liquid->remove_ppe Emergency Response for this compound Spill cluster_immediate Immediate Actions cluster_containment Containment & Cleanup cluster_final Final Steps evacuate Evacuate Immediate Area notify Notify Supervisor & EHS evacuate->notify ppe Don Spill-Appropriate PPE notify->ppe contain Contain the Spill ppe->contain absorb Absorb Liquid / Cover Solid contain->absorb collect Collect Waste absorb->collect decontaminate_area Decontaminate Spill Area collect->decontaminate_area dispose_waste Dispose of Spill Waste decontaminate_area->dispose_waste report Complete Spill Report dispose_waste->report

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.